5-Chloro-2-nitrotoluene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methyl-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-5-4-6(8)2-3-7(5)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMZCUAVEOTJDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201912 | |
| Record name | Benzene, 1-chloro-3-methyl-4-nitro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5367-28-2 | |
| Record name | 4-Chloro-2-methyl-1-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5367-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Toluene, 5-chloro-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005367282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-chloro-3-methyl-4-nitro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-6-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Chloro-2-nitrotoluene CAS number 5367-28-2 properties
This technical guide provides a rigorous analysis of 5-Chloro-2-nitrotoluene (CAS 5367-28-2), focusing on its synthesis, physicochemical properties, reactivity profile, and industrial applications.[1]
CAS Number: 5367-28-2 Synonyms: 4-Chloro-2-methyl-1-nitrobenzene; 2-Nitro-5-chlorotoluene Molecular Formula: C₇H₆ClNO₂ Molecular Weight: 171.58 g/mol
Executive Summary
This compound is a high-value aromatic intermediate critical to the synthesis of azo dyes (Pigment Red series) and pharmaceutical active ingredients. Characterized by its low melting point (27–30 °C), it often presents as a supercooled liquid or semi-solid in industrial settings. Its strategic importance lies in its dual functionality: the nitro group serves as a latent amine for coupling reactions, while the chlorine atom provides a handle for nucleophilic substitution or metal-catalyzed cross-coupling.
Chemical Identity & Physical Properties
The compound exhibits phase behavior near room temperature that requires precise temperature control during handling to prevent solidification in transfer lines.
| Property | Value | Note |
| Appearance | Pale yellow crystalline solid or oil | Low melting point leads to phase variability. |
| Melting Point | 27 – 30 °C | Solidifies just above standard room temperature. |
| Boiling Point | 249 ± 20 °C | At 760 mmHg. |
| Density | 1.3 ± 0.1 g/cm³ | Denser than water; sinks in aqueous extractions. |
| Flash Point | 104.4 ± 21.8 °C | Combustible; requires Class IIIB handling. |
| LogP | 3.06 | Lipophilic; indicates high membrane permeability potential. |
| Refractive Index | 1.570 | Useful for purity verification in liquid state. |
Synthetic Routes & Manufacturing
The synthesis of this compound is a classic example of controlling electrophilic aromatic substitution (EAS) regioselectivity. The primary industrial route involves the nitration of 3-chlorotoluene (m-chlorotoluene), not o-chlorotoluene, to achieve the correct substitution pattern.
Nitration of 3-Chlorotoluene
Precursor: 3-Chlorotoluene (1-methyl-3-chlorobenzene). Reagents: Mixed acid (HNO₃ / H₂SO₄) or Acetyl nitrate generated in situ. Mechanism: The methyl group (activator, o,p-director) and the chlorine atom (deactivator, o,p-director) exert competing directing effects.
-
Position 6 (Ortho to Methyl, Para to Chloro): This position is synergistically activated by the methyl group and sterically accessible. Nitration here yields the target This compound (using toluene numbering: Me=1, Nitro=2, Cl=5 ).[2][3][4]
-
Position 4 (Para to Methyl, Ortho to Chloro): Nitration here yields the isomer 3-chloro-4-nitrotoluene .
-
Position 2 (Ortho to both): Sterically hindered; trace formation.
Process Control: Low-temperature nitration (0–10 °C) favors the kinetic product mixture. Separation of the this compound isomer is typically achieved via fractional crystallization or distillation due to the boiling point differentials of the isomers.
Visualization of Synthesis Pathway
Figure 1: Regioselective nitration of 3-chlorotoluene yielding the target this compound.
Reactivity Profile & Functionalization
This compound serves as a versatile scaffold for downstream synthesis.
Reduction to Aniline (Bechamp or Catalytic)
The most common transformation is the reduction of the nitro group to an amine, yielding 5-chloro-2-toluidine (2-amino-5-chlorotoluene).
-
Reagents: Iron powder/HCl (Bechamp) or H₂/Pd-C.
-
Significance: This amine is the diazo component for Pigment Red 53:1 (Lake Red C), a widely used colorant in printing inks and plastics.
Oxidation to Benzoic Acid
Oxidation of the methyl group (using KMnO₄ or O₂/Co-Mn catalyst) preserves the nitro and chloro functionalities, yielding 5-chloro-2-nitrobenzoic acid . This is a precursor for anthranilic acid derivatives used in non-steroidal anti-inflammatory drugs (NSAIDs).
Nucleophilic Aromatic Substitution (SNAr)
The nitro group activates the ring, making the chlorine atom susceptible to displacement by strong nucleophiles (e.g., methoxide, amines), although the methyl group provides some steric shielding.
Reaction Workflow Diagram
Figure 2: Divergent synthesis pathways from this compound to industrial pigments and pharmaceutical intermediates.
Applications in Drug Development & Agrochemicals
While historically dominant in the dye industry, this chemotype is increasingly relevant in medicinal chemistry.
-
Pharmaceutical Intermediates:
-
Used as a building block for Chlorphenamidine analogs and other bioactive molecules requiring a 2,5-disubstituted toluene scaffold.
-
Precursor to 2-amino-5-chlorobenzoic acid , a scaffold for synthesizing quinazolinone alkaloids and anti-inflammatory agents.
-
-
Agrochemicals:
-
The reduced form, 5-chloro-2-toluidine, is a key intermediate in the synthesis of urea-based herbicides and pesticides, leveraging the lipophilicity of the chloro-methyl motif to enhance bioavailability in plant cuticles.
-
Safety, Handling, & Environmental Impact
GHS Classification:
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H411: Toxic to aquatic life with long-lasting effects.
-
Handling Protocols:
-
Temperature Control: Store between 2–8 °C to maintain physical stability. If the material solidifies, gentle warming (water bath <40 °C) is recommended before aliquoting; avoid open flame due to flash point (104 °C).
-
Waste Disposal: Do not discharge into drains. Incineration with afterburner and scrubber is the preferred disposal method for chlorinated nitroaromatics to prevent dioxin formation.
References
-
GuideChem. (2025).[3] How to Prepare this compound and Its Application. Retrieved from
-
ChemicalBook. (2025).[5][6] this compound Properties and Synthesis. Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: this compound. Retrieved from
-
Royal Society of Chemistry. (2011). Synthesis of 6-chloro-3-aminotoluene-4-sulfonic acid by direct nitration. Retrieved from
-
PubChem. (2025). Compound Summary: this compound.[1][2][3][4][5][6][7][8][9][10][11] Retrieved from
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- 9. 122. Nucleophilic displacement reactions in aromatic systems. Part VI. Influence of nuclear alkyl groups in the aromatic system. Kinetic of the reactions of chlorodinitrotoluenes and related compounds with piperidine, aniline and ethoxide ions in ethanol, and with methoxide ions in methanol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
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physical and chemical properties of 5-Chloro-2-nitrotoluene
The following technical guide provides an in-depth analysis of 5-Chloro-2-nitrotoluene, structured for researchers and industrial chemists.
CAS Registry Number: 5367-28-2 Synonyms: 4-Chloro-2-methyl-1-nitrobenzene; 5-Chloro-2-nitro-1-methylbenzene
Executive Summary
This compound is a critical halogenated aromatic intermediate used primarily in the synthesis of azo dyes, pigments (specifically the C.I. Pigment Red series), and pharmaceutical precursors. Its chemical utility stems from the specific arrangement of its substituents: a methyl group conferring lipophilicity, a nitro group providing strong electron-withdrawing character, and a chlorine atom positioned para to the nitro group, rendering it susceptible to nucleophilic attack. This guide details its physicochemical profile, synthesis logic, reactive pathways, and safety protocols.
Molecular Architecture & Identification
Understanding the exact isomeric structure is vital, as the "chloronitrotoluene" family contains multiple isomers with distinct reactivities.
-
IUPAC Name: this compound[1]
-
SMILES: Cc1cc(Cl)ccc1[O-]
-
Isomeric Distinction:
Structural Analysis
The molecule features a benzene ring trisubstituted in a 1,2,5 pattern.
-
Electronic Effects: The nitro group at position 2 exerts a strong -M (mesomeric) and -I (inductive) effect.
-
Activation: The chlorine atom at position 5 is located para to the nitro group. This 1,4-relationship activates the carbon-chlorine bond for Nucleophilic Aromatic Substitution (
), a property not present in isomers where the halogen and nitro groups are meta to each other.
Physicochemical Profile
| Property | Value | Contextual Note |
| Physical State | Solid (Crystalline) / Liquid | Low melting point leads to phase variability in warm labs. |
| Melting Point | 27 – 30 °C | Requires temperature-controlled storage to maintain solid form. |
| Boiling Point | 249 ± 20 °C (760 mmHg) | High boiling point allows for high-temperature functionalization without evaporative loss. |
| Density | 1.3 ± 0.1 g/cm³ | Denser than water; phase separates easily in aqueous extractions. |
| Flash Point | 104.4 ± 21.8 °C | Classified as combustible but not highly flammable. |
| Solubility | Water: InsolubleOrganic: Soluble | High solubility in chloroform, methanol, and toluene. |
| LogP | 3.06 | Indicates moderate lipophilicity; bioaccumulative potential. |
Synthesis & Manufacturing Logic
Precursor Selection
The synthesis of this compound is achieved via the nitration of m-chlorotoluene (3-chlorotoluene) , not o-chlorotoluene.
-
Starting Material: m-Chlorotoluene (Cl at position 3, Methyl at position 1).
-
Directing Effects:
-
Methyl Group (Activator): Directs incoming electrophiles to ortho (2, 6) and para (4).
-
Chloro Group (Deactivator, Ortho/Para Director): Directs to ortho (2, 4) and para (6).
-
-
Regioselectivity:
-
Position 2: Sterically crowded (between Me and Cl). Unlikely.
-
Position 4: Ortho to Cl, Para to Me. Possible.
-
Position 6: Ortho to Me, Para to Cl. This is the favored position due to electronic reinforcement and lower steric hindrance compared to position 2.
-
Result: Nitration at position 6 yields 1-Methyl-2-nitro-5-chlorobenzene (renumbered).
-
Synthetic Workflow (Graphviz)
Figure 1: Regioselective synthesis pathway from m-chlorotoluene.
Chemical Reactivity & Applications[1][3][4]
Reduction (Synthesis of Anilines)
The most common industrial application is the reduction of the nitro group to an amine, yielding 5-Chloro-2-methylaniline (also known as Fast Red KB Base or 4-chloro-2-aminotoluene).
-
Reagents: Iron powder/HCl (Béchamp reduction) or Catalytic Hydrogenation (H₂/Raney Ni).
-
Protocol Insight: The reaction must be controlled to prevent hydrodechlorination (loss of the chlorine atom), which can occur under vigorous catalytic hydrogenation conditions.
-
Application: This amine is a diazo component for the production of red pigments (e.g., Pigment Red 52).
Nucleophilic Aromatic Substitution ( )
Due to the nitro group at position 2 being para to the chlorine at position 5, the C-Cl bond is activated.
-
Mechanism: The electron-withdrawing nitro group stabilizes the Meisenheimer complex intermediate, allowing nucleophiles to displace the chloride ion.
-
Reaction: Reaction with methoxide (
) yields 5-Methoxy-2-nitrotoluene . -
Reaction: Reaction with amines (
) yields N-substituted-3-methyl-4-nitroanilines.
Oxidation
The methyl group can be oxidized to a carboxylic acid, converting the molecule into 5-Chloro-2-nitrobenzoic acid .
-
Reagents: Potassium permanganate (
) or Chromic acid. -
Utility: Precursor for pharmaceutical scaffolds requiring a benzoic acid moiety.
Experimental Protocol: Béchamp Reduction
Standard procedure for converting this compound to 5-Chloro-2-methylaniline.
-
Setup: Equip a 1L three-necked flask with a mechanical stirrer, reflux condenser, and addition funnel.
-
Charge: Add 3.5 mol Iron powder (cast iron turnings) and water (700 mL). Heat to 90°C.
-
Activation: Add catalytic HCl (0.1 eq) to etch the iron surface.
-
Addition: Dropwise add this compound (1.0 mol) over 1 hour. Maintain vigorous stirring to ensure contact between the organic oil and the solid iron.
-
Reflux: Heat to reflux (approx 100°C) for 5-6 hours. Monitor disappearance of the nitro compound via TLC or GC.
-
Neutralization: Cool to 80°C. Neutralize with Sodium Carbonate (
) to pH 8-9 to precipitate iron salts. -
Isolation: Steam distill the amine product (volatile with steam) or extract with toluene.
-
Purification: Recrystallize from petroleum ether if solid, or distill under reduced pressure.
Safety & Handling (GHS Standards)
| Hazard Class | Category | Statement |
| Acute Toxicity | Cat 4 (Oral) | Harmful if swallowed.[3] |
| Eye Irritation | Cat 2A | Causes serious eye irritation.[3][4][5] |
| Aquatic Toxicity | Chronic 3 | Harmful to aquatic life with long-lasting effects.[3][4] |
-
Handling: Use in a fume hood. The compound is a nitro-aromatic and may exhibit methemoglobinemia-inducing properties upon overexposure.
-
Storage: Store below 30°C. Ensure container is tightly sealed to prevent oxidative degradation.
Reactivity Network Diagram
Figure 2: Divergent synthesis pathways from the core intermediate.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24853582, this compound. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 5-Chloro-2-nitrotoluene: Synthesis, Reactivity, and Applications
Abstract
5-Chloro-2-nitrotoluene (CAS No. 5367-28-2) is a pivotal chemical intermediate whose structural features—a chlorinated and nitrated toluene scaffold—render it a versatile precursor in the synthesis of a wide array of complex organic molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and established synthesis protocols. It further explores the compound's chemical reactivity, focusing on transformations that are fundamental to its application in the production of dyes, agrochemicals, and, most significantly, pharmaceutical ingredients. This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into the handling, utilization, and strategic importance of this compound in modern organic synthesis.
Molecular Identity and Physicochemical Properties
This compound, systematically named 4-chloro-2-methyl-1-nitrobenzene, is a substituted aromatic compound.[1][2] The molecule consists of a benzene ring substituted with a chlorine atom, a nitro group, and a methyl group. The relative positions of these functional groups are critical to its reactivity, with the electron-withdrawing nitro group activating the ring for certain nucleophilic substitutions and directing subsequent reactions.
The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 5367-28-2 | [1][3] |
| Molecular Formula | C₇H₆ClNO₂ | [1][3][4] |
| Molecular Weight | 171.58 g/mol | [1][2][5] |
| IUPAC Name | 4-chloro-2-methyl-1-nitrobenzene | [2] |
| Synonyms | 2-Nitro-5-chlorotoluene, 4-Chloro-2-methyl-1-nitrobenzene | [1][2] |
| Appearance | Light yellow crystalline powder or liquid | [1] |
| Melting Point | 27-30 °C (lit.) | [1][6] |
| Boiling Point | 249.0 ± 20.0 °C at 760 mmHg | [1] |
| Density | ~1.3 g/cm³ | [1] |
| Flash Point | 104.4 ± 21.8 °C | [1] |
| Solubility | Insoluble in water | [6] |
| SMILES String | Cc1cc(Cl)ccc1=O | [5] |
| InChI Key | NSMZCUAVEOTJDS-UHFFFAOYSA-N | [5] |
Synthesis and Manufacturing
The primary industrial synthesis of this compound is achieved through the electrophilic nitration of o-chlorotoluene.[7] This pathway is efficient and allows for large-scale production. The choice of nitrating agent and catalyst is crucial for controlling regioselectivity and maximizing the yield of the desired isomer.
Experimental Protocol: Synthesis via Nitration of o-Chlorotoluene
This protocol describes a laboratory-scale synthesis adapted from established industrial methods.[7] The use of an acidic zeolite catalyst demonstrates a greener approach compared to traditional mixed-acid (H₂SO₄/HNO₃) nitration, which generates significant acidic waste.
Objective: To synthesize this compound by nitrating o-chlorotoluene.
Materials:
-
o-Chlorotoluene (99%)
-
Nitric Acid (98%)
-
Acidic β zeolite catalyst
-
Four-necked flask (500 mL) equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Heating mantle and cooling bath
Procedure:
-
Reactor Setup: Charge the 500 mL four-necked flask with 77.1 g (1.2 mol) of 98% nitric acid and 20 g of acidic β zeolite.
-
Initial Cooling: Cool the stirred mixture to 10°C using an ice bath.
-
Substrate Addition: Add 130.45 g (1.0 mol) of 99% o-chlorotoluene dropwise via the dropping funnel over 1 hour. The causality for this slow, cooled addition is to manage the exothermic nature of the nitration reaction, preventing temperature spikes that could lead to undesirable side products or unsafe conditions. Maintain the internal temperature between 20-25°C.
-
Initial Reaction: Once the addition is complete, continue stirring at 25°C for 30 minutes to ensure complete initial conversion.
-
Reaction Completion: Heat the mixture to 50°C and maintain for 5 hours. This heating step drives the reaction to completion, ensuring maximum consumption of the starting material.
-
Work-up: Filter the hot reaction mixture to recover the zeolite catalyst. The catalyst can be washed, dried, and potentially reused, which is a key advantage of this heterogeneous catalytic system.
-
Purification: The filtrate, containing the product mixture, is then purified. This typically involves washing to remove residual acid, followed by distillation to isolate this compound from other isomers and unreacted starting material.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Key Transformations
The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups. The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. However, the most synthetically valuable transformation is the reduction of the nitro group to an amine.
Reduction to 5-Chloro-2-aminotoluene
The conversion of the nitro group to an aniline derivative is a cornerstone reaction that opens up a vast landscape of further chemical modifications. This transformation is typically achieved using reducing agents like iron powder in acidic media, catalytic hydrogenation, or sodium sulfide. The resulting amine, 5-chloro-2-aminotoluene (also known as 2-amino-4-chlorotoluene), is a key precursor for pharmaceuticals and dyes.
A detailed protocol for this reduction is described in Section 5.
Significance in Drug Development
While not always a direct component of a final active pharmaceutical ingredient (API), this compound serves as a crucial building block for more complex intermediates. A prime example is its role in the synthesis of 5-chloro-2-nitroaniline . This related intermediate is produced via amination of a dichloronitrobenzene precursor, which can be derived from compounds like this compound. 5-chloro-2-nitroaniline is a documented intermediate in the synthesis of:
-
Benzamide derivatives that function as histone deacetylase (HDAC) inhibitors, a class of compounds investigated for cancer therapy.[4]
-
Fenbendazole , a broad-spectrum anthelmintic (anti-worm) agent used in veterinary medicine.[4]
The isomeric compound, 2-chloro-5-nitrotoluene, is a key intermediate for the veterinary drug Toltrazuril , an anticoccidial agent, further highlighting the importance of this chemical class in pharmaceutical synthesis.[5]
Key Synthetic Pathways Diagram:
Caption: Key transformations of this compound.
Applications in Industry
Beyond pharmaceuticals, this compound is a foundational material in the dye and pigment industry. Its derivative, 6-chloro-3-aminotoluene-4-sulfonic acid (CLT Acid), is a critical intermediate for producing important red organic pigments, such as C.I. Pigment Red 52 and 53.[3] This application leverages a two-step transformation: the reduction of the nitro group followed by sulfonation of the resulting aniline.
Experimental Protocol: Reduction of this compound
This protocol provides a validated method for the reduction of the nitro group to form 5-chloro-2-aminotoluene.[3]
Objective: To synthesize 2-chloro-5-aminotoluene from a this compound solution.
Materials:
-
Nitration solution containing this compound (from protocol in Section 2)
-
Cast iron powder (90%)
-
Hydrochloric acid (36%)
-
Sodium carbonate
-
1000 mL four-necked flask with mechanical stirrer, dropping funnels, and reflux condenser
Procedure:
-
Reactor Setup: Add 217.8 g (3.5 mol) of 90% cast iron powder and 700 mL of water to the reaction flask. The iron powder serves as the reducing agent in this Bechamp reduction. It is inexpensive, effective, and industrially scalable.
-
Acidification: Add a small portion of the hydrochloric acid and heat the mixture to reflux for 10 minutes to activate the iron surface.
-
Initiation: Add approximately 1/6th of the nitration solution dropwise. A controlled initiation ensures the reaction begins smoothly before the bulk of the material is added.
-
Main Reaction: Add the remaining nitration solution and hydrochloric acid concurrently over a period of time. The reaction is highly exothermic and requires careful monitoring.
-
Completion: Maintain the reaction at reflux for 5-6 hours until the reaction is complete, which can be monitored by the disappearance of the starting material (e.g., by TLC or GC).
-
Neutralization: Cool the mixture to 80-90°C and carefully neutralize with sodium carbonate to a pH of 8-9. This step quenches the acid and prepares the product for extraction.
-
Isolation: The product, 2-chloro-5-aminotoluene, can be isolated from the reaction mixture through steam distillation or solvent extraction, followed by recrystallization to yield the pure amine.
Safety and Handling
This compound is a hazardous chemical that requires careful handling to minimize risk.
-
Hazard Classification: It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye irritation (Eye Irritation, Category 2A).[2] It may also cause skin and respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Keep containers tightly closed.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release into the environment, as it may be harmful to aquatic life.[1]
Conclusion
This compound is more than a simple chemical; it is a versatile and economically significant building block in synthetic organic chemistry. Its well-defined reactivity, particularly the facile reduction of its nitro group, provides a reliable entry point to a wide range of anilines and other functionalized aromatic compounds. For researchers and professionals in drug discovery and materials science, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the creation of novel and valuable molecules.
References
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- Amerigo Scientific. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound 98%.
- Quick Company. (2024). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline.
- V & V Pharma Industries. (n.d.). 2-Chloro-5-Nitro Toluene Manufacturer, Supplier, India.
- Google Patents. (n.d.). CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene.
- PubChem. (n.d.). 3-Chloro-6-nitrotoluene.
- ChemicalBook. (n.d.). This compound.
- Fisher Scientific. (2021). Safety Data Sheet: 2-Chloro-5-nitrotoluene.
- Fisher Scientific. (2021). Safety Data Sheet: 4-Chloro-2-nitrotoluene.
- Carl ROTH. (2024). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid.
- He, E., & Jiang, R. (2011). Synthesis of 6-chloro-3-aminotoluene-4-sulfonic acid by direct nitration of o-chlorotoluene. Chemical Research and Application, 23(09), 1273-1274. (Note: This reference is cited within reference and provides the basis for the described protocol).
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- 4. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline [quickcompany.in]
- 5. CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene - Google Patents [patents.google.com]
- 6. innospk.com [innospk.com]
- 7. 2-Chloro-5-Nitro Toluene Manufacturer, Supplier, India [vandvpharma.com]
5-Chloro-2-nitrotoluene melting point and boiling point
Technical Whitepaper: Thermophysical Characterization of 5-Chloro-2-nitrotoluene
Executive Summary
This compound (CAS: 5367-28-2), also known as 4-chloro-2-methyl-1-nitrobenzene, is a critical intermediate in the synthesis of pharmaceutical precursors, agrochemicals, and azo pigments (e.g., C.I.[1] Pigment Red 52).[1][2][3][4][5][6] Its utility in drug development stems from its dual functionality: the electrophilic nitro group and the nucleophilic-susceptible chlorine atom allow for versatile scaffold elaboration.[1][2][3]
However, its physical nature presents a unique challenge: with a melting point range of 27–30°C , it exists at the thermodynamic border between solid and liquid under standard laboratory conditions.[1][2][3][5] This "low-melting solid" behavior complicates purification, handling, and dosage accuracy.[1][2] This guide provides a definitive technical analysis of its melting and boiling points, offering self-validating experimental protocols for researchers to ensure material integrity.[1][2][3]
Physicochemical Profile
The following data aggregates experimentally validated values against computational predictions.
| Property | Value / Range | Condition | Source Reliability |
| Melting Point (MP) | 27 – 30 °C (80.6 – 86.0 °F) | 1 atm | High (Experimental Lit.)[1][2] |
| Boiling Point (BP) | 249 ± 20 °C | 760 mmHg | Medium (Extrapolated) |
| Boiling Point (Vacuum) | 124 – 126 °C | 16 mmHg | High (Experimental Lit.)[1][2][3] |
| Density | 1.3 ± 0.1 g/cm³ | 20 °C | High |
| Appearance | Pale yellow crystalline mass or supercooled liquid | Ambient | High |
| Flash Point | ~104 °C | Closed Cup | Medium |
Technical Insight: The proximity of the melting point to ambient temperature means this compound often exhibits supercooling.[1][2] A sample may appear liquid at 25°C but will crystallize rapidly if seeded or agitated.[1][2][3] This phase instability is a primary vector for impurity accumulation during storage.[1][2][3]
Thermodynamic Significance in Purification
The Melting Point as a Purity Indicator
For this compound, a sharp melting point (e.g., 29–30°C) indicates high purity (>98%).[1][5] A broadened range (e.g., 24–28°C) typically signals the presence of structural isomers, such as 2-chloro-5-nitrotoluene or 4-chloro-2-nitrotoluene , which form eutectic mixtures that depress the melting point.[1]
Boiling Point and Thermal Degradation
While the theoretical boiling point is ~249°C, distilling this compound at atmospheric pressure is hazardous .[1][2][3] Nitro-aromatics are prone to thermal decomposition or shock sensitivity at elevated temperatures.[1][2][3]
-
Operational Rule: Always distill under reduced pressure.
-
Target: Maintain pot temperature below 150°C by reducing pressure to <20 mmHg, achieving a boiling point of ~125°C.
Experimental Methodologies
The following protocols are designed to overcome the specific challenges of handling a low-melting, potentially supercooled solid.
Protocol A: Precision Melting Point Determination
Standard capillary methods often fail because the sample melts during preparation.[1][3]
-
Sample Preparation:
-
Instrument Setup:
-
Observation:
Protocol B: Vacuum Distillation (Siwoloboff Method Variant)
For boiling point verification without large-scale distillation.[1][2]
-
Setup: Insert a capillary tube (sealed at the top, open at bottom) into a larger ignition tube containing 0.5 mL of liquid sample. Attach to a thermometer and immerse in a heated oil bath.
-
Vacuum: Connect the system to a manometer and vacuum pump (target 15–20 mmHg).
-
Heating: Heat slowly. Bubbles will escape from the capillary as air expands.[1][2][3]
-
Endpoint: When a continuous stream of bubbles emerges (vapor pressure > external pressure), stop heating.[1][2][3]
-
Reading: Record the temperature when bubbling stops and liquid sucks back into the capillary. This is the true boiling point at that specific pressure.[1][2][3]
Synthesis & Purification Workflow
The synthesis of this compound often involves the nitration of m-chlorotoluene or chlorination of o-nitrotoluene.[1][2] Both pathways generate regioisomers that must be removed.[1][2][3]
Isomer Management Visualization
The following diagram illustrates the critical purification logic required to isolate the target isomer (CAS 5367-28-2) from its byproducts.
Figure 1: Purification workflow emphasizing the separation of the target this compound from common regioisomers using differences in solubility and volatility.
Safety & Handling
Due to its low melting point, this compound poses specific risks:
-
Dermal Absorption: Molten material penetrates skin faster than solid powder.[1][2][3] Wear butyl rubber gloves; nitrile may offer insufficient permeation time for nitro-aromatics.[1][2][3]
-
Inhalation: Vapor pressure increases significantly near the melting point.[1][2][3] Handle strictly within a fume hood.[1][2][3]
-
Storage: Store at 2–8°C . Keeping the material solid reduces vapor generation and degradation rates.[1][2][3]
References
-
Sigma-Aldrich. (2024).[1][2][3] Safety Data Sheet: this compound. Retrieved from [1][2][3]
-
National Center for Biotechnology Information. (2024).[1][2][3] PubChem Compound Summary for CID 79328, this compound. Retrieved from [1][2][3]
-
ChemicalBook. (2024).[1][2][3] this compound Properties and Synthesis. Retrieved from [1][2][3]
-
GuideChem. (2024).[1][2][3] Technical Specifications: this compound. Retrieved from
Sources
Technical Guide: ¹H and ¹³C NMR Characterization of 5-Chloro-2-nitrotoluene
This guide provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 5-Chloro-2-nitrotoluene (CAS: 5367-28-2).[1] It is designed for researchers engaged in the synthesis, quality control, and structural validation of nitro-aromatic intermediates.[1]
Executive Summary & Compound Profile
This compound (also designated as 4-chloro-2-methyl-1-nitrobenzene) is a critical intermediate in the synthesis of pharmaceutical precursors and azo pigments.[2] Structural validation of this compound relies heavily on NMR spectroscopy to distinguish it from its regioisomers (e.g., 4-chloro-2-nitrotoluene), which often co-elute during nitration processes.
This guide details the spectral assignment logic, distinguishing coupling patterns, and chemical shift predictions based on substituent electronic effects (SCS).[1]
Compound Identification
| Parameter | Detail |
| IUPAC Name | 4-chloro-2-methyl-1-nitrobenzene |
| Common Name | This compound |
| CAS Number | 5367-28-2 |
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol |
| SMILES | Cc1cc(Cl)ccc1=O |
Synthesis Pathway & Structural Context
Understanding the synthetic origin is vital for interpreting the NMR spectrum, particularly for identifying potential isomeric impurities.[1] The primary route involves the nitration of m-chlorotoluene.[1]
Reaction Logic
The methyl group (activator, ortho/para director) and the chlorine atom (deactivator, ortho/para director) cooperatively direct the incoming nitro group.[1] However, steric hindrance at the C2 position (between methyl and chloro) and electronic directing effects favor substitution at the C6 position relative to the methyl group, yielding the target this compound.
Figure 1: Electrophilic aromatic substitution pathway showing the origin of the target compound and potential regioisomers.
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound in CDCl₃ exhibits a characteristic 1,2,4-trisubstituted benzene pattern. The nitro group at position 2 exerts a strong deshielding effect on the adjacent H3 proton, while the methyl group at position 1 provides a diagnostic singlet upfield.[1]
Predicted Chemical Shifts & Assignments (400 MHz, CDCl₃)
| Position | Proton Type | Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Assignment Logic |
| H3 | Aromatic | 8.04 | Doublet ( | Most Deshielded: Ortho to -NO₂ (strong EWG). | |
| H6 | Aromatic | 7.50 | Doublet ( | Para to -NO₂: Shielded relative to H3, but deshielded relative to benzene.[1] Ortho to -Cl.[1][2] | |
| H4 | Aromatic | 7.33 | Doublet of Doublets ( | Meta to -NO₂: Least deshielded aromatic proton.[1] Shows large ortho coupling to H3 and small meta coupling to H6.[1] | |
| -CH₃ | Methyl | 2.60 | Singlet ( | - | Benzylic: Deshielded by ortho -NO₂ group (typical Ar-CH₃ is ~2.35 ppm). |
Detailed Coupling Analysis
-
H3 (δ 8.04): Appears as a doublet due to strong ortho coupling with H4.[1] The proximity to the nitro group shifts this signal significantly downfield compared to the other ring protons.[1]
-
H4 (δ 7.33): Appears as a doublet of doublets (
).[1] It couples with H3 ( Hz) and H6 ( Hz).[1] This "W-coupling" (meta-coupling) with H6 is diagnostic for the 1,2,4-substitution pattern where protons are separated by a substituent (Cl).[1] -
H6 (δ 7.50): Appears as a narrow doublet (or broad singlet if resolution is low) due to the small meta-coupling with H4.[1] It does not show strong ortho coupling because its neighbors are substituents (Cl and CH₃).[1]
¹³C NMR Spectral Analysis
The carbon spectrum confirms the presence of three non-equivalent aromatic methines and three quaternary carbons.[1] The carbonyl-like shift of the C-NO₂ carbon is a key identifier.[1]
Chemical Shift Assignments (100 MHz, CDCl₃)
| Carbon | Type | Shift (δ, ppm) | Signal | Electronic Environment |
| C2 | Quaternary | ~148.0 | Weak | Ipso-Nitro: Highly deshielded; often broadened by ¹⁴N quadrupolar relaxation. |
| C5 | Quaternary | ~139.0 | Weak | Ipso-Chloro: Deshielded by electronegative Cl.[1] |
| C1 | Quaternary | ~135.0 | Weak | Ipso-Methyl: Deshielded by alkyl group.[1] |
| C6 | Methine (CH) | ~134.4 | Strong | Para to -NO₂.[1] |
| C4 | Methine (CH) | ~129.4 | Strong | Meta to -NO₂.[1] |
| C3 | Methine (CH) | ~124.4 | Strong | Ortho to -NO₂ (Note: Ortho carbons to nitro are often shielded relative to ipso/para).[1] |
| -CH₃ | Methyl | ~20.5 | Strong | Benzylic methyl carbon.[1] |
Experimental Protocol for Validation
To ensure reproducible spectral data for regulatory or publication purposes, the following protocol is recommended.
Sample Preparation[1][9][10][11][12]
-
Solvent: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.[1]
-
Why: CDCl₃ provides excellent solubility for nitro-aromatics and prevents H-D exchange issues common with protic solvents.[1]
-
-
Concentration:
-
¹H NMR: Dissolve 10–15 mg of sample in 0.6 mL CDCl₃.
-
¹³C NMR: Dissolve 40–50 mg of sample in 0.6 mL CDCl₃ to ensure adequate signal-to-noise ratio for quaternary carbons.
-
-
Filtration: Filter the solution through a glass wool plug into the NMR tube to remove suspended solids (e.g., inorganic salts from the synthesis) which can cause line broadening.[1]
Instrument Parameters (Standard 400 MHz)
-
Temperature: 298 K (25°C).[1]
-
Pulse Sequence:
-
Referencing: Set the TMS singlet to 0.00 ppm . If TMS is absent, reference the residual CHCl₃ peak to 7.26 ppm (¹H) and 77.16 ppm (¹³C).[1]
Workflow Logic Diagram
The following diagram illustrates the decision-making process for assigning the aromatic protons based on coupling constants.
Figure 2: Logical flowchart for the assignment of aromatic protons in this compound.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 79329, this compound. Retrieved from [Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] (Standard reference for SCS increment calculations).
Sources
understanding the reactivity of the nitro group in 5-Chloro-2-nitrotoluene
Executive Summary
5-Chloro-2-nitrotoluene (5-Cl-2-NT) represents a classic "push-pull" aromatic system where the reactivity of the nitro group is governed not just by its intrinsic electrophilicity, but by the steric and electronic modulation of its neighbors: an ortho-methyl group and a meta-chlorine atom.
For researchers in medicinal chemistry and agrochemical synthesis, this molecule is a high-value scaffold. It serves as the primary precursor for 5-chloro-2-methylaniline (a key intermediate for azo dyes and pigments like Red 53) and substituted indoles via the Bartoli or Leimgruber-Batcho syntheses.
This guide deconstructs the nitro group’s reactivity into three distinct modes:
-
Chemoselective Reduction: Converting
to without cleaving the metastable bond. -
Electrophilic Attack (Bartoli): Direct reaction of the nitro group with vinyl Grignards.
-
Vinylogous Activation (Leimgruber-Batcho): The nitro group acting as an electron sink to acidify the ortho-methyl protons.
Part 1: Electronic & Structural Landscape
To predict reactivity, one must map the electronic density. The nitro group at C2 exerts a strong withdrawing effect (
The "Meta-Stable" Chlorine
Unlike 4-chloronitrobenzene, where the chlorine is para to the nitro group and highly susceptible to nucleophilic aromatic substitution (
-
Consequence: The
bond is electronically "protected" from facile displacement by alkoxides or amines because the Meisenheimer complex cannot stabilize the negative charge on the nitro group. -
Utility: This allows harsh conditions to be used on the nitro group (e.g., strong basicity in indole synthesis) without losing the halogen handle required for downstream cross-coupling.
Visualization: Electronic Push-Pull Map
The following diagram illustrates the competing electronic effects that define the molecule's reactivity profile.
Figure 1: Electronic interaction map showing the activation of the methyl group by the nitro moiety and the meta-stabilization of the chlorine atom.[1]
Part 2: Chemoselective Reduction Pathways
The most common transformation of 5-Cl-2-NT is the reduction to 5-chloro-2-methylaniline . The challenge is chemoselectivity . Standard catalytic hydrogenation (e.g.,
Protocol Comparison: Protecting the C-Cl Bond
| Method | Reagents | Mechanism | Chemoselectivity | Scalability |
| Béchamp Reduction | Single Electron Transfer (Surface) | High . Fe does not easily insert into aryl-Cl bonds under these conditions. | High . Industrial standard. Generates iron sludge waste. | |
| Sulfided Hydrogenation | Heterogeneous Catalysis | High . Sulfur poisons the catalyst sites responsible for C-Cl oxidative addition. | Medium . Requires specialized poisoned catalysts. | |
| Stannous Chloride | Electron Transfer | Very High . Extremely mild. | Low . Stoichiometric tin waste is difficult to remove. | |
| Standard Hydrogenation | Catalytic | Low . High risk of dechlorination. | High , but requires additives (e.g., thiophene) to dampen activity. |
Recommended Protocol: Béchamp Reduction (Lab Scale)
Based on industrial best practices for chloronitrobenzenes.
-
Setup: Equip a 3-neck flask with a mechanical stirrer (magnetic stirring often fails with iron sludge) and a reflux condenser.
-
Activation: Charge iron powder (3.5 eq) and water. Add catalytic HCl (0.1 eq) and heat to reflux to "etch" the iron surface.
-
Addition: Add this compound (1.0 eq) dropwise or in portions. The reaction is exothermic; control rate to maintain gentle reflux.
-
Completion: Monitor by TLC (solvent: 20% EtOAc/Hexane). The yellow nitro spot will disappear; a fluorescent amine spot will appear.
-
Workup (Critical): Basify with
to pH 9 to precipitate iron salts. Filter hot through Celite. The amine crystallizes from the filtrate upon cooling or is extracted with toluene.
Part 3: The Ortho-Effect & Heterocyclic Synthesis
The proximity of the nitro and methyl groups allows for powerful "divergent synthesis" of indoles. Depending on the reagent, the nitro group acts either as the electrophile (Bartoli) or the activator (Leimgruber-Batcho).
Pathway A: Bartoli Indole Synthesis
Mechanism: The nitro group is attacked by a vinyl Grignard reagent.[2][3][4] This is specific to ortho-substituted nitroarenes.[4]
-
Reagent: Vinylmagnesium bromide (3.0 - 4.0 eq).
-
Key Intermediate: Nitrosoarene (
).[4] -
Outcome: Formation of 4-chloro-7-methylindole .
-
Note: The reaction requires low temperature (
to ) to prevent polymerization of the Grignard.
Pathway B: Leimgruber-Batcho Indole Synthesis
Mechanism: The nitro group acidifies the methyl protons.
-
Condensation: 5-Cl-2-NT reacts with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) and pyrrolidine (catalyst) to form a red enamine intermediate.
-
Reductive Cyclization: The nitro-enamine is reduced (typically
or ) to form the indole.
-
Outcome: Formation of 5-chloro-Indole (Note: The methyl carbon becomes C2 of the indole; the nitro nitrogen becomes the indole nitrogen).
Visualization: Divergent Indole Pathways
The following decision tree helps select the correct synthesis method based on the desired indole substitution pattern.
Figure 2: Divergent synthetic pathways to substituted indoles using this compound.
Part 4: Safety & Handling
Working with this compound requires strict adherence to safety protocols due to the energetics of the nitro group and the toxicity of the halogenated aromatic system.
-
Thermal Stability: Nitro compounds are metastable. While 5-Cl-2-NT is relatively stable (bp
), distillation should always be performed under reduced pressure to keep the pot temperature below . Above this, "runaway" decomposition is a risk. -
Chemical Incompatibility:
-
Strong Bases: Heating with strong alkali (NaOH/KOH) can lead to rapid hydrolysis or condensation reactions that are exothermic.
-
Reducing Agents: Reactions with Hydrazine or metal hydrides can be vigorous.
-
-
Toxicity: The compound is toxic if swallowed and causes skin/eye irritation.[5][6] It is a suspected mutagen. All solid handling should be done in a fume hood to avoid dust inhalation.
References
-
Guidechem. How to Prepare this compound and Its Application. Retrieved from
-
Wikipedia. Bartoli Indole Synthesis: Mechanism and Applications. Retrieved from
-
Fisher Scientific. Safety Data Sheet: 2-Chloro-5-nitrotoluene. Retrieved from
-
Royal Society of Chemistry. Applications of Bartoli Indole Synthesis. Chemical Society Reviews. Retrieved from
-
Guidechem FAQ. Synthesis of 5-Chloro-2-methylaniline via Bechamp Reduction. Retrieved from
Sources
electrophilic aromatic substitution mechanism for 5-Chloro-2-nitrotoluene
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism of 5-Chloro-2-nitrotoluene
Abstract
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) mechanism as it applies to the polysubstituted aromatic compound, this compound. We dissect the complex interplay of the directing effects of the methyl, nitro, and chloro substituents, which involve competing inductive and resonance influences. Through a detailed examination of electronic effects and steric factors, we predict the regiochemical outcome of further substitution. This guide culminates in a validated, step-by-step experimental protocol for the nitration of this compound, serving as a practical exemplar of the principles discussed. The mechanistic pathways and experimental workflows are elucidated with custom-generated diagrams to ensure clarity for researchers and professionals in the field of chemical synthesis and drug development.
Core Principles of Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a foundational reaction class in organic chemistry where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile.[1] The reaction mechanism is a two-step process that is critical to understand before analyzing more complex systems.[2][3]
-
Formation of the Sigma Complex: In the initial, rate-determining step, the nucleophilic π-electron system of the aromatic ring attacks a strong electrophile (E+).[3] This disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]
-
Restoration of Aromaticity: In the second, much faster step, a base removes a proton from the carbon atom bearing the new electrophile. This collapses the intermediate, reforms the aromatic π-system, and yields the substituted product.[3]
The presence of pre-existing substituents on the benzene ring profoundly influences both the rate of reaction and the position (regioselectivity) of the incoming electrophile.[4][5]
Analysis of Substituent Effects in this compound
The regiochemical outcome of an EAS reaction on this compound is dictated by the cumulative electronic and steric effects of the three substituents on the ring: a methyl group, a nitro group, and a chloro group.
The Methyl Group (-CH₃) at C1
-
Classification: Activating, Ortho, Para-Director.[6]
-
Electronic Effects: The methyl group is an electron-donating group (EDG).[4] It activates the ring through a combination of a weak inductive effect (+I), donating electron density through the sigma bond, and hyperconjugation, which donates electron density into the π-system. This increased electron density makes the ring more nucleophilic and stabilizes the positive charge of the sigma complex, thus accelerating the reaction compared to benzene.[7] Its activating nature directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.
The Nitro Group (-NO₂) at C2
-
Electronic Effects: The nitro group is a powerful electron-withdrawing group (EWG). It exerts a strong electron-withdrawing inductive effect (-I) and a potent electron-withdrawing resonance effect (-R).[1] This combination significantly reduces the electron density of the aromatic ring, making it much less nucleophilic and therefore less reactive towards electrophiles.[6] The strong withdrawal of electron density from the ortho and para positions destabilizes the sigma complex if attack occurs there. Consequently, substitution is directed to the meta (C4, C6) positions, which are comparatively less deactivated.[8]
The Chloro Group (-Cl) at C5
-
Classification: Deactivating, Ortho, Para-Director.[6]
-
Electronic Effects: Halogens present a unique case where inductive and resonance effects are in opposition. The high electronegativity of chlorine results in a strong electron-withdrawing inductive effect (-I), which deactivates the ring overall.[7] However, the lone pairs on the chlorine atom can be donated into the ring via resonance (+R), which enriches the ortho (C6) and para (C3) positions with electron density.[4] While the deactivating inductive effect slows the reaction, the resonance effect governs its regioselectivity, making the chloro group an ortho, para-director.[6][7]
Regioselectivity of Further Substitution: A Predictive Analysis
To predict the major product, we must analyze the directing influence of each group on the available positions for substitution: C3, C4, and C6.
-
Methyl (-CH₃) at C1 (o,p-director): Directs towards C4 (para) and C6 (ortho).
-
Nitro (-NO₂) at C2 (m-director): Directs towards C4 (meta) and C6 (meta).
-
Chloro (-Cl) at C5 (o,p-director): Directs towards C3 (para) and C6 (ortho).
A summary of these directing effects is as follows:
| Available Position | Directed by -CH₃ (C1) | Directed by -NO₂ (C2) | Directed by -Cl (C5) | Consensus |
| C3 | Para | 1 | ||
| C4 | Para | Meta | 2 | |
| C6 | Ortho | Meta | Ortho | 3 |
The Hierarchy of Directing Influence
When directing groups compete, the most powerfully activating substituent typically governs the regiochemical outcome.[9] In this molecule, the methyl group is the sole activating group, whereas the nitro and chloro groups are deactivating. Therefore, the activating, ortho, para-directing influence of the methyl group is the dominant factor. This narrows the likely positions of attack to C4 and C6.
Steric Considerations
While C6 is favored by all three substituents, it is located between the C1-methyl and C5-chloro groups. This steric crowding significantly hinders the approach of an electrophile.[9] In contrast, the C4 position is sterically unencumbered. Furthermore, the directing effects of the most powerful activating group (-CH₃) and the most powerful deactivating group (-NO₂) both converge on positions C4 and C6. Given the significant steric hindrance at C6, the electrophilic attack will overwhelmingly favor the C4 position.
The Reaction Mechanism Visualized
The following diagram illustrates the mechanism for the nitration of this compound, where the nitronium ion (NO₂⁺) acts as the electrophile. The attack occurs at the predicted C4 position.
Caption: Mechanism of nitration at the C4 position.
Experimental Protocol: Nitration of this compound
This protocol describes the synthesis of 5-Chloro-2,4-dinitrotoluene, a direct application of the mechanistic principles discussed. This procedure is adapted from established methods for the nitration of substituted toluenes.[10][11]
Safety Precaution: This reaction involves highly corrosive and strong oxidizing acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
Reagent Data
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Density (g/mL) |
| This compound | C₇H₆ClNO₂ | 171.58 | 5.00 g | 29.1 | - |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 15 mL | ~275 | 1.84 |
| Nitric Acid (70%) | HNO₃ | 63.01 | 5 mL | ~79 | 1.42 |
Step-by-Step Methodology
-
Preparation of Nitrating Mixture: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 15 mL of concentrated sulfuric acid.
-
Cooling: Place the flask in an ice-water bath and cool the sulfuric acid to 0-5 °C with gentle stirring.
-
Addition of Nitric Acid: Slowly add 5 mL of concentrated nitric acid dropwise via the dropping funnel to the cold sulfuric acid. Maintain the temperature below 10 °C throughout the addition. This exothermic process generates the electrophilic nitronium ion (NO₂⁺).
-
Addition of Substrate: Once the nitrating mixture is prepared and cooled, slowly add 5.00 g of this compound in small portions over 15-20 minutes. Use a powder funnel for the solid addition. Ensure the internal temperature does not rise above 25 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture over 100 g of crushed ice in a 400 mL beaker with vigorous stirring. This will precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake with two 50 mL portions of cold deionized water until the filtrate is neutral to pH paper.
-
Purification: Recrystallize the crude solid from ethanol or a similar suitable solvent to yield the purified 5-Chloro-2,4-dinitrotoluene.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Experimental Workflow Diagram
Caption: Workflow for the nitration of this compound.
Conclusion
The electrophilic aromatic substitution of this compound is a nuanced process governed by a hierarchy of substituent effects. The weakly activating, ortho, para-directing methyl group serves as the primary director of regioselectivity. While the deactivating nitro and chloro groups diminish the overall reactivity of the ring, their directing influences are secondary. A comprehensive analysis, which also accounts for steric hindrance, conclusively predicts that substitution will occur at the C4 position. This predictive power is essential for professionals in synthetic chemistry, enabling the rational design of reaction pathways to achieve desired molecular targets with high selectivity and yield.
References
-
Wikipedia contributors. (2024). Electrophilic aromatic directing groups. Wikipedia, The Free Encyclopedia. [Link]
-
ChemTalk. (n.d.). Directing Effects. ChemTalk. [Link]
-
Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. [Link]
-
Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions. Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2019). 18.7 EAS of Substituted Benzenes. Chemistry LibreTexts. [Link]
-
Vedantu. (n.d.). p-chlorotoluene on nitration gives. Vedantu. [Link]
-
Morgan, G. T., & Drew, H. D. K. (1920). LXXXV.—ortho-Chlorodinitrotoluenes. Part I. Journal of the Chemical Society, Transactions, 117, 784-791. [Link]
-
LabXchange. (n.d.). Electrophilic Aromatic Substitution. LabXchange. [Link]
-
askIITians. (2025). p-chlorotoluene on nitration gives:. askIITians. [Link]
-
Dr. Norris. (2018). Example EAS reactions on substituted benzenes. YouTube. [Link]
-
Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor “Wins”. Master Organic Chemistry. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
-
Wikipedia contributors. (2024). Electrophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link]
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Theoretical Studies on the Electronic Structure of 5-Chloro-2-nitrotoluene
Executive Summary
5-Chloro-2-nitrotoluene (CAS: 5367-28-2), a critical intermediate in the synthesis of azo dyes and pharmaceutical scaffolds, presents a unique electronic profile governed by the interplay of steric hindrance and substituent effects.[1] This guide delineates the theoretical framework for analyzing its electronic structure, utilizing Density Functional Theory (DFT) as the primary investigative tool.
By synthesizing data from structural isomers (specifically 2-chloro-5-nitrotoluene and 4-chloro-2-nitrotoluene), this whitepaper establishes a robust predictive model for this compound.[1] Key insights include the steric-induced torsion of the nitro group, the localization of Frontier Molecular Orbitals (FMOs), and the vibrational signatures essential for spectroscopic validation.[1]
Computational Methodology: The Standard Protocol
To ensure high-fidelity results comparable to experimental data, the following computational protocol is established as the industry standard for chloronitrotoluene derivatives.
Level of Theory[1][2][3]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1] This hybrid functional is chosen for its proven accuracy in predicting vibrational frequencies and geometry of organic aromatic systems.[1]
Self-Validating Workflow
The integrity of the theoretical study relies on a stepwise execution where each phase validates the previous one.[1]
Figure 1: Computational workflow for validating the electronic structure of this compound.
Geometric & Structural Analysis
Steric Torsion of the Nitro Group
Unlike its isomer 4-chloro-2-nitrotoluene, this compound possesses a methyl group at position 1 and a nitro group at position 2.[1]
-
Theoretical Prediction: The steric repulsion between the oxygen of the nitro group and the hydrogens of the adjacent methyl group forces the nitro group to rotate out of the benzene plane.[1]
-
Dihedral Angle: Expect a C1-C2-N-O dihedral angle deviation of 30°–45° .[1] This non-planarity disrupts
-conjugation, slightly raising the LUMO energy compared to planar isomers.[1]
Bond Length Benchmarks
Comparison with experimental X-ray diffraction data of related isomers ensures structural accuracy.[1]
| Bond Type | Predicted Length (Å) | Experimental Benchmark (Å)* | Causality |
| C-Cl | 1.74 - 1.76 | 1.750 | Resonance donation (+M) shortens bond slightly vs. alkyl chlorides.[1] |
| N-O | 1.22 - 1.23 | 1.225 | Resonance hybrid between single and double bond character.[1] |
| C-N | 1.47 - 1.49 | 1.480 | Elongated due to steric twist reducing resonance overlap.[1] |
Experimental benchmarks derived from crystallographic data of 2-chloro-5-nitrotoluene [1].
Electronic Structure & Reactivity
Frontier Molecular Orbitals (FMO)
The reactivity of this compound is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]
-
HOMO: Predominantly localized on the Chlorine atom and the Benzene ring .[1] The chlorine lone pair acts as the electron donor.[1]
-
LUMO: Heavily localized on the Nitro group (
).[1] This confirms the molecule's susceptibility to nucleophilic attack, particularly if the chlorine is displaced (Nucleophilic Aromatic Substitution). -
Energy Gap (
): Calculated at approximately 3.8 - 4.2 eV .[1] A larger gap implies high chemical stability (hardness), making it a stable intermediate for storage but requiring activation energy for derivatization.
Molecular Electrostatic Potential (MEP)
The MEP map serves as a visual guide for drug docking and receptor interaction.[1]
-
Negative Potential (Red): Concentrated over the Nitro group oxygens .[1] This is the primary site for electrophilic attack (e.g., protonation).
-
Positive Potential (Blue): Localized on the Methyl group hydrogens and the aromatic ring hydrogens, indicating potential hydrogen bonding donor sites.
Figure 2: FMO-driven reactivity logic. The spatial separation of HOMO and LUMO facilitates specific reaction pathways.
Vibrational Spectroscopy (IR/Raman)
Accurate assignment of vibrational modes is crucial for identifying the purity of the compound in industrial settings.[1] Frequencies must be scaled (typically by 0.961 for B3LYP/6-311++G(d,p)) to account for anharmonicity.[1]
| Vibrational Mode | Unscaled Freq ( | Scaled Freq ( | Intensity | Assignment |
| C-H Stretch (Arom) | ~3150-3200 | ~3050-3100 | Weak | Ring C-H stretching |
| NO2 Asym Stretch | ~1580-1600 | ~1530-1550 | Strong | Characteristic Nitro peak |
| NO2 Sym Stretch | ~1380-1400 | ~1340-1360 | Very Strong | Major diagnostic peak |
| C-Cl Stretch | ~750-800 | ~720-770 | Medium | Halogen identification |
| NO2 Scissoring | ~850-870 | ~820-840 | Medium | Deformation mode |
Global Reactivity Descriptors
To assist in drug development, quantitative descriptors derived from Koopmans' theorem provide a measure of biological activity.[1]
-
Chemical Hardness (
): .[1] High hardness values indicate resistance to charge transfer, correlating with lower toxicity in some metabolic pathways.[1] -
Electrophilicity Index (
): . This compound exhibits a high electrophilicity index due to the electron-withdrawing nitro group, suggesting it acts as a strong electrophile in covalent binding with protein residues (e.g., cysteine thiols).[1]
Conclusion
Theoretical analysis of this compound using DFT/B3LYP/6-311++G(d,p) reveals a molecule defined by the steric conflict between the ortho-methyl and nitro groups.[1] This interaction twists the nitro group, altering the conjugation pathway and influencing the HOMO-LUMO gap.[1] For researchers, the vibrational signatures at ~1530
References
-
Anbarasan, P. M., et al. "Molecular modeling of 2-chloro-5-nitrotoluene by quantum chemical calculation for pharmaceutical application."[1] Journal of Chemical and Pharmaceutical Research, vol. 3, no. 1, 2011, pp. 597-612.[1] Link
-
Krishnakumar, V., et al. "Density functional theory, comparative vibrational spectroscopic studies, HOMO–LUMO, first hyperpolarizability analyses of 2-fluoro 5-nitrotoluene and 2-bromo 5-nitrotoluene."[1][4] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 104, 2013, pp. 77-86. Link
-
Ojha, J. K., et al. "Quantum Chemical Study for Structure, Electronic and NLO Properties of 2-Amino-4-nitrotoluene and 2-Amino-5-nitrotoluene."[1] ResearchGate, 2023.[1][2] Link
-
Sigma-Aldrich. "this compound Product Specification & Safety Data Sheet."[1] Link[1]
-
PubChem.[1][5] "Compound Summary for CID 79329, this compound." National Library of Medicine.[1] Link[1]
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- 4. Sci-Hub. Analysis of vibrational spectra of 2‐fluoro‐6‐nitrotoluene based on density functional theory calculations / Journal of Raman Spectroscopy, 2008 [sci-hub.box]
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potential derivatives of 5-Chloro-2-nitrotoluene for synthesis
An In-depth Technical Guide to the Synthetic Potential of 5-Chloro-2-nitrotoluene
Authored by: A Senior Application Scientist
Foreword: The Strategic Value of this compound in Modern Synthesis
In the landscape of organic chemistry, the true value of a molecule is often measured by its synthetic versatility. This compound (CAS: 5367-28-2), a substituted aromatic compound, stands as a testament to this principle.[1] Its unassuming structure, featuring a benzene ring functionalized with a chloro, a nitro, and a methyl group, belies its potential as a pivotal intermediate.[1] The electronic interplay between these substituents—the electron-withdrawing nitro group, the deactivating but ortho-, para-directing chloro group, and the weakly activating methyl group—creates a molecule primed for a variety of selective transformations.
This guide moves beyond a simple catalog of reactions. It is designed for the practicing researcher and drug development professional, offering a deep dive into the causality behind experimental choices and the strategic pathways to valuable derivatives. We will explore the core reactivity of this compound, detailing field-proven protocols and explaining the mechanistic underpinnings that ensure success. Our focus is on transforming this foundational building block into more complex, high-value molecules relevant to the pharmaceutical, agrochemical, and dye industries.[1]
Chapter 1: Foundational Synthetic Transformations
The synthetic utility of this compound is rooted in the distinct reactivity of its three functional groups. The following sections dissect the primary transformations that serve as the gateway to a diverse library of derivatives.
Selective Reduction of the Nitro Group: Accessing the Anilines
The most fundamental and widely utilized transformation of this compound is the reduction of its nitro group to an amine. This reaction yields 2-Amino-5-chlorotoluene (also known as 5-chloro-2-methylaniline), a critical precursor for dyes, pigments, and pharmacologically active heterocycles.[2]
Causality of Experimental Choice: The selective reduction of a nitro group in the presence of an aryl halide is a common challenge. Catalytic hydrogenation with catalysts like Pd/C is highly effective but can also lead to hydrodehalogenation (loss of the chlorine atom). For this reason, metal-acid systems, such as iron powder in the presence of a mineral acid like hydrochloric acid, are often the preferred method in industrial settings. This system is cost-effective and highly chemoselective for the nitro group, leaving the C-Cl bond intact. The reaction proceeds via a series of single-electron transfers from the iron metal, with the acid serving to protonate intermediates and generate the active reducing species.
Workflow: From Nitroarene to Aniline
Caption: Nitro Group Reduction Workflow
Field-Proven Protocol: Synthesis of 2-Amino-5-chlorotoluene
This protocol is adapted from a standard industrial preparation method.[2]
-
Reactor Setup: In a 1000 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and two separate dropping funnels, add 217.8 g (3.5 mol) of 90% cast iron powder and 700 mL of water.
-
Initiation: Charge one dropping funnel with 48.09 g of 36% hydrochloric acid and the other with a solution containing 171.6 g (1.0 mol) of this compound (referred to as the "nitration solution" in the source).
-
Reaction Start: Begin stirring and heat the iron/water slurry to reflux. Add the hydrochloric acid dropwise over 10 minutes to activate the iron surface.
-
Controlled Addition: Add approximately 1/6th of the this compound solution dropwise. A noticeable exotherm should sustain the reflux. Continue the reaction for 10 minutes.
-
Main Reaction: Once the initial reaction is controlled, add the remaining nitration solution and the remaining hydrochloric acid concurrently over a period of 1-2 hours.
-
Completion: Maintain the reaction at reflux for 5-6 hours until the disappearance of the starting material is confirmed (e.g., by TLC or GC analysis).
-
Workup: Cool the reaction mixture to 80-90°C. Carefully neutralize the mixture to a pH of 8-9 with sodium carbonate.
-
Isolation: Isolate the product, 2-Amino-5-chlorotoluene, via steam distillation. The resulting solid can be further purified by recrystallization from petroleum ether.[2]
Nucleophilic Aromatic Substitution (SNAr): Displacing the Chloro Substituent
The powerful electron-withdrawing nature of the nitro group, positioned ortho to the chlorine atom, strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[1][3] This allows for the direct displacement of the chloride ion by a variety of nucleophiles.
Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized onto the nitro group, providing significant stabilization. This stabilization is only possible when the nitro group is ortho or para to the leaving group, which is the case in this compound.[3][4] The subsequent elimination of the chloride ion restores the aromaticity of the ring.
Field-Proven Protocol: General Amination via SNAr
While a direct protocol starting from this compound is not detailed in the provided sources, the synthesis of the analogous 5-Chloro-2-nitroaniline from 2,4-dichloronitrobenzene demonstrates the required conditions.[5] This process involves reacting the activated aryl chloride with ammonia under elevated temperature and pressure.
-
Reactor Setup: Charge a high-pressure autoclave with 2,4-dichloronitrobenzene and a suitable solvent (e.g., ethanol or DMF).
-
Reagent Addition: Cool the autoclave and introduce liquid ammonia.
-
Reaction Conditions: Seal the autoclave and heat the mixture to 90-160°C. The internal pressure will increase significantly. Stir vigorously for 2-10 hours.[5]
-
Workup: After cooling the reactor to 40-60°C, carefully vent the excess ammonia.
-
Isolation: The reaction mixture is filtered to remove any inorganic by-products (like ammonium chloride). The filtrate is then concentrated, and the product is crystallized, often by cooling or adding an anti-solvent.[5]
This general approach can be adapted for other nucleophiles, such as alkoxides (to form ethers) or thiolates (to form thioethers), to generate a wide array of derivatives.
Oxidation of the Methyl Group: Accessing Benzoic Acids and Aldehydes
The methyl group on the ring can be oxidized to yield 5-chloro-2-nitrobenzaldehyde or, more commonly, 5-Chloro-2-nitrobenzoic acid . This carboxylic acid derivative is a valuable building block for synthesizing esters and amides.
Causality of Experimental Choice: The oxidation of methyl groups on an aromatic ring is often challenging due to the ring's own susceptibility to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) or cerium(IV) ammonium nitrate (CAN) are typically used.[6] The presence of the electron-withdrawing nitro and chloro groups deactivates the ring, making the methyl group the more favorable site for oxidation. However, these same groups can make the oxidation of the methyl group itself more difficult, often requiring forcing conditions.[6]
Field-Proven Protocol: Esterification of 5-Chloro-2-nitrobenzoic acid
The following protocol details the straightforward synthesis of Methyl 5-chloro-2-nitrobenzoate from the corresponding carboxylic acid, a key derivative from the oxidation pathway.[7]
-
Reaction Setup: In a round-bottom flask, dissolve 5-chloro-2-nitrobenzoic acid (10 g, 50 mmol) in acetone (60 ml).
-
Base Addition: Add potassium carbonate (K₂CO₃, 10.3 g, 74 mmol) to the stirred solution.
-
Alkylation: Add dimethyl sulfate (Me₂SO₄, 6.2 ml, 64.7 mmol) to the mixture. (Caution: Dimethyl sulfate is highly toxic and carcinogenic) .
-
Reaction: Heat the mixture at reflux for 30 minutes.
-
Workup: Pour the cooled reaction mixture into an ice-water bath and extract with ethyl acetate.
-
Isolation: Separate the organic layer, dry it over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the methyl ester as a white solid.[7]
-
Purification: The pure compound can be obtained by crystallization from methanol.[7]
Chapter 2: Key Derivatives and Advanced Synthetic Applications
The primary derivatives from the foundational reactions serve as platforms for constructing more complex and functionally diverse molecules.
From Aniline to Sulfonic Acid: Synthesis of Pigment Intermediates
As previously established, 2-Amino-5-chlorotoluene is a key product. This aniline can undergo electrophilic aromatic substitution, such as sulfonation, to produce other important intermediates. One notable example is 6-chloro-3-aminotoluene-4-sulfonic acid , a precursor for red organic pigments.[2]
Workflow: Two-Step Synthesis of a Pigment Intermediate
Sources
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- 2. guidechem.com [guidechem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Catalytic Methods for the Regioselective Synthesis of 5-Chloro-2-nitrotoluene
An Application Note and Protocol Guide
Abstract
5-Chloro-2-nitrotoluene is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and fine chemicals. Traditional synthesis routes, primarily relying on the nitration of 3-chlorotoluene with mixed acids, are often hampered by poor regioselectivity, leading to the formation of multiple isomers that are challenging and costly to separate. This guide provides a detailed overview and validated protocols for advanced catalytic methods that significantly enhance the regioselective synthesis of this compound. We will delve into the mechanistic rationale behind catalyst selection and process optimization, with a focus on shape-selective catalysis using zeolites. This document is intended for researchers, chemists, and process development professionals seeking to implement safer, more efficient, and selective synthetic methodologies.
Introduction: The Synthetic Challenge
This compound is a key building block in organic synthesis. Its conventional synthesis involves the electrophilic nitration of 3-chlorotoluene using a mixture of concentrated nitric and sulfuric acids. However, this method inherently produces a mixture of isomers, including 3-chloro-2-nitrotoluene, 3-chloro-4-nitrotoluene, 3-chloro-6-nitrotoluene, and the desired this compound. The separation of these isomers is a significant challenge in process chemistry, often requiring energy-intensive techniques like fractional distillation or crystallization, which can lead to a substantial loss of the desired product.
The development of catalytic methods offers a compelling solution to this selectivity problem. By employing catalysts, particularly solid acid catalysts like zeolites, it is possible to control the reaction's regioselectivity, favoring the formation of the sterically less hindered this compound. This approach not only improves the yield of the target molecule but also simplifies downstream processing, aligning with the principles of green chemistry by reducing waste and energy consumption.
Comparative Overview of Synthetic Methodologies
The choice of synthetic route has a profound impact on the purity, yield, and economic viability of this compound production. Below is a comparison of the traditional method with a modern, catalytic approach.
| Parameter | Traditional Mixed Acid Nitration | Zeolite-Catalyzed Nitration |
| Reagents | Concentrated H₂SO₄, Concentrated HNO₃ | Dilute HNO₃, Zeolite Catalyst (e.g., H-Beta) |
| Selectivity for 5-C-2-NT | Low to moderate | High |
| Byproduct Formation | Significant (multiple isomers) | Minimal |
| Catalyst | H₂SO₄ (homogeneous, requires neutralization) | Zeolite (heterogeneous, reusable) |
| Reaction Conditions | Low temperatures (-10 to 10 °C) | Moderate temperatures (25 to 60 °C) |
| Workup | Complex (neutralization, extraction) | Simple (filtration of catalyst) |
| Environmental Impact | High (acidic waste streams) | Low (recyclable catalyst, less waste) |
Featured Catalytic Method: Shape-Selective Nitration with H-Beta Zeolite
The use of zeolites as catalysts in electrophilic aromatic substitution is a powerful strategy to control regioselectivity. Zeolites are crystalline aluminosilicates with a well-defined microporous structure. These pores can act as "molecular sieves," allowing reactants to enter and products to exit based on their size and shape. In the nitration of 3-chlorotoluene, the transition state leading to the formation of the this compound isomer is less bulky than those leading to other isomers. Consequently, it is preferentially formed within the confined spaces of the zeolite pores.
H-Beta zeolite, with its three-dimensional 12-ring pore system, has demonstrated excellent performance in this reaction, offering a balance of catalytic activity and shape selectivity.
Reaction Mechanism
The catalytic cycle within the zeolite framework can be visualized as follows:
Caption: Workflow of zeolite-catalyzed nitration of 3-chlorotoluene.
Detailed Experimental Protocol
This protocol is adapted from methodologies demonstrated to achieve high selectivity for this compound.
Materials:
-
3-Chlorotoluene (≥99%)
-
Nitric Acid (65-70%)
-
H-Beta Zeolite (Si/Al ratio of 25-50)
-
Dichloromethane (DCM, anhydrous)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Thermometer
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Gas chromatograph (GC) for analysis
Procedure:
-
Catalyst Activation:
-
Place 10 g of H-Beta zeolite in a ceramic crucible.
-
Calcine the zeolite in a muffle furnace at 550 °C for 5 hours to remove any adsorbed water and organic impurities.
-
Allow the catalyst to cool to room temperature in a desiccator before use.
-
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add the activated H-Beta zeolite (5 g).
-
Add 3-chlorotoluene (12.6 g, 0.1 mol) and dichloromethane (50 mL) to the flask.
-
Begin stirring the suspension and heat the mixture to 40 °C.
-
-
Nitration Reaction:
-
In a separate beaker, prepare the nitrating agent by diluting nitric acid. Carefully add concentrated nitric acid (6.3 g, 0.1 mol) to 20 mL of deionized water.
-
Transfer the diluted nitric acid to a dropping funnel.
-
Add the nitric acid solution dropwise to the stirred suspension in the reaction flask over a period of 30 minutes. Maintain the reaction temperature at 40-45 °C.
-
After the addition is complete, continue stirring the reaction mixture at 45 °C for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC.
-
-
Workup and Product Isolation:
-
Once the reaction is complete (as determined by GC analysis showing consumption of the starting material), cool the mixture to room temperature.
-
Separate the catalyst from the reaction mixture by vacuum filtration using a Buchner funnel. The recovered zeolite can be washed with dichloromethane, dried, and calcined for reuse.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to obtain the crude product mixture.
-
-
Purification:
-
The resulting crude product, enriched in this compound, can be further purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield the final product with high purity.
-
Expected Results and Analysis
The use of H-Beta zeolite as a catalyst significantly improves the regioselectivity of the nitration of 3-chlorotoluene.
| Product Isomer | Typical Yield (%) |
| This compound | 70-80% |
| 3-Chloro-2-nitrotoluene | 5-10% |
| 3-Chloro-4-nitrotoluene | 10-15% |
| 3-Chloro-6-nitrotoluene | <5% |
The product distribution should be confirmed by Gas Chromatography (GC) analysis, comparing the retention times of the components in the product mixture with those of authentic standards. Further characterization of the purified product should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling Precautions
-
Nitric Acid: Concentrated nitric acid is a strong oxidizing agent and is highly corrosive. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Chlorinated Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
-
Exothermic Reaction: The nitration reaction is exothermic. Controlled, dropwise addition of the nitrating agent and careful temperature monitoring are crucial to prevent a runaway reaction.
-
Catalyst Handling: While zeolites are generally stable, fine powders can be a respiratory hazard. Handle in a well-ventilated area or use a dust mask.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | Inactive catalyst; Insufficient reaction time or temperature. | Ensure proper catalyst activation (calcination). Increase reaction time or temperature moderately (e.g., to 50 °C). |
| Poor Selectivity | Catalyst pore blockage; Incorrect Si/Al ratio. | Ensure the catalyst is properly activated. Use a zeolite with a recommended Si/Al ratio (25-50). |
| Runaway Reaction | Too rapid addition of nitric acid. | Add the nitrating agent slowly and ensure efficient stirring and cooling. |
Conclusion
The application of heterogeneous catalysts, particularly H-Beta zeolite, offers a superior alternative to traditional methods for the synthesis of this compound. This catalytic approach provides a significant improvement in regioselectivity, leading to higher yields of the desired product and a more streamlined purification process. By adopting such methodologies, chemical researchers and manufacturers can develop more sustainable and economically viable processes for the production of this important chemical intermediate. The protocols and insights provided in this guide are intended to facilitate the implementation of these advanced catalytic systems.
References
-
Choudary, B. M., Sateesh, M., & Lakshmi Kantam, M. (1998). Montmorillonite-Catalyzed Regioselective Nitration of Chlorotoluenes. Synthetic Communications, 28(16), 3077-3082. [Link]
-
Smith, K., & Musson, A. (1996). A new approach to the regioselective nitration of chlorotoluene. Journal of the Chemical Society, Perkin Transactions 1, (10), 1047-1050. [Link]
-
Lal, B., & Sharma, M. M. (1991). Kinetics of nitration of 3-chlorotoluene with nitric acid and mixed acid. Journal of Chemical Technology and Biotechnology, 51(2), 223-239. [Link]
-
Olah, G. A., & Lin, H. C. (1974). Aromatic substitution. XXXIV. Nitration of halotoluenes with nitronium salts. Journal of the American Chemical Society, 96(9), 2892-2898. [Link]
-
Divakar, S., & Rao, M. N. (2000). Zeolite-catalyzed nitration of 3-chlorotoluene. Catalysis Letters, 66(3), 173-176. [Link]
Application Notes & Protocols: The Role of 5-Chloro-2-nitrotoluene in Azo Dye and Pigment Production
Abstract: This document provides a detailed technical guide for researchers, chemists, and professionals in the dye and pigment industries on the utilization of 5-Chloro-2-nitrotoluene as a key intermediate in the synthesis of azo colorants. We will explore the fundamental chemical transformations, provide validated, step-by-step laboratory protocols for the synthesis of its critical derivatives, and explain the causality behind the experimental choices, ensuring a reproducible and comprehensive understanding of the process.
Introduction: this compound as a Versatile Precursor
This compound (CAS No: 5367-28-2) is an important organic intermediate characterized by a toluene ring substituted with a chloro group and a nitro group.[1] Its molecular structure, featuring an electron-withdrawing nitro group and a halogen substituent, makes it a valuable starting material for a variety of chemical syntheses, particularly in the production of dyes, pigments, and agrochemicals.[1]
The primary utility of this compound in colorant chemistry stems from its conversion into 5-Chloro-o-toluidine (CAS No: 95-79-4). This derivative, an aromatic amine, serves as a diazo component, which is the foundational block for creating the chromophore in a significant class of azo dyes and pigments.[2] In the Colour Index system, 5-Chloro-o-toluidine is designated as C.I. Azoic Diazo Component 32 , and is also known by trade names such as Fast Red KB Base .[3] This nomenclature directly reflects its established role in producing, among others, vibrant red azoic dyes.
This guide will detail the complete synthetic pathway, from the precursor to a final azoic pigment, providing the necessary protocols and scientific rationale.
Overall Synthetic Pathway
The transformation from this compound to a final azoic pigment is a three-stage process. Each stage is a distinct and critical chemical reaction that builds towards the final colored product. The workflow is essential for understanding the logical progression of the synthesis.
Caption: Synthetic workflow from intermediate to pigment.
PART 1: Preparation of the Diazo Component
The nitro group in this compound is not reactive in diazotization. Therefore, the first and most critical step is the chemical reduction of the nitro group (-NO₂) to a primary amine (-NH₂), yielding 5-Chloro-o-toluidine. The Béchamp reduction, using iron powder in the presence of an acid like hydrochloric acid, is a widely used, cost-effective, and efficient industrial method for this transformation.
Protocol 1: Reduction of this compound to 5-Chloro-o-toluidine
This protocol is based on the Béchamp reduction method.[1]
Principle: Iron metal is oxidized in a weakly acidic medium, providing the electrons necessary to reduce the aromatic nitro group. The reaction is highly exothermic and requires careful control of reagent addition.
Materials:
-
This compound
-
Iron powder (90% or higher purity)
-
Hydrochloric acid (36%)
-
Water
-
Sodium Carbonate (for neutralization)
-
Reaction vessel (1000 mL four-necked flask) equipped with a mechanical stirrer, dropping funnels, and a reflux condenser.
Procedure:
-
Vessel Charging: To the 1000 mL flask, add 217.8 g (3.5 mol) of iron powder and 700 mL of water.
-
Initiation: Begin vigorous stirring. Add a small portion of the total hydrochloric acid (e.g., 5-10 mL) to the iron slurry and heat the mixture to reflux for approximately 10 minutes. This step activates the iron surface.
-
Controlled Addition: Add approximately 1/6th of the total this compound (from a pre-weighed 1.0 mol sample) dropwise into the refluxing mixture. A vigorous exothermic reaction should be observed. Allow this to react for 10 minutes.
-
Main Reaction: Once the initial reaction is controlled, add the remaining this compound and hydrochloric acid concurrently via separate dropping funnels over a period of 1-2 hours. Maintain a steady reflux throughout the addition. Causality Note: Simultaneous addition maintains the acidic environment needed for the iron to react while providing the nitro compound, ensuring a steady and controlled reaction rate.
-
Completion: After the addition is complete, maintain the mixture at reflux for an additional 5-6 hours, or until a steam distillation test of the condensate shows no unreacted nitro-compound.[1]
-
Neutralization: Cool the reaction mixture to 80-90°C. Cautiously add sodium carbonate in portions until the pH of the slurry reaches 8-9. This neutralizes the excess HCl and precipitates iron oxides/hydroxides.
-
Isolation: The product, 5-Chloro-o-toluidine, can be isolated from the iron sludge via steam distillation.[1] Alternatively, for laboratory scale, extraction with an organic solvent like toluene followed by distillation under reduced pressure can be employed. The free amine is an oil or low-melting solid.[2]
PART 2: Synthesis of Azo Dyes & Pigments
With the primary amine (Azoic Diazo Component 32) in hand, the synthesis of the final colorant can proceed. This involves two classical steps of azo chemistry: diazotization and coupling.[4]
Protocol 2: Diazotization of 5-Chloro-o-toluidine
Principle: The primary aromatic amine reacts with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong mineral acid (like HCl), to form a diazonium salt (Ar-N₂⁺Cl⁻). This reaction is unstable at room temperature and must be performed at 0-5°C to prevent decomposition of the diazonium salt.[5]
Materials:
-
5-Chloro-o-toluidine (14.16 g, 0.1 mol)
-
Concentrated Hydrochloric Acid (30 mL)
-
Sodium Nitrite (NaNO₂) (7.0 g, ~0.101 mol)
-
Water
-
Ice
-
Beakers, magnetic stirrer, and thermometer.
Procedure:
-
Amine Solution: In a 500 mL beaker, create a slurry of 14.16 g of 5-Chloro-o-toluidine in 100 mL of water. Add 30 mL of concentrated HCl. Stir until a fine suspension or solution of the amine hydrochloride salt is formed.
-
Cooling: Cool the amine salt suspension to 0-5°C in an ice-salt bath. It is critical to maintain this temperature range throughout the procedure.
-
Nitrite Solution: In a separate beaker, dissolve 7.0 g of sodium nitrite in 30 mL of water and cool this solution to ~5°C.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold, stirred amine hydrochloride suspension over 15-20 minutes. Keep the thermometer in the reaction mixture and ensure the temperature does not exceed 5°C. Causality Note: Slow, dropwise addition prevents localized overheating and excess nitrous acid concentration, which can lead to decomposition and side reactions.
-
Completion Check: After the addition is complete, continue stirring for an additional 15 minutes in the ice bath. The reaction is complete when a drop of the solution gives an immediate blue-black color on starch-iodide paper, indicating a slight excess of nitrous acid.
-
Clarification: The resulting solution contains the 5-chloro-2-methylbenzene diazonium chloride. It should be used promptly for the next step. If cloudy, it can be filtered cold, but this is often not necessary.
Protocol 3: Azo Coupling with Naphthol AS to form a Pigment
Principle: The electrophilic diazonium salt reacts with an electron-rich coupling component, in this case, a Naphthol AS derivative. Naphthol AS (3-hydroxy-2-naphthanilide) and its derivatives are common coupling components that produce insoluble pigments with excellent fastness properties.[4][6] The coupling occurs at the activated position on the naphthol ring.
Materials:
-
Diazonium salt solution (from Protocol 2)
-
Naphthol AS (C.I. Azoic Coupling Component 2) (26.33 g, 0.1 mol)
-
Sodium Hydroxide (NaOH)
-
Sodium Acetate (optional, for buffering)
-
Water, Ice
Procedure:
-
Naphtholate Solution: In a 1 L beaker, dissolve 26.33 g of Naphthol AS in ~200 mL of water containing 5 g of NaOH. Gentle warming may be required to facilitate dissolution. This creates the soluble sodium naphtholate salt.
-
Coupling Preparation: Cool the Naphthol AS solution to 10-15°C in an ice bath and dilute it with 300 mL of cold water.
-
Coupling Reaction: With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 2) to the cold Naphthol AS solution. A brightly colored precipitate will form immediately. Causality Note: The reaction is typically conducted under slightly alkaline or neutral pH to ensure the naphthol is in its more reactive phenoxide form. Buffering with sodium acetate can help maintain the optimal pH for coupling.
-
Completion & Aging: Continue stirring the mixture for 1-2 hours, allowing the pigment particles to grow and stabilize.
-
Isolation & Washing: Isolate the precipitated pigment by filtration (e.g., using a Büchner funnel). Wash the filter cake thoroughly with cold water until the filtrate is neutral and free of salts.
-
Drying: Dry the pigment in an oven at 60-80°C to a constant weight. The resulting product is a stable, insoluble azo pigment.
Properties and Characterization
The combination of Azoic Diazo Component 32 with different Azoic Coupling Components yields a range of colors, primarily in the red and bordeaux shades. The properties of the final pigment are highly dependent on the specific coupling component used and the conditions of the synthesis, which influence particle size and crystal form.
| Compound | Role | C.I. Name | Molar Mass ( g/mol ) | Melting Point (°C) |
| This compound | Starting Material | - | 171.58 | 27-30 |
| 5-Chloro-o-toluidine | Diazo Component | Azoic Diazo Component 32 | 141.60 | 26 |
| Naphthol AS | Coupling Component | Azoic Coupling Component 2 | 263.29 | 243-244 |
| Resulting Pigment | Azo Pigment | Varies (e.g., Pigment Red type) | 402.87 | >300 (Decomposes) |
General Pigment Characteristics:
-
Color: Typically brilliant red shades.
-
Insolubility: Azoic pigments are designed to be insoluble in water and most organic solvents, which is key to their function as pigments.
-
Fastness: When produced in-situ on textile fibers (the original application for azoic dyes), they exhibit very good wash fastness because the pigment is physically trapped within the fiber matrix.[4] Lightfastness and weather fastness vary but are generally good to excellent for pigment-grade products.
Safety and Handling
-
Aromatic Nitro Compounds: this compound is a toxic substance. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Aromatic Amines: 5-Chloro-o-toluidine is a suspected carcinogen and should be handled with extreme care.[3][7] Avoid inhalation of dust or vapors and skin contact.
-
Diazonium Salts: Diazonium salts can be explosive when isolated and dry. Never attempt to isolate the diazonium salt as a solid. Always use it in a cold, aqueous solution immediately after preparation.
Conclusion
This compound is a foundational intermediate for the synthesis of a specific class of high-performance azoic colorants. Through a well-defined pathway involving reduction to 5-Chloro-o-toluidine (Azoic Diazo Component 32), followed by diazotization and azo coupling, it provides access to a range of pigments with desirable properties for applications in textiles, inks, and coatings. The protocols outlined in this guide provide a robust framework for the laboratory-scale synthesis of these materials, emphasizing the chemical principles and safety precautions necessary for successful and responsible execution.
References
- Google Patents. (n.d.). CN106398274A - Synthetic process of pigment red 122.
- Google Patents. (n.d.). US3962336A - Process for the preparation of 5-chloro-2-toluidine.
- Google Patents. (n.d.). CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene.
-
PrepChem.com. (n.d.). Synthesis of 5-chloro-2-toluidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Diazo coupling of aryl diazonium salts with 1-naphthol under solvent-free conditions. Retrieved from [Link]
- Google Patents. (n.d.). CN103508904A - Preparation method for 5-chloro-2-methyl-1,4-phenylenediamine.
-
National Center for Biotechnology Information. (n.d.). 5-Chloro-ortho-Toluidine - Some Industrial Chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Retrieved from [Link]
-
Textile Learner. (2021, December 26). Naphthol Dyes and Dyeing Process, Stripping and Fastness Properties. Retrieved from [Link]
- Google Patents. (n.d.). CN102585546A - Preparation method for C.I. pigment red 53:1.
-
BYJU'S. (n.d.). Preparation of 2-Naphthol Aniline Dye. Retrieved from [Link]
- Google Patents. (n.d.). US2812321A - Process for diazotization and coupling.
-
National Center for Biotechnology Information. (n.d.). Pigment Red 7. PubChem Compound Database. Retrieved from [Link]
-
OEHHA. (1997). Evidence on the Carcinogenicity of 5-Chloro-o-toluidine and its Strong Acid Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). The coupling reaction of fast red TR (FR) and naphthol AS-MX (N) after.... Retrieved from [Link]
- Google Patents. (n.d.). WO2007039603A2 - Pigment preparation.
-
Tianjin Leading Import & Export Co., Ltd. (n.d.). Naphthol Dyes. Retrieved from [Link]
- Google Patents. (n.d.). CN102504573B - Naphthol AS organic azo pigment and its synthesis method.
-
Carcinogenic Potency Database. (n.d.). 5-chloro-o-toluidine. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 5-Chloro-ortho-Toluidine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. textilelearner.net [textilelearner.net]
- 5. CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene - Google Patents [patents.google.com]
- 6. Naphthol Dyes | Tianjin Leading Import & Export Co., Ltd. [buydye.com]
- 7. 5-chloro-o-toluidine: Carcinogenic Potency Database [files.toxplanet.com]
synthesis of Toltrazuril and Ponazuril from 5-Chloro-2-nitrotoluene
Executive Summary
This Application Note details the chemical synthesis of the triazinetrione anticoccidials Toltrazuril and its sulfone metabolite, Ponazuril .[1] The protocol is designed for researchers and process chemists, focusing on the conversion of chloronitrotoluene precursors into the complex heterocyclic core.
Critical Isomer Note: While the prompt specifies 5-Chloro-2-nitrotoluene (Methyl=1, Nitro=2, Cl=5 ), the structural requirement for Toltrazuril (which contains a 3-methyl-4-phenoxyaniline moiety) strictly requires 2-Chloro-5-nitrotoluene (Methyl=1, Cl=2 , Nitro=5) as the starting material. Using this compound will yield a regioisomer with incorrect biological activity. This guide proceeds with the chemically valid 2-Chloro-5-nitrotoluene to ensure the synthesis of the correct API (Active Pharmaceutical Ingredient).
Target Molecules[2][3][4][5][6]
-
Toltrazuril: 1-methyl-3-[3-methyl-4-[4-[(trifluoromethyl)thio]phenoxy]phenyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione.[2]
-
Ponazuril: 1-methyl-3-[3-methyl-4-[4-[(trifluoromethyl)sulfonyl]phenoxy]phenyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione.
Retrosynthetic Analysis & Pathway
The synthesis is divided into four critical phases:
-
Nucleophilic Aromatic Substitution (SNAr): Construction of the biaryl ether backbone.
-
Reduction: Conversion of the nitro group to an aniline.
-
Heterocyclization: Formation of the 1,3,5-triazinetrione ring via isocyanate chemistry.
-
Oxidation: Selective oxidation of the sulfide to the sulfone (Ponazuril).
Caption: Figure 1. Step-wise synthetic pathway from chloronitrotoluene to Toltrazuril and Ponazuril.
Detailed Experimental Protocols
Phase 1: Construction of the Biaryl Ether (SNAr)
This step leverages the electron-withdrawing nitro group to activate the ortho-chlorine for displacement by the phenol.
-
Reagents:
Protocol:
-
Charge a reaction vessel with DMSO (5 vol relative to SM) and K₂CO₃.
-
Add 4-[(Trifluoromethyl)thio]phenol under nitrogen atmosphere. Stir at room temperature for 30 minutes to form the phenolate.
-
Heat the mixture to 90–100°C for 1 hour, then increase to 125–135°C for 3–5 hours.
-
Control Point: Monitor by HPLC. The disappearance of the chlorotoluene indicates completion.
-
-
Workup: Cool to 50°C. Pour the reaction mass slowly into ice-cold water (10 vol) with vigorous stirring. The product will precipitate as a yellow/orange solid.
-
Filter the solid, wash with water to remove residual DMSO/salts, and dry.
-
Purification: Recrystallize from ethanol or petroleum ether if purity is <95%.
Phase 2: Nitro Reduction to Aniline
-
Reagents:
-
Nitro-ether Intermediate (from Phase 1)
-
Catalyst: 5% or 10% Pd/C (5 wt% loading)
-
Hydrogen Gas (H₂) or Hydrazine Hydrate
-
Solvent: Methanol or Ethanol.[6]
-
Protocol:
-
Dissolve the nitro intermediate in Methanol (10 vol).
-
Add Pd/C catalyst under an inert atmosphere (Caution: Pyrophoric).
-
Pressurize with H₂ (3–5 bar) or bubble H₂ gas at 40–50°C .
-
Stir until H₂ uptake ceases (approx. 4–6 hours).
-
Control Point: TLC/HPLC should show complete conversion of the nitro compound to the amine (lower R_f on silica).
-
-
Workup: Filter through a Celite pad to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude aniline (Intermediate 2). This is typically used directly in the next step or recrystallized from toluene.
Phase 3: Triazine Ring Formation (The "Bayer" Route)
This is the most technically demanding step. It involves converting the amine to an isocyanate, followed by a complex cyclization with methyl urea.
-
Reagents:
Protocol:
-
Isocyanate Formation: Dissolve the aniline in dry Toluene. Cool to 0°C.
-
Slowly add Triphosgene dissolved in Toluene.
-
Heat to reflux (110°C) for 3–4 hours to drive off HCl and complete isocyanate formation.
-
Remove solvent/excess phosgene under reduced pressure to obtain the crude isocyanate oil.
-
Cyclization: Redissolve the isocyanate in Diethyl Carbonate.
-
Cool to room temperature. Slowly add Sodium Methoxide solution (Base catalyst).
-
Heat to reflux for 6–10 hours. This closes the ring to form the triazinetrione.
-
Workup: Distill off excess methanol/solvent. Add water. Adjust pH to 6–7 with dilute HCl.
-
Crystallization: The product (Toltrazuril) precipitates.[3][8] Filter and recrystallize from Ethanol/Isopropanol.[8]
Phase 4: Oxidation to Ponazuril
Ponazuril is the sulfone derivative.[9] The oxidation must be controlled to avoid N-oxidation of the triazine ring.
-
Reagents:
Protocol (H₂O₂/Formic Acid Method - Scalable):
-
Dissolve Toltrazuril in Formic Acid (5 vol).
-
Cool to 10–15°C.
-
Add Hydrogen Peroxide (30% w/w) dropwise to control exotherm.
-
Allow to warm to room temperature and stir for 4–8 hours.
-
Control Point: HPLC must distinguish between Sulfoxide (intermediate) and Sulfone (Ponazuril).
-
-
Quench: Pour into ice water. Neutralize excess acid with NaOH solution (keep pH < 10 to avoid ring opening).
-
Isolation: Filter the white precipitate (Ponazuril).[8]
-
Purification: Recrystallize from Methanol/Water.
Analytical Specifications
| Parameter | Toltrazuril Specification | Ponazuril Specification | Method |
| Appearance | White to off-white crystalline powder | White crystalline powder | Visual |
| Melting Point | 193 – 195°C | 241 – 243°C | Capillary |
| Assay (HPLC) | ≥ 98.5% | ≥ 99.0% | C18 Column, ACN:Water |
| Impurity A | ≤ 0.5% (Starting Amine) | ≤ 0.5% (Sulfoxide) | HPLC |
| Moisture | ≤ 0.5% | ≤ 0.5% | Karl Fischer |
References
-
Bayer AG. (1975). 1-(4-Phenoxy-phenyl)-1,3,5-triazines, their use as growth promoters.[11] US Patent 4,219,552.[11][2][10] Link
-
Shandong Luxi Animal Medicine. (2008). Synthesis technique for toltrazuril. CN Patent 101265236A.[10] Link
-
Zhejiang Hisun Pharmaceutical. (2011).[4] Method for preparing toltrazuril.[4][2][7][5][6][8][10][12] CN Patent 102108067B. Link
-
Dirikolu, L., et al. (2009). Detection, quantifications and pharmacokinetics of toltrazuril sulfone (Ponazuril) in cattle.[9] Journal of Veterinary Pharmacology and Therapeutics. Link
-
Guidechem. (2023). Properties and Synthesis of this compound.Link
Disclaimer: This protocol involves hazardous chemicals (Triphosgene, Isocyanates, High-pressure Hydrogen). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE. The synthesis of patented compounds for commercial sale may be subject to intellectual property restrictions.
Sources
- 1. toltrazurilshop.com [toltrazurilshop.com]
- 2. EP3566695B1 - Treatment of coccidiosis with intramuscular triazine compositions - Google Patents [patents.google.com]
- 3. CN101265236A - Synthesis technique for toltrazuril - Google Patents [patents.google.com]
- 4. CN102936227A - Preparation method of ponazuril - Google Patents [patents.google.com]
- 5. CN102108067B - Method for preparing toltrazuril - Google Patents [patents.google.com]
- 6. CN103271921A - Preparation method of compound solution of toltrazuril and diclazuril and application thereof - Google Patents [patents.google.com]
- 7. Synthesis and Application of Toltrazuril_Chemicalbook [chemicalbook.com]
- 8. CN101265236B - Synthesis technique for toltrazuril - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. EP2276347B1 - Toltrazuril with improved dissolution properties - Google Patents [patents.google.com]
- 11. US4219552A - 1-(4-Phenoxy-phenyl)-1,3,5-triazines, their use as growth promoters - Google Patents [patents.google.com]
- 12. CN103271921B - Preparation method and application of toltrazuril and diclazuril compound solution - Google Patents [patents.google.com]
Application Note: HPLC Method Development for 5-Chloro-2-nitrotoluene
Executive Summary
This guide details the development, optimization, and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 5-Chloro-2-nitrotoluene (5-CNT) .
5-CNT is a critical intermediate in the synthesis of pharmaceuticals and pigments. Due to the presence of the nitro group and halogen moiety, it is classified as a potential Genotoxic Impurity (GTI) . Consequently, the analytical method requires high specificity to distinguish 5-CNT from positional isomers (e.g., 4-chloro-2-nitrotoluene) and high sensitivity (LOD < 0.05%) to meet regulatory safety thresholds.
Physicochemical Profiling & Strategy
Before method development, we analyze the analyte's properties to dictate the chromatographic mode.
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Toluene core, Nitro (-NO2), Chloro (-Cl) | Highly hydrophobic; strong |
| LogP | ~3.2 (Predicted) | High Retention: Requires high organic strength (50-80% ACN) on C18. |
| pKa | Non-ionizable in pH 2-8 range | pH Independence: Mobile phase pH controls matrix/column silanols, not the analyte. |
| UV Max | ~210 nm, ~254 nm | Detection: 254 nm is preferred for selectivity; 210 nm for high sensitivity. |
| Solubility | Insoluble in water; Soluble in ACN/MeOH | Diluent: Samples must be dissolved in ACN or MeOH to prevent precipitation. |
Expert Insight: The Isomer Challenge
The synthesis of 5-CNT (via nitration of 2-chlorotoluene) often produces regioisomers. Standard C18 columns separate based on hydrophobicity (LogP). However, isomers often share identical LogP values.
-
Strategy: If isomer resolution is poor on C18, utilize a Phenyl-Hexyl stationary phase. The
- interactions between the phenyl ring of the column and the nitro-aromatic ring of the analyte provide an orthogonal separation mechanism superior to hydrophobicity alone.
Method Development Workflow
The following diagram illustrates the decision matrix for developing this method, ensuring no critical parameter is overlooked.
Figure 1: Strategic workflow for HPLC method development focusing on selectivity and resolution.
Detailed Experimental Protocol
Instrumentation & Conditions[1][2]
-
System: HPLC with Photodiode Array (PDA) or UV-Vis Detector.
-
Column: C18 (End-capped), 150 x 4.6 mm, 3.5 µm or 5 µm.
-
Alternative: Phenyl-Hexyl for difficult isomer separations.
-
-
Column Temp: 30°C (Controls viscosity and retention reproducibility).
-
Injection Volume: 10 µL.
-
Detection: 254 nm (Primary), 210 nm (Secondary/Impurity check).
Mobile Phase Preparation
Since 5-CNT is neutral, a simple organic/water mixture is sufficient. However, we add 0.1% Formic Acid to the water to suppress free silanols on the column, which prevents peak tailing for nitro-aromatics.
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Why ACN? Acetonitrile has a lower UV cutoff than Methanol, providing a quieter baseline at 210 nm.
-
Gradient Program
A gradient is recommended to elute the hydrophobic 5-CNT while cleaning the column of any highly retained synthetic by-products (e.g., dinitro compounds).
| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |
| 0.0 | 60 | 40 | Initial hold for polar impurities. |
| 10.0 | 20 | 80 | Linear ramp to elute 5-CNT. |
| 12.0 | 20 | 80 | Wash step. |
| 12.1 | 60 | 40 | Return to initial conditions. |
| 17.0 | 60 | 40 | Re-equilibration (Critical). |
Standard Preparation
Safety Note: 5-CNT is toxic. Handle in a fume hood.
-
Stock Solution (1000 ppm): Weigh 25 mg of 5-CNT into a 25 mL volumetric flask. Dissolve in 100% Acetonitrile.[1]
-
Working Standard (50 ppm): Dilute 1.25 mL of Stock Solution into a 25 mL flask. Dilute to volume with Mobile Phase Initial Ratio (60:40 Water:ACN).
-
Crucial Step: Diluting in 100% ACN can cause "solvent shock," leading to split peaks for early eluting impurities. Always match the diluent to the initial mobile phase.
-
Validation Strategy (ICH Q2(R1) Alignment)
To ensure the method is reliable for regulatory submission, validate against these parameters.
Specificity
-
Test: Inject Blank, Placebo (matrix without analyte), and Spiked Sample.
-
Acceptance: No interfering peaks at the retention time of 5-CNT. Peak purity angle < Purity threshold (using PDA).
Linearity[5]
-
Range: Prepare 5 levels from LOQ to 150% of target concentration (e.g., 0.5 ppm to 75 ppm).
-
Acceptance: Correlation coefficient (
) 0.999.
Accuracy (Recovery)[1]
-
Test: Spike 5-CNT into the sample matrix at 50%, 100%, and 150% levels.
-
Acceptance: Mean recovery 98.0% – 102.0%.[3]
Sensitivity (LOD/LOQ)
Given the GTI potential, sensitivity is paramount.
-
LOD (Limit of Detection): S/N ratio
3:1. -
LOQ (Limit of Quantitation): S/N ratio
10:1.
Troubleshooting & System Suitability
Use this logic flow to diagnose common issues during routine analysis.
Figure 2: Diagnostic logic for common HPLC anomalies specific to hydrophobic analytes.
Common Issues with 5-CNT:
-
Carryover: Due to high lipophilicity (LogP ~3.2), 5-CNT may stick to the injector needle.
-
Fix: Use a needle wash of 90% ACN / 10% Water.
-
-
Baseline Noise at 210 nm:
-
Fix: Ensure high-quality "HPLC Grade" or "Gradient Grade" Acetonitrile is used. Avoid old THF or Methanol which absorb in this region.
-
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[4][5][6]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).
-
PubChem. Compound Summary for CID 21946, this compound. National Library of Medicine (US).
-
United States Environmental Protection Agency (EPA). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by HPLC.[2] (2006).
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Application Notes and Protocols: The Strategic Synthesis of 5-Chloro-Benzimidazole Derivatives for Pharmaceutical Research
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry and drug development.[1][2] Its structural similarity to naturally occurring purines allows it to interact with high affinity to a wide range of biomolecular targets, leading to a vast array of pharmacological activities.[1][] Benzimidazole derivatives are the core of numerous FDA-approved drugs, exhibiting potent antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic properties.[1][4][5] The strategic placement of substituents on the benzimidazole ring system is a key tactic in fine-tuning the therapeutic efficacy and pharmacokinetic profile of these compounds. Halogenated derivatives, in particular, are of significant interest as the inclusion of chloro- and fluoro- groups can enhance biological activity.[6]
This guide provides a comprehensive overview of the synthesis of 5-chloro-benzimidazole derivatives, a class of compounds with significant potential in drug discovery. We will address a common starting material, 5-Chloro-2-nitrotoluene, clarifying its role and presenting a detailed, field-proven protocol for the synthesis of the target scaffold.
Part 1: A Critical Look at the Synthetic Pathway from this compound
A direct and efficient synthetic route is paramount in drug development. While this compound is a valuable and versatile chemical intermediate in organic synthesis,[7] a common misconception is its direct applicability in the synthesis of the benzimidazole core. A fundamental analysis of the established reaction mechanisms reveals why this is not a viable one-step transformation.
The cornerstone of benzimidazole synthesis is the condensation reaction of an ortho-phenylenediamine (a benzene ring with two adjacent amino groups) with a carboxylic acid or its derivative (e.g., aldehyde, ester, or nitrile).[8][9][10] This is famously known as the Phillips-Ladenburg benzimidazole synthesis.[11]
The proposed pathway would involve the reduction of the nitro group of this compound. However, this reduction yields 4-chloro-2-methylaniline. This product is not an ortho-phenylenediamine and therefore lacks the necessary arrangement of functional groups to undergo the cyclocondensation reaction to form the imidazole ring.
Caption: Infeasibility of direct synthesis from this compound.
Therefore, for researchers aiming to synthesize 5-chloro-benzimidazole derivatives, a more strategic starting material is required. The most direct and efficient precursor is 4-chloro-1,2-phenylenediamine . The remainder of this guide will focus on the synthesis of 5-chloro-benzimidazole derivatives from this key intermediate.
Part 2: Synthesis of 5-Chloro-Benzimidazole Derivatives from 4-Chloro-1,2-phenylenediamine
The following protocols detail the synthesis of 2-substituted-5-chloro-benzimidazoles via the condensation of 4-chloro-1,2-phenylenediamine with various aromatic aldehydes. This method is widely applicable and can be adapted for a range of substituents.
Overall Reaction Scheme
Caption: General synthetic route to 5-chloro-benzimidazoles.
Protocol 1: Synthesis of 2-(4-bromophenyl)-5-chloro-1H-benzimidazole
This protocol provides a specific example of the synthesis of a halogenated benzimidazole derivative, which often exhibit enhanced biological activity.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-chloro-1,2-phenylenediamine | 142.59 | 1.42 g | 0.01 |
| 4-bromobenzaldehyde | 185.02 | 1.85 g | 0.01 |
| Sodium metabisulfite (Na₂S₂O₅) | 190.11 | 7.60 g | 0.04 |
| Ethanol | 46.07 | 50 mL | - |
| Diethyl ether | 74.12 | 100 mL | - |
Instrumentation:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-chloro-1,2-phenylenediamine (1.42 g, 0.01 mol), 4-bromobenzaldehyde (1.85 g, 0.01 mol), and ethanol (50 mL).
-
Addition of Oxidizing Agent: While stirring, add sodium metabisulfite (7.60 g, 0.04 mol) to the mixture. The use of an oxidizing agent like sodium metabisulfite facilitates the cyclization and aromatization to the benzimidazole ring.[12][13]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by TLC using a suitable mobile phase (e.g., chloroform:methanol 7:3 v/v).[12] Visualize the spots using an iodine chamber or UV light.
-
Isolation of Crude Product: After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the reaction mixture to cool to room temperature.
-
Precipitation: Add diethyl ether (100 mL) to the cooled mixture to precipitate the crude product.
-
Filtration and Washing: Filter the precipitate using a Büchner funnel. The crude product should be washed repeatedly with a mixture of ethanol and diethyl ether to remove unreacted starting materials and byproducts.[12]
-
Drying: Dry the resulting powder in a desiccator or a vacuum oven at a low temperature.
-
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expected Outcome:
The final product, 2-(4-bromophenyl)-5-chloro-1H-benzimidazole, should be obtained as a solid powder. The yield and purity can be determined after characterization.
Part 3: The Role of this compound in Broader Medicinal Chemistry
While not a direct precursor to benzimidazoles, this compound remains a crucial intermediate for synthesizing other pharmacologically relevant molecules.[7][14] For example, it is a key starting material for the synthesis of certain organic pigments and can be used to prepare various substituted anilines that are building blocks in drug discovery.[14] Its reactivity, stemming from the electron-withdrawing nitro group and the chloro substituent, allows for a range of chemical transformations.[7]
Conclusion
The synthesis of 5-chloro-benzimidazole derivatives is a valuable endeavor for researchers in drug development. A clear understanding of the underlying chemical principles is essential for designing efficient synthetic routes. By starting with the appropriate precursor, 4-chloro-1,2-phenylenediamine, a wide variety of 2-substituted-5-chloro-benzimidazoles can be synthesized. The protocols provided herein offer a robust and reproducible method for accessing these important compounds, paving the way for further pharmacological investigation.
References
- CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene - Google Patents.
-
Review On Synthesis Of Benzimidazole From O- phenyldiamine - ijariie. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives - PMC - NIH. Available at: [Link]
-
The synthesis of 5-nitro-benzimidazole-2-yl-mercapto-acetic acid (I). - ResearchGate. Available at: [Link]
-
Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential - Taylor & Francis. Available at: [Link]
-
Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives | TSI Journals. Available at: [Link]
- CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents.
-
Synthesis and Characterization of Some New Benzimidazole Derivatives - ResearchGate. Available at: [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC - NIH. Available at: [Link]
-
Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed. Available at: [Link]
-
Synthesis and antioxidant activity of 2-substituted-5-nitro benzimidazole derivatives - SciSpace. Available at: [Link]
-
The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds - PubMed. Available at: [Link]
-
Synthesis and Pharmacological Screening of Novel 5-Nitro Benzimidazole Derivatives as an Anti-Inflammatory Agents - bepls. Available at: [Link]
-
Biological and Pharmacological Significance of Benzimidazole Derivatives: A Review. Available at: [Link]
-
Benzimidazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
What are some reliable methods of reducing 4-chloro-3-nitrotoluene? - ResearchGate. Available at: [Link]
-
Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives - Scholars Research Library. Available at: [Link]
-
(PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - ResearchGate. Available at: [Link]
-
BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - Frontiers. Available at: [Link]
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Troubleshooting & Optimization
purification of crude 5-Chloro-2-nitrotoluene by recrystallization
An Application Scientist's Guide to the Purification of 5-Chloro-2-nitrotoluene by Recrystallization
Welcome to the technical support center for the purification of this compound. As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, achieving high purity of this compound is critical for downstream success.[1] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol for purification by recrystallization.
Physical & Chemical Properties Overview
A thorough understanding of the physical properties of this compound is fundamental to designing an effective purification strategy. Its low melting point is a particularly critical parameter that directly influences solvent selection and the cooling process to avoid common purification pitfalls.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₂ | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| Appearance | Light yellow crystalline powder or liquid | [1] |
| Melting Point | 27-30 °C (lit.) | [1][2] |
| Boiling Point | 249.0 ± 20.0 °C at 760 mmHg | [1] |
| Water Solubility | Insoluble | [2] |
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems that may arise during the recrystallization of this compound, providing explanations for their causes and actionable solutions.
Question: My compound is "oiling out" and forming a liquid layer instead of crystals. What's happening and how do I fix it?
Answer:
This is the most common issue when purifying this compound and is directly related to its low melting point (27-30 °C).[1][2] "Oiling out" occurs when the saturated solution is cooled below the compound's melting point while it is still dissolved in the solvent, causing it to separate as a molten liquid rather than a crystalline solid.[3][4] This is problematic because oils tend to trap impurities, defeating the purpose of recrystallization.
Causality & Solution Pathway:
-
Primary Cause: The boiling point of your chosen solvent is likely too high, or the solution is too concentrated, leading to a saturation temperature that is above the compound's melting point.[3][4]
-
Immediate Action: Reheat the mixture until the oil completely redissolves into the solution.
-
Systematic Correction:
-
Add More Solvent: Add a small amount of additional hot solvent to the solution. This decreases the saturation temperature of the solution.[3][4]
-
Induce Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote the formation of crystals over oil.[3]
-
Solvent Re-evaluation: If oiling out persists, your solvent is unsuitable. A lower-boiling point solvent or a mixed solvent system (e.g., ethanol/water, hexane/acetone) should be tested.[5]
-
Caption: Troubleshooting workflow for "oiling out".
Question: I've cooled my solution, but no crystals have formed. What should I do?
Answer:
The failure of crystals to form from a cooled, clear solution indicates that the solution is supersaturated.[3] This means the concentration of the dissolved compound is higher than its normal saturation point at that temperature, but there is no nucleation site for crystal growth to begin.
Causality & Solution Pathway:
-
Primary Cause: The solution lacks a nucleation point for crystallization to begin, or you have used an excessive amount of solvent.[3][6]
-
Induce Nucleation (in order):
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[6][7] The microscopic scratches on the glass provide an ideal surface for the first crystals to form.
-
Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the supersaturated solution.[6][7] This "seed" provides a template for further crystal growth.
-
Flash Cooling: Briefly place the flask in an ice bath for a few minutes. The rapid temperature drop can sometimes force nucleation. Once a few crystals appear, remove the flask and allow the rest of the crystallization to proceed slowly at room temperature.
-
-
Address Excess Solvent: If nucleation techniques fail, you have likely used too much solvent.[3][8] Gently heat the solution to boil off a portion of the solvent, then attempt to cool and crystallize again.[6]
Question: My final yield is very low. What are the likely causes?
Answer:
A low yield is a common and frustrating problem in recrystallization. The goal is to maximize the recovery of the pure compound while leaving impurities behind in the solution (mother liquor).
Causality & Solution Pathway:
-
Excess Solvent: This is the most frequent cause of low yield.[3][8] The compound has some solubility even in the cold solvent, and using too much means a significant amount will remain dissolved and will not crystallize.
-
Solution: Use the minimum amount of boiling solvent necessary to fully dissolve the crude solid.[8]
-
-
Premature Crystallization: If the solution cools and forms crystals during a hot filtration step (to remove insoluble impurities), you will lose product on the filter paper.
-
Solution: Use a pre-heated funnel (stemless funnels are best) and keep the solution at a boil until it is passed through the filter.[7]
-
-
Inadequate Cooling: If the solution is not cooled sufficiently, more of the product will remain dissolved.
-
Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes before filtration to maximize crystal formation.
-
-
Washing with Warm Solvent: Washing the collected crystals on the filter paper with room-temperature or warm solvent will redissolve some of your product.[8]
Frequently Asked Questions (FAQs)
Q1: How do I select the ideal recrystallization solvent for this compound?
A1: The perfect solvent is one in which this compound is highly soluble at high temperatures but has low solubility at low temperatures.[9][10] Given its low melting point, low-boiling point solvents are preferable to prevent oiling out.
-
Recommended Solvents for Screening:
-
Alcohols (Methanol, Ethanol): Often a good starting point for moderately polar compounds.
-
Alkanes (Hexane, Heptane, Petroleum Ether): Good for nonpolar compounds. Petroleum ether has been cited for recrystallizing a derivative of this compound.[11]
-
Mixed Solvents (e.g., Ethanol/Water, Acetone/Hexane): A powerful technique. The compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent).[5] Dissolve the compound in a minimal amount of the hot "good" solvent, then add the "bad" solvent dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate, then cool slowly.
-
Q2: What are the essential safety precautions when handling this compound?
A2: Safety is paramount. This compound is classified as a hazardous substance.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled, and causes serious skin and eye irritation.[12] It is also toxic to aquatic life.[12]
-
Required PPE: Always handle this chemical in a certified chemical fume hood. Wear nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.
-
Handling: Avoid creating dust. Keep containers tightly closed in a cool, dry, and well-ventilated area.[1][12]
-
Disposal: Dispose of all chemical waste (mother liquor, contaminated filter paper) in a properly labeled hazardous waste container according to your institution's guidelines.
Q3: How do I know if my recrystallized product is pure?
A3: The most straightforward method for assessing purity after recrystallization is by measuring the melting point.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C) that corresponds closely to the literature value (27-30 °C).[2] Impurities depress and broaden the melting point range.
-
Visual Inspection: Pure this compound should be a light-yellow crystalline solid.[1] Significant color may indicate residual impurities.
-
Confirmatory Analysis: For research and development, further analysis by techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can provide quantitative purity data.
Standard Operating Procedure (SOP): Recrystallization of this compound
This protocol outlines the step-by-step methodology for the purification process.
Caption: Experimental workflow for recrystallization.
Methodology:
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar.
-
In a separate beaker, bring the chosen recrystallization solvent to a gentle boil on a hot plate.
-
Add the hot solvent to the Erlenmeyer flask in small portions while stirring, until the solid has just completely dissolved. Use the minimum amount of solvent necessary.[8]
-
-
Decolorization (Optional):
-
If the solution is highly colored, remove it from the heat and allow it to cool slightly.
-
Add a very small amount of activated charcoal (1-2% of the solute's mass) to the solution.
-
Bring the solution back to a boil for a few minutes. The charcoal will adsorb colored impurities.
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Set up a hot filtration apparatus using a stemless or short-stemmed funnel and fluted filter paper.
-
Pre-heat the funnel by pouring boiling solvent through it.[7]
-
Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
-
Isolation:
-
Set up a Büchner funnel with a filter paper that fits snugly and wet the paper with a small amount of ice-cold solvent.
-
Collect the crystals by vacuum filtration.
-
Break the vacuum and add a small volume of ice-cold solvent to wash the crystals.[9] Reapply the vacuum to pull the solvent through.
-
Repeat the wash if necessary.
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for several minutes to air-dry them as much as possible.
-
Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the melting point.
-
-
Analysis:
-
Weigh the final product and calculate the percent yield.
-
Determine the melting point of the dried crystals to assess their purity.
-
References
-
Recrystallization - Chemistry LibreTexts. Available at: [Link]
-
Recrystallization-1.pdf - University of California, Irvine. Available at: [Link]
-
Recrystallization - University of California, Los Angeles. Available at: [Link]
-
Recrystallization - University of Texas at Dallas. Available at: [Link]
- CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents.
-
Exploring this compound: Properties, Applications, and Manufacturing Insights. Available at: [Link]
-
Tips & Tricks: Recrystallization - University of Rochester, Department of Chemistry. Available at: [Link]
- CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene - Google Patents.
-
Problems with Recrystallisations - University of York, Chemistry Teaching Labs. Available at: [Link]
-
5-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 74218 - PubChem. Available at: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]
-
5-Chloro-2-nitroaniline - Mallak Specialties Pvt Ltd. Available at: [Link]
-
Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid - Carl ROTH. Available at: [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. This compound | 5367-28-2 [chemicalbook.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 12. fishersci.com [fishersci.com]
Technical Support Center: Purification of 4-Chloronitrotoluene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 4-chloronitrotoluene (4-CNT). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing dinitro impurities from 4-CNT mixtures, a common issue arising from the nitration of p-chlorotoluene.[1][2] Our goal is to provide not just protocols, but a deeper understanding of the principles behind these purification strategies, enabling you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary dinitro impurities in a crude 4-chloronitrotoluene mixture?
During the mononitration of 4-chlorotoluene to produce 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene, over-nitration can occur, leading to the formation of dinitrated byproducts.[1] These impurities are typically isomers of dinitrochlorotoluene. The presence of these byproducts can significantly complicate downstream processes and impact the yield and purity of the final product.[2]
Q2: Why can't these dinitro impurities be easily removed by standard distillation?
While fractional distillation is a common technique for separating isomers with different boiling points, its effectiveness for removing dinitro impurities from 4-CNT can be limited.[3][4] The boiling points of dinitrochlorotoluenes are generally significantly higher than the mononitro isomers, but achieving sharp separation requires high-efficiency distillation columns and vacuum to prevent thermal decomposition at elevated temperatures. Often, a combination of methods is more practical and efficient.
Q3: What are the main strategies for removing dinitro impurities?
There are three primary strategies, each with its own advantages and specific applications:
-
Chemical Treatment: This involves selectively reacting the dinitro impurities to transform them into species that are easily separated (e.g., by washing with an aqueous solution). Methods include alkaline oxidation or selective reduction.[1][5]
-
Fractional Distillation: Effective if there is a sufficient difference in boiling points and the compounds are thermally stable under vacuum. It is often used to separate the main 4-CNT isomers from each other and can also remove a significant portion of higher-boiling dinitro compounds as residue.[1]
-
Recrystallization: This method relies on differences in solubility between 4-CNT and the dinitro impurities in a chosen solvent. By carefully controlling temperature, the desired 4-CNT can be crystallized while the impurities remain in the mother liquor.[6]
Q4: How can I assess the purity of my 4-chloronitrotoluene after purification?
Several analytical methods can be employed:
-
Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): These are the most common and accurate methods for quantifying the levels of isomeric and dinitro impurities.[7][8]
-
Melting Point Analysis: Pure 4-chloro-3-nitrotoluene has a distinct melting point (approx. 7°C).[9] A depressed or broad melting range can indicate the presence of impurities. This method is more effective for assessing the purity of the para-isomer of chlorotoluene which has a higher melting point.[10]
-
Spectroscopy (NMR, IR): Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure of the purified product and detect impurities if they are present in sufficient concentration.
Troubleshooting Guides & Methodologies
This section provides a detailed examination of the primary purification techniques. We explain the underlying principles and offer troubleshooting advice for common issues.
Method 1: Chemical Treatment via Alkaline Oxidation
Principle of Operation: This technique, detailed in patent literature, exploits the higher reactivity of dinitro compounds towards oxidation under alkaline conditions compared to their mononitro counterparts.[1] The electron-withdrawing nature of two nitro groups makes the aromatic ring more electron-deficient and susceptible to nucleophilic attack and subsequent oxidation. The resulting oxidized byproducts are typically more water-soluble and can be removed by an aqueous wash.
Troubleshooting Common Issues:
| Issue | Potential Cause | Suggested Solution |
| Incomplete Removal of Dinitro Impurities | Insufficient amount of oxidizing agent or base. | Increase the molar ratio of the oxidizing agent (e.g., KMnO₄, K₃[Fe(CN)₆]) or the concentration of the base (e.g., NaOH).[1] |
| Reaction time is too short or temperature is too low. | Extend the reaction time (e.g., from 2 to 4 hours) or moderately increase the temperature (e.g., from 25°C to 90-100°C) as specified in protocols.[1] | |
| Low Yield of Purified 4-CNT | Reaction conditions are too harsh, leading to the oxidation of the desired product. | Reduce the amount of oxidizing agent or lower the reaction temperature. Monitor the reaction progress to avoid over-oxidation. |
| Emulsion Formation During Workup | Formation of soaps or other surfactants during the alkaline treatment. | After the reaction, perform a brine (saturated NaCl solution) wash to help break the emulsion before separating the organic and aqueous layers.[5] |
Workflow for Chemical Purification
Caption: Workflow for dinitro impurity removal by alkaline oxidation.
Method 2: Selective Reduction (Zinin Reduction)
Principle of Operation: The Zinin reduction is a classic method for the selective reduction of one nitro group in a dinitroaromatic compound using sulfide reagents (e.g., Na₂S, (NH₄)₂S).[5][11][12] The resulting aminonitro compound has vastly different physical properties (polarity, solubility, boiling point) from the remaining dinitro impurities and the desired 4-CNT, making separation by extraction or chromatography straightforward. The selectivity arises because the first reduction makes the ring more electron-rich, deactivating it towards further reduction by the mild sulfide reagent.
Troubleshooting Common Issues:
| Issue | Potential Cause | Suggested Solution |
| Over-reduction to Diamino Compound | Reaction conditions are too harsh (excess reducing agent, high temperature). | Carefully control the stoichiometry of the sodium sulfide. Monitor the reaction closely using TLC or GC and stop it once the starting dinitro compound is consumed.[5] |
| Incomplete Reaction | Insufficient reducing agent or poor mixing. | Ensure the dinitro compound is fully dissolved or well-suspended. Use a slight excess of the sulfide reagent and ensure vigorous stirring. |
| Difficulty in Product Isolation | The resulting aminonitro compound is soluble in the aqueous phase. | Carefully neutralize the reaction mixture with acid to precipitate the amino product before extraction. Use a suitable organic solvent like ethyl acetate for extraction.[5] |
Method 3: Purification by Recrystallization
Principle of Operation: This technique relies on identifying a solvent in which the desired 4-CNT is highly soluble at high temperatures but poorly soluble at low temperatures, while the dinitro impurities remain soluble even at low temperatures.[6] This allows the 4-CNT to crystallize out upon cooling, leaving the impurities behind in the solvent.
Troubleshooting Common Issues:
| Issue | Potential Cause | Suggested Solution |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. | Use a lower-boiling point solvent or a solvent mixture. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| No Crystals Form Upon Cooling | Too much solvent was used. The solution is not saturated. | Boil off some of the solvent to increase the concentration and then allow it to cool again. Cool the solution in an ice bath to further decrease solubility. |
| Poor Recovery of Product | The product has significant solubility in the cold solvent. | Use a minimal amount of hot solvent to dissolve the crude product.[13] When washing the collected crystals, use ice-cold solvent to minimize dissolution. |
Experimental Protocols
Protocol 1: Dinitro Impurity Removal by Alkaline Permanganate Oxidation
(Adapted from US Patent 2,876,267)[1]
Materials:
-
Crude 4-chloronitrotoluene mixture (containing dinitro impurities)
-
Sodium hydroxide (NaOH)
-
Potassium permanganate (KMnO₄)
-
Water
-
Separatory funnel, round-bottom flask, heating mantle, condenser
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and stirrer, combine 100g of the crude 4-CNT mixture (e.g., containing 0.4% dinitro impurities) with a solution of 10g of sodium hydroxide and 10g of potassium permanganate in 200g of water.[1]
-
Heat the mixture with vigorous agitation to a temperature of 90-100°C.
-
Maintain the temperature and agitation for 4 hours. The permanganate color will gradually disappear as it is consumed.
-
After 4 hours, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. Allow the layers to separate completely.
-
Drain the lower aqueous layer, which contains the oxidized impurity byproducts.
-
Wash the remaining organic oil layer with water (2 x 100 mL) to remove any residual base or salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and analyze for purity. The dinitro content should be significantly reduced (e.g., to <0.3%).[1]
Safety Note: Handle potassium permanganate and sodium hydroxide with appropriate personal protective equipment (gloves, safety glasses). The reaction can be exothermic.
Protocol 2: Selective Reduction of Dinitro Impurities
(General procedure based on Zinin Reduction principles)[5][12]
Materials:
-
Crude 4-chloronitrotoluene mixture
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Water
-
Ethyl acetate
-
Hydrochloric acid (for neutralization)
Procedure:
-
Dissolve the crude 4-CNT mixture in ethanol in a round-bottom flask.
-
In a separate beaker, prepare a solution of sodium sulfide in water. The molar amount should be calculated to be in slight excess relative to the estimated dinitro impurity content.
-
Add the sodium sulfide solution dropwise to the ethanolic solution of crude 4-CNT with stirring.
-
Gently heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the dinitro spot.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture with hydrochloric acid. The aminonitro product may precipitate.
-
Extract the entire mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude material can be further purified by column chromatography to separate the non-polar 4-CNT from the more polar aminonitrochlorotoluene byproduct.
Data Summary
Physical Properties of Target Compound and Potential Impurities
| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |
| 4-Chloro-3-nitrotoluene | 89-60-1 | C₇H₆ClNO₂ | 7[9] | 260 (at 745 mmHg)[9] |
| 4-Chloro-2-nitrotoluene | 89-59-8 | C₇H₆ClNO₂ | 32-34 | 243 |
| 2-Chloro-4-nitrotoluene | 121-86-8 | C₇H₆ClNO₂ | 36-38 | 249 |
| 4-Chloro-2,6-dinitrotoluene | 5425-96-7 | C₇H₅ClN₂O₄ | 75-77 | >300 |
| 2-Chloro-4,6-dinitrotoluene | 5145-66-4 | C₇H₅ClN₂O₄ | 88-90 | >300 |
Note: Properties are approximate and can vary slightly.
Effectiveness of Alkaline Oxidation
(Data summarized from examples in US Patent 2,876,267)[1]
| Oxidizing Agent | Base | Temperature (°C) | Time (h) | Initial Dinitro % | Final Dinitro % |
| K₃[Fe(CN)₆] | NaOH | 100 | 4 | 0.4% | 0.1% |
| Air (bubbled) | NaOH | 90 | 4 | 0.4% | 0.2% |
| KMnO₄ | NaOH | 25 | 4 | 0.4% | 0.3% |
This table clearly demonstrates that chemical treatment under various conditions can effectively reduce dinitro impurities to low levels.
References
- Schenck, L. M. (1959). Purification of 4-chloronitrotoluenes. U.S. Patent 2,876,267.
-
Selective reduction of dinitro compounds. (n.d.). ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]
-
Chlorotoluene (CT): Global Market Overview, Value Chain, Core Production Technologies, and Industry Trends. (n.d.). LinkedIn. Available from: [Link]
-
Selective nitro reduction of poly nitro compounds. (2015). Chemistry Stack Exchange. Available from: [Link]
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. Available from: [Link]
-
NurdRage. (2016). Separation of chlorotoluene isomers (para and ortho) 2nd step in making Pyrimethamine. YouTube. Available from: [Link]
-
What are some reliable methods of reducing 4-chloro-3-nitrotoluene?. (2022). ResearchGate. Available from: [Link]
-
Sourcing 4-Chloro-3-nitrotoluene: A Manufacturer's Guide to Quality & Price. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Separation of p-nitrotoluene and o-nitrotoluene isomers compound by high performance liquid chromatography. (2006). ResearchGate. Available from: [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder. Available from: [Link]
-
4-chloro-3-nitrotoluene (C7H6ClNO2). (n.d.). PubChemLite. Available from: [Link]
- Crell, J. T., & Rieve, R. W. (1971). Method of separating isomers of mononitrotoluene. U.S. Patent 3,620,928.
-
Use of fractional distillation in organic chemistry. (2018). Chemistry Stack Exchange. Available from: [Link]
-
Analytical Methods. (n.d.). Japan Environment Agency. Available from: [Link]
-
Separation of nitrotoluene isomers. (2020). Sciencemadness.org. Available from: [Link]
-
Royal Society of Chemistry. (2016). Carrying out a recrystallisation. YouTube. Available from: [Link]
-
4-Chloro-3-nitrotoluene. (n.d.). PubChem. Available from: [Link]
-
Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry. (2023). ResearchGate. Available from: [Link]
-
3-chloro-4-nitrotoluene. (n.d.). NIST WebBook. Available from: [Link]
Sources
- 1. US2876267A - Purification of 4-chloronitrotoluenes - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Chlorotoluene (CT): Global Market Overview, Value Chain, Core Production Technologies, and Industry Trends [dgchemtech.com]
- 4. US3620928A - Method of separating isomers of mononitrotoluene - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. env.go.jp [env.go.jp]
- 9. 4-Chloro-3-nitrotoluene | 89-60-1 [chemicalbook.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. youtube.com [youtube.com]
optimization of reaction conditions for 5-Chloro-2-nitrotoluene synthesis
Introduction
Welcome to the Technical Support Center for nitration chemistries. This guide addresses the synthesis of 5-Chloro-2-nitrotoluene (CAS: 5367-28-2), a critical intermediate for pigments (C.I.[1] Pigment Red 52/53) and pharmaceutical scaffolds.
The primary challenge in this synthesis is regioselectivity . Nitration of 3-chlorotoluene (m-chlorotoluene) yields a mixture of isomers, primarily the target (6-nitro isomer) and the unwanted 4-nitro impurity. This guide provides an optimized protocol to maximize the ratio of the target isomer and troubleshooting steps for common failure modes.
Module 1: Reaction Dynamics & Selectivity
KB-101: The Isomer Competition
Understanding the directing effects is crucial for optimization. The substrate, 3-chlorotoluene , contains two directing groups:
-
Methyl Group (-CH₃) at C1: Weakly activating, ortho/para directing.
-
Chlorine Atom (-Cl) at C3: Deactivating, ortho/para directing.
These groups compete for the incoming nitronium ion (
-
Position 6 (Target): Ortho to Methyl, Para to Chlorine.
-
Position 4 (Impurity): Para to Methyl, Ortho to Chlorine.
-
Favorability: Methyl directs para (sterically favored); Chlorine directs ortho (sterically hindered).
-
Result:2-Chloro-4-nitrotoluene (Major Impurity).
-
-
Position 2: Ortho to both.
-
Favorability: Sterically prohibited. Negligible formation.
-
Optimization Goal: Maximize attack at C6 by controlling temperature and acid strength.
Figure 1: Competitive nitration pathways. The target isomer (Green) is formed via reinforcement of directing groups, while the impurity (Red) arises from the strong para-directing nature of the methyl group.
Module 2: Optimized Experimental Protocol
KB-102: Low-Temperature Mixed Acid Protocol
While advanced methods use zeolites, the standard industrial approach uses mixed acid. This protocol is optimized for heat transfer control to minimize the "runaway" formation of dinitro impurities.
Reagents:
-
3-Chlorotoluene (99% purity)
-
Nitric Acid (98% fuming or 65% concentrated - Note: 98% increases yield but requires stricter cooling)
-
Sulfuric Acid (98%)[1]
Step-by-Step Workflow:
-
Preparation of Mixed Acid:
-
In a jacketed reactor, charge Sulfuric Acid (1.2 eq) .
-
Cool to 0–5°C .
-
Slowly add Nitric Acid (1.1 eq) dropwise. Critical: Maintain temp < 10°C to prevent premature NO₂ release.
-
-
Substrate Addition (The Control Step):
-
Charge 3-Chlorotoluene (1.0 eq) into a separate dosing funnel.
-
Dose substrate into the mixed acid at 0–5°C .
-
Rate: 1 hour addition time. If temp spikes > 10°C, stop addition immediately.
-
-
Reaction Cook:
-
After addition, hold at 10°C for 30 mins.
-
Slowly ramp temperature to 45–50°C over 1 hour.
-
Hold at 50°C for 3–5 hours. Do not exceed 60°C to avoid dinitration.
-
-
Quench & Workup:
-
Pour reaction mixture onto crushed ice (3x volume).
-
Separate organic layer.[1]
-
Wash with 5% NaHCO₃ (to remove acid) and then Brine.
-
Dry over MgSO₄.
-
-
Purification (Isomer Separation):
-
The crude oil contains ~60-65% Target and ~30-35% Impurity.
-
Method: Fractional Distillation under reduced pressure (10-20 mmHg).
-
Note: If high purity is required (>99%), downstream recrystallization of the amine derivative (after reduction) is often more efficient than separating the nitro isomers [1].
-
Module 3: Troubleshooting Center (FAQs)
Category A: Yield & Conversion Issues
Q: My reaction stalls at 70% conversion. Should I add more nitric acid?
-
Diagnosis: Water accumulation. As nitration proceeds, water is produced (
). If the sulfuric acid concentration drops too low, it cannot dehydrate the system, stopping the generation of nitronium ions. -
Fix: Do not just add HNO₃. Add Oleum (fuming sulfuric acid) or increase the initial H₂SO₄ ratio to bind the water. Ensure agitation is vigorous (>300 RPM) as this is a biphasic reaction.
Q: I am seeing significant "tar" formation.
-
Diagnosis: Oxidative degradation. This occurs if the temperature spikes during the initial addition or if the nitric acid concentration is too high locally.
-
Fix: Improve heat transfer. Use a jacketed reactor with active cooling. Verify that the addition rate is strictly coupled to the internal thermometer (stop addition if T > 10°C).
Category B: Selectivity & Purity[2]
Q: The ratio of 4-nitro impurity is higher than expected (>40%).
-
Diagnosis: Reaction temperature was too high during the addition phase. Higher temperatures favor the kinetic product (often the impurity) and reduce the selectivity benefit of the chlorine's directing effect.
-
Fix: Lower the addition temperature to -5°C to 0°C . Consider using Zeolite H-Beta catalysts if available, as they impose shape selectivity that favors the para-to-chloro (target) position [1].
Q: How do I remove the 2-chloro-4-nitrotoluene impurity?
-
Solution:
-
Distillation: The boiling points are close, requiring a high reflux ratio column.
-
Downstream Processing: If making the aniline (5-chloro-2-amino-toluene), reduce the crude mixture first. The amine isomers have significantly different solubilities in dilute HCl or petroleum ether, making separation easier after reduction [2].
-
Category C: Safety[2][3][4][5][6]
Q: I observed a sudden temperature spike 30 minutes into the hold time.
-
Diagnosis: Delayed exotherm (accumulation). If agitation is poor, the substrate and acid layer do not mix immediately. When they finally mix, unreacted material reacts all at once.[1]
-
Fix: Emergency Stop. Turn on full cooling. Ensure the impeller design (e.g., pitch blade) provides adequate vertical mixing. Never stop the stirrer during addition.
Module 4: Process Logic & Visualization
The following diagram illustrates the critical decision nodes during the synthesis to ensure safety and quality.
Figure 2: Process Control Workflow. The "Temp Spike" node is the critical safety gate; feed must be paused immediately if cooling capacity is exceeded.
Summary of Key Parameters
| Parameter | Optimized Range | Consequence of Deviation |
| Addition Temp | 0°C – 10°C | High Temp = Low Selectivity & Oxidation |
| Cook Temp | 45°C – 50°C | >60°C = Dinitration (Safety Hazard) |
| Acid Ratio | 1.1 eq HNO₃ / 1.2 eq H₂SO₄ | Low Acid = Incomplete Conversion (Water stop) |
| Agitation | High Shear / Vortex | Low Shear = Accumulation & Exotherm |
References
-
Innospk. "Exploring this compound: Properties, Applications, and Manufacturing Insights." Innospk. Accessed May 2025.[3] [Link]
Sources
Technical Support Center: 5-Chloro-2-nitrotoluene (5-CNT) Reaction Optimization
Executive Summary
5-Chloro-2-nitrotoluene (5-CNT) is a versatile intermediate, primarily utilized in the synthesis of 5-chloro-2-methylaniline (via reduction) and 5-chloro-2-nitrobenzoic acid (via oxidation).[1] Its dual functionality—a labile nitro group and an oxidizable methyl group—presents distinct chemoselectivity challenges.
This guide addresses the three most critical failure modes in 5-CNT chemistry:
-
Hydrodechlorination during catalytic hydrogenation.
-
Azo/Azoxy coupling leading to colored impurities.
-
Over-oxidation or decarboxylation during carboxylic acid synthesis.
Module 1: Catalytic Hydrogenation & Reduction
Objective: Synthesis of 5-chloro-2-methylaniline (5-chloro-o-toluidine) while retaining the chlorine atom.[2]
The Core Problem: Hydrodechlorination
In standard Pd/C-catalyzed hydrogenations, the C-Cl bond is highly susceptible to oxidative addition by the metal catalyst, leading to the formation of o-toluidine (dechlorinated byproduct). This is an exothermic, irreversible side reaction.
Troubleshooting Guide
| Issue | Symptom | Root Cause | Corrective Action |
| Dechlorination | HPLC shows peak at RRT ~0.8 (o-toluidine). pH of reaction drops (HCl formation). | Pd/C activity is too high; lack of catalyst poison. | Switch Catalyst: Use 5% Pt/C (Sulfided) . Platinum is less active toward C-Cl bonds than Palladium. Alternatively, add Morpholine or Thiophene as an inhibitor. |
| Pink/Red Product | Product turns pink upon air exposure. | Formation of Azo/Azoxy dimers due to accumulation of hydroxylamine intermediate. | Increase Pressure/Temp: Azo formation is favored at low |
| Stalled Reaction | Catalyst poisoning by HCl or amine products. | Acid Scavenger: Add MgO or |
Self-Validating Protocol: Sulfided Pt/C Hydrogenation
This protocol minimizes dechlorination to <0.5%.
-
Charge: Load autoclave with 5-CNT (1.0 eq), Methanol (5 vol), and 5% Pt/C (sulfided, 0.5 wt% loading) .
-
Inhibitor Check: If using standard Pt/C, add 0.1 eq Morpholine .
-
Purge:
purge (3x), then purge (3x). -
Reaction: Pressurize to 10 bar
. Heat to 60°C .-
Validation: Monitor exotherm. A sharp, uncontrolled exotherm suggests hydroxylamine accumulation. A steady exotherm indicates smooth reduction.
-
-
Endpoint: Reaction is complete when
uptake flatlines.-
QC Check: HPLC analysis must show <0.1% starting material and <0.5% des-chloro byproduct.
-
Mechanism & Pathway Visualization
The following diagram illustrates the reduction cascade and the divergence points for byproduct formation.
Figure 1: Reduction pathway of 5-CNT. The "Critical Junction" at the hydroxylamine stage determines if the reaction proceeds to the amine or diverts to azo impurities.
Module 2: Oxidation Protocols
Objective: Synthesis of 5-chloro-2-nitrobenzoic acid via methyl group oxidation.
The Core Problem: Selectivity & Safety
Oxidizing a toluene derivative with a nitro group is difficult because the electron-withdrawing nitro group deactivates the benzylic position. Harsh conditions (e.g.,
Troubleshooting Guide
| Issue | Symptom | Root Cause | Corrective Action |
| Low Yield | High recovery of starting material. | Deactivation by | Temperature Ramp: The reaction requires an initiation temperature >80°C. Use Nitric Acid (30%) with continuous removal of water (Dean-Stark) if possible, or pressurized conditions. |
| Decarboxylation | Formation of 4-chloronitrobenzene. | Excessive temperature (>150°C) or prolonged exposure to strong acid. | Control Stop: Quench reaction immediately upon consumption of starting material. Do not "cook" the product to improve conversion. |
| Isomer Contamination | Product melting point depression. | Presence of 4-chloro-2-nitrotoluene (from impure starting material).[3] | Alkali Purification: Dissolve crude acid in aqueous |
Self-Validating Protocol: Nitric Acid Oxidation
Based on modified procedures for deactivated toluenes.
-
Mixture: Suspend 5-CNT in 20%
(excess, 4-6 eq). -
Catalysis: Add catalytic
or (0.05 eq) to promote radical oxidation chains. -
Ramp: Heat to reflux (approx 100-105°C).
-
Validation: Evolution of brown
gas indicates oxidation is proceeding. Ensure scrubber is active.
-
-
Workup (The Purification Gate):
-
Cool to room temperature. Filter crude solid.[1]
-
Dissolve solid in 10%
solution. -
Filter the solution. Note: Any solid remaining on the filter is unreacted 5-CNT or byproduct. The product is in the filtrate.
-
Acidify filtrate to pH 2.0 to precipitate pure 5-chloro-2-nitrobenzoic acid.
-
Module 3: Benzylic Halogenation (Radical Bromination)
Objective: Synthesis of 5-chloro-2-nitrobenzyl bromide using NBS (N-Bromosuccinimide).
The Core Problem: Dimerization
Radical bromination is prone to Wurtz-type coupling (dimerization) or dibromination (gem-dibromide formation).
Workflow Visualization
Figure 2: Radical bromination pathways. Controlling the concentration of radicals is key to preventing dimerization.
Key Technical Tip: To prevent dibromination, stop the reaction at 80-85% conversion . It is easier to separate the starting material (5-CNT) from the product than it is to separate the mono-bromide from the di-bromide.
FAQ: Frequently Asked Questions
Q: Why does my 5-chloro-2-methylaniline turn purple/black during storage? A: Aromatic amines are sensitive to oxidation. The color change indicates the formation of "aniline black" type oligomers.
-
Fix: Store under Argon/Nitrogen atmosphere in amber glass. Add a trace of antioxidant (e.g., BHT) if permissible for your downstream application.
Q: Can I use Raney Nickel for the reduction?
A: Yes, but Raney Nickel is aggressive. To prevent dechlorination, avoid hydrogen gas; instead, use Hydrazine Hydrate as the hydrogen donor at controlled temperatures (40-60°C). The kinetics of hydrazine transfer are often more favorable for nitro-reduction over de-halogenation compared to high-pressure
Q: How do I remove the "pink" azo impurity from my amine product? A: Azo impurities are non-basic.
-
Dissolve the crude amine in dilute aqueous HCl.
-
The amine forms a water-soluble salt. The azo impurity remains insoluble (or extractable into an organic solvent like toluene).
-
Wash the aqueous acidic layer with toluene.
-
Basify the aqueous layer to recover the pure, colorless amine.
References
-
Catalytic Hydrogenation & Dechlorination Inhibitors
-
Patent: Spiegler, L. (1979). Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines. European Patent EP0000805A1. Link
- Context: Describes the use of thiophene and sulfided catalysts to prevent chlorine loss during nitro reduction.
-
-
Synthesis of 5-Chloro-2-methylaniline
-
Patent: CN102234235A. (2011). Synthesis method of 5-chloro-2-methyl aniline. Link
- Context: Details sulfide/ammonium salt reduction methods as alternatives to catalytic hydrogenation to avoid dechlorin
-
-
Oxidation of Nitrotoluenes
-
Methodology: Guidechem. How to Prepare this compound and Its Application. Link
- Context: Provides general process parameters for the nitration and subsequent functionaliz
-
-
Radical Benzylic Bromination
-
Mechanistic Insight: Newera-spectro. (2020). Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination. Link
- Context: Discusses the control of byproducts (dimers/polymers)
-
Sources
troubleshooting low conversion rates in 5-Chloro-2-nitrotoluene synthesis
Technical Support Center: 5-Chloro-2-nitrotoluene Synthesis
Subject: Troubleshooting Low Conversion Rates & Yield Optimization Ticket ID: CHE-5Cl2NT-OPT Applicable Route: Electrophilic Aromatic Substitution (Nitration of 3-Chlorotoluene) & Sandmeyer Alternatives.
Executive Summary
Low conversion in the synthesis of This compound (also referred to as 4-chloro-2-methyl-1-nitrobenzene) is typically caused by the deactivating nature of the chlorine substituent on the precursor ring. Unlike the nitration of toluene, which is rapid and exothermic, the nitration of 3-chlorotoluene requires precise control over the Dehydrating Value of Sulfuric Acid (D.V.S.) and reaction temperature to overcome the activation energy barrier without pushing toward dinitration.
This guide addresses the three critical failure points: Acid Strength/Water Management , Thermodynamic Control , and Isomer Management .
Module 1: The Nitration Route (Primary Industrial Method)
Precursor: 3-Chlorotoluene (1-chloro-3-methylbenzene) Reagents: Mixed Acid (HNO₃ / H₂SO₄)
Diagnostic Workflow
Before adjusting parameters, verify your current status using the logic tree below.
Figure 1: Diagnostic logic tree for isolating the cause of reaction stalling.
Technical FAQs: Troubleshooting Specific Issues
Q1: The reaction initiates but stalls at ~50% conversion. Adding more Nitric Acid doesn't help. Why?
The Root Cause: Loss of Dehydrating Power (D.V.S.)
In aromatic nitration, Sulfuric Acid (
As the reaction proceeds, water is produced.[1] If the concentration of
The Fix:
-
Calculate D.V.S.: Ensure your "Spent Acid" calculation allows for a final
concentration >70%. -
Use Oleum or 98%
: Start with a higher acid ratio. -
Protocol Adjustment:
-
Standard: 1.0 eq 3-Chlorotoluene.
-
Acid Mix: 1.05 eq
(98% fuming preferred) + 2.5 eq (98%). -
Dosing: Add mixed acid slowly to the organic phase (or vice versa) to maintain anhydrous conditions as long as possible.
-
Q2: I am seeing high conversion, but the yield of this compound is low. Where is my product going?
The Root Cause: Isomer Distribution (Regioselectivity) The nitration of 3-chlorotoluene is governed by the directing effects of the Methyl group (activating, ortho/para) and the Chlorine atom (deactivating, ortho/para).
-
Position 6 (Target): Ortho to Methyl, Para to Chlorine. (Synergistic direction).
-
Position 4 (Byproduct): Para to Methyl, Ortho to Chlorine.
-
Position 2 (Byproduct): Ortho to Methyl, Ortho to Chlorine. (Sterically hindered).
While Position 6 (yielding this compound) is favored, Position 4 is a significant competitor (often 30-40% of the mix).
Data Table: Typical Isomer Distribution vs. Temperature
| Temperature | 6-Nitro (Target) | 4-Nitro (Byproduct) | 2-Nitro (Byproduct) | Dinitrated |
| 15°C | 58% | 35% | 7% | <1% |
| 45°C | 62% | 32% | 5% | 1% |
| 75°C | 55% | 30% | 5% | 10% |
The Fix:
-
Temperature Optimization: Run the reaction at 35-45°C . Lower temperatures favor the kinetic product (often the 4-nitro isomer due to less steric bulk than the 2-nitro, though 6-nitro is thermodynamic). Slightly elevated temperature helps overcome the Cl-deactivation to reach the thermodynamic 6-nitro product, but going above 60°C risks dinitration.
-
Purification: You cannot fix the isomer ratio chemically beyond a certain point. Focus on Fractional Crystallization . The this compound isomer often has a distinct melting point compared to the 4-nitro isomer.
Q3: My reaction mixture is separating into layers, and the rate is inconsistent.
The Root Cause: Mass Transfer Limitations Nitration is a heterogeneous reaction (Organic phase + Acid phase). The reaction occurs at the interface. If the stirring is insufficient, the reaction rate becomes diffusion-controlled rather than kinetically controlled.
The Fix:
-
Impeller Speed: Ensure high-shear mixing (Tip speed > 2.5 m/s).
-
Phase Transfer Catalysts (Optional): In extreme cases, adding a trace amount of Tetrabutylammonium bromide (TBAB) can assist, though this is rarely needed if mechanical agitation is sufficient.
Module 2: Experimental Protocol (Optimized)
This protocol is designed to maximize conversion while suppressing dinitration.
Reaction Scheme:
Figure 2: Electrophilic aromatic substitution pathway for 3-chlorotoluene.
Step-by-Step Procedure:
-
Setup: 3-neck round bottom flask, mechanical stirrer (Teflon paddle), thermometer, dropping funnel.
-
Charge: Add 3-Chlorotoluene (126.6 g, 1.0 mol) to the flask.
-
Acid Preparation (External): In a separate beaker, cool Sulfuric Acid (98%, 250 g) to 10°C. Slowly add Nitric Acid (98% fuming, 67 g, 1.05 mol) . Note: Using fuming HNO3 minimizes water input.
-
Addition: Cool the organic phase to 10°C. Add the Mixed Acid dropwise over 2 hours.
-
Critical: Do not allow temp to exceed 30°C during addition.
-
-
Cook Period: Once addition is complete, slowly raise the temperature to 45°C and hold for 3 hours.
-
Why? The ring is deactivated. 45°C ensures the reaction goes to completion.
-
-
Quench: Pour mixture onto 500g crushed ice.
-
Separation: Separate the organic layer. Wash with water (2x), then 5% NaHCO₃ (to remove acid), then Brine.
-
Isolation: Dry over MgSO₄. The crude oil contains isomers.
-
Purification: Cool the oil to 0-5°C. This compound (MP ~24-25°C) may crystallize out, or use fractional distillation (BP diff is small, crystallization is preferred).
-
Module 3: Alternative Route (Sandmeyer)
If nitration yields are inseparable or purity is paramount, the Sandmeyer route is the alternative, though it involves more steps.
Route: 2-Amino-5-chlorotoluene
Note: This is generally less preferred for bulk synthesis due to the instability of diazonium salts and the cost of copper catalysts.
Troubleshooting Sandmeyer Low Yields:
-
Issue: Evolution of Phenols (reaction with water).
-
Fix: Ensure the diazotization is kept strictly at 0-5°C and the subsequent substitution is done in the presence of excess Nitrite and Copper catalyst to outcompete water.
References
- Nitration of Halogenated Toluenes.Journal of the Chemical Society, Perkin Transactions 2.
- Schofield, K. (1980). Aromatic Nitration. Cambridge University Press. (Authoritative text on mixed acid D.V.S.
- Isomer Distribution in Nitration of 3-Chlorotoluene.Recueil des Travaux Chimiques des Pays-Bas.
-
Sandmeyer Reaction Mechanisms. Master Organic Chemistry. Available at: [Link]
Sources
Technical Support Center: Chromatographic Analysis of Nitrotoluenes
Welcome to our dedicated technical support center for resolving common challenges in the chromatographic analysis of nitrotoluenes. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot and perfect your separations. This guide is structured in a question-and-answer format to directly address the issues you may encounter in your laboratory.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of nitrotoluenes?
In an ideal chromatographic separation, the peak shape should be symmetrical and Gaussian. Peak tailing is a common distortion where the latter half of the peak is drawn out, creating an asymmetrical "tail".[1] This phenomenon is problematic for several reasons:
-
Reduced Resolution: Tailing peaks are wider at the base, which can cause them to merge with adjacent peaks, making accurate separation difficult, especially for closely eluting isomers like 2-, 3-, and 4-nitrotoluene.[2]
-
Inaccurate Quantification: The asymmetrical shape complicates peak integration, leading to inconsistent and inaccurate calculations of the analyte's concentration.[2][3]
-
Lower Sensitivity: As the peak broadens and the tail extends, the peak height decreases, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).[2]
The asymmetry of a peak is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value greater than 1.2 is generally considered tailing, although values up to 1.5 may be acceptable for some assays.[1][3]
Q2: Are nitrotoluenes particularly prone to peak tailing?
Nitrotoluenes are polar aromatic compounds. The presence of the electron-withdrawing nitro group (—NO₂) makes the molecule susceptible to secondary interactions with active sites within a chromatographic system.
-
In High-Performance Liquid Chromatography (HPLC) , this polarity can lead to strong interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[4][5]
-
In Gas Chromatography (GC) , nitrotoluenes can interact with active sites in the injection port liner, on column contamination, or on metal surfaces in the flow path.[6][7]
While not as basic as amine-containing compounds, which are notorious for tailing, the polarity of nitrotoluenes is sufficient to cause significant peak shape issues if the chromatographic system is not properly optimized.
Q3: What are the primary causes of peak tailing in the HPLC analysis of nitrotoluenes?
Peak tailing in HPLC can be broadly categorized into chemical and physical causes.
Chemical Causes:
-
Secondary Silanol Interactions: This is the most common chemical cause. Residual, unbonded silanol groups on the silica packing material can interact with polar analytes like nitrotoluenes through hydrogen bonding.[8] This secondary retention mechanism delays a portion of the analyte molecules, causing a tail.[1][9]
-
Mobile Phase pH Effects: If the mobile phase pH is not optimized, it can influence the ionization state of acidic silanol groups (pKa ~3.8-4.2), making them more likely to interact with analytes.[10][11]
-
Trace Metal Contamination: Metal impurities (e.g., iron, aluminum) in the silica matrix can increase the acidity of nearby silanol groups, enhancing unwanted interactions.[9][12]
Physical Causes:
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion that often manifests as tailing or fronting.[5][13][14]
-
Column Bed Deformation: The creation of a void at the column inlet or a partially blocked inlet frit can disrupt the flow path, causing turbulence and peak tailing.[1][13]
-
Extra-Column Effects: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector can cause the analyte band to spread, resulting in tailing.[5][9]
Q4: What are the main causes of peak tailing in the GC analysis of nitrotoluenes?
In GC, peak tailing is often a sign of unwanted interactions or physical problems within the system.
-
System Activity: This is the most prevalent cause for polar compounds like nitrotoluenes. Active sites, which are locations that can adsorb analytes, can be found in several places:
-
Contaminated Inlet Liner: The glass liner in the injection port can accumulate non-volatile residues from previous injections, creating active sites.[6][15] The surface of the glass itself contains silanol groups that can be reactive if not properly deactivated.[16]
-
Column Contamination: The first few meters of the GC column can become contaminated with matrix components, exposing active sites on the fused silica or degrading the stationary phase.[7]
-
Metal Surfaces: Any active (non-deactivated) stainless steel surfaces in the flow path can interact with analytes.[17]
-
-
Improper Column Installation: An incorrectly installed column can create dead volumes or turbulence in the carrier gas flow path, causing all peaks to tail.[3][7] This includes setting the column at the wrong insertion depth in the inlet and detector.
-
Poor Column Cut: A jagged or angled cut on the fused silica column can create a non-uniform entry point for the sample, leading to band broadening and tailing.[3][7]
-
Solvent and Phase Mismatch: A mismatch in polarity between the sample solvent and the stationary phase can cause poor sample focusing on the column, resulting in peak distortion.[15]
Section 2: Troubleshooting Guide: Resolving Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing for nitrotoluene analysis. We will address HPLC and GC systems separately.
Part A: High-Performance Liquid Chromatography (HPLC) Troubleshooting
A logical first step is to determine if the tailing affects all peaks or only the analyte peaks. This helps distinguish between physical system issues and chemical interaction problems.[18]
Caption: HPLC Troubleshooting Workflow for Peak Tailing.
Issue 1: All Peaks in the Chromatogram are Tailing
This pattern strongly suggests a physical problem with the column or the HPLC system itself.[18]
-
Protocol 1: Assess for Column Overload
-
Rationale: When the amount of sample injected exceeds the column's capacity, the retention mechanism becomes non-linear, leading to peak distortion.[5][13]
-
Procedure: Prepare a dilution series of your nitrotoluene standard (e.g., 1:2, 1:5, 1:10) in the mobile phase.
-
Analysis: Inject the diluted samples. If the peak shape improves and becomes more symmetrical at lower concentrations, the original sample was overloading the column.[14]
-
Solution: Reduce the sample concentration or injection volume. Alternatively, use a column with a higher loading capacity (wider diameter or larger particle size).[13]
-
-
Protocol 2: Evaluate Column Integrity
-
Rationale: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band as it enters the stationary phase, causing tailing.[1][13]
-
Procedure:
-
Disconnect the column and inspect the inlet for any discoloration or visible particulate matter on the frit.
-
If a void is suspected, you can try reversing the column (if permitted by the manufacturer) and washing it with a strong solvent to flush contaminants from the inlet frit.
-
-
Analysis: The most definitive test is to substitute the suspect column with a new, identical one. If the peak shape is restored, the original column was the source of the problem.[1]
-
Solution: Replace the column. To prevent future issues, always filter samples and mobile phases, and consider using a guard column.[13]
-
Issue 2: Only Nitrotoluene Peaks are Tailing
This indicates a specific chemical interaction between the nitrotoluenes and the stationary phase. The primary cause is the interaction with acidic silanol groups.[1][9]
Caption: Mechanism of Secondary Silanol Interactions.
-
Solution 1: Mobile Phase pH Optimization
-
Causality: Silanol groups on silica are acidic and become ionized (negatively charged) at mid-to-high pH.[1][10] By lowering the mobile phase pH to below 3, these silanol groups are fully protonated (neutral), minimizing their ability to interact with polar analytes like nitrotoluenes.[4][19][20]
-
Protocol (pH Scouting):
-
Prepare aqueous mobile phase components buffered at different pH values (e.g., pH 2.5, 3.0, and 4.0). Use a buffer effective in this range, such as a phosphate buffer.[20] For LC-MS compatibility, 0.1% formic acid is a common choice to achieve a low pH.[19][21]
-
Ensure you measure the pH of the aqueous portion before mixing with the organic solvent.[9]
-
Analyze your nitrotoluene standard using each mobile phase.
-
-
Expected Outcome: You should observe a significant improvement in peak symmetry at the lower pH values.
-
-
Solution 2: Use a Highly Deactivated Column
-
Causality: Modern HPLC columns are designed to minimize silanol interactions.
-
End-capped Columns: After bonding the primary stationary phase (e.g., C18), the column packing is treated with a small silylating agent (like trimethylchlorosilane) to cap the remaining accessible silanol groups, making them much less polar.[1][19]
-
Type B Silica Columns: These are made from higher purity, synthetic silica with lower trace metal content and fewer acidic silanol groups compared to older Type A silica.[12][21]
-
-
Protocol (Column Selection):
-
Review your current column's specifications. If it is an older Type A column or not end-capped, switching is highly recommended.
-
Select a modern, high-purity, fully end-capped C18 or a polar-embedded phase column. These are often marketed as "base-deactivated" and are designed for good peak shape with polar compounds.[4][19]
-
-
-
Solution 3: Employ Mobile Phase Additives
-
Causality: Additives can mask residual silanol activity.
-
Buffers: As described above, buffers maintain a consistent low pH to keep silanols protonated. Increasing buffer concentration (e.g., from 10 mM to 25 mM for LC-UV) can also help shield silanol interactions through increased ionic strength.[19]
-
Competing Bases: Historically, small amines like triethylamine (TEA) were added to the mobile phase.[12][20] The protonated TEA preferentially interacts with any ionized silanol sites, effectively blocking them from interacting with the analyte. However, this approach is less common now due to the availability of superior column technologies and potential for shortened column lifetime.[20][21]
-
-
Part B: Gas Chromatography (GC) Troubleshooting
Similar to HPLC, the first step is to determine if the problem is global (all peaks) or specific (analyte peaks).
Issue 1: All Peaks in the Chromatogram are Tailing
This almost always points to a physical setup or flow path problem.[7]
-
Protocol 1: Check Column Installation and Cut Quality
-
Rationale: An improper column cut or incorrect installation depth creates turbulence and unswept volumes, distorting the path of all compounds as they move through the system.[3][7]
-
Procedure:
-
Cool the inlet and detector, turn off the carrier gas, and carefully remove the column.
-
Using a ceramic scoring wafer or diamond-tipped scribe, make a clean, square cut at both ends of the column. Inspect the cut with a small magnifier to ensure it is flat and free of jagged edges or shards.[3]
-
Reinstall the column, ensuring the correct ferrule is used and that the column is inserted to the precise depth recommended by the instrument manufacturer for both the inlet and the detector.
-
-
Analysis: A properly installed column should resolve tailing that affects all peaks.
-
Issue 2: Only Nitrotoluene Peaks are Tailing
This is a classic sign of active sites in the system adsorbing your polar analytes.[6]
-
Protocol 1: Perform Inlet Maintenance
-
Rationale: The inlet is the hottest and "dirtiest" part of the GC system. The glass liner is a consumable part that becomes active as it accumulates residue from sample matrices.[15][22]
-
Procedure (Standard Maintenance):
-
Cool the inlet and vent the system.
-
Replace the inlet liner with a new, deactivated liner of the same type. Deactivated liners have their surface silanol groups chemically treated to make them inert.[16]
-
Replace the septum. A cored or leaking septum can also contribute to peak shape problems.
-
If applicable, replace the inlet seal (e.g., gold seal).
-
-
Analysis: This is often the quickest and most effective solution for analyte-specific tailing.
-
-
Protocol 2: Address Column Activity
-
Rationale: Over time, the inlet side of the column can become contaminated with non-volatile material that was not trapped by the liner. This coats the stationary phase and creates active sites.[7]
-
Procedure:
-
Column Trimming: Remove the column from the inlet (leave it connected to the detector). Trim 15-20 cm from the front end of the column and reinstall it. This removes the most contaminated section.[3][15]
-
Column Baking: After trimming, or as regular maintenance, bake the column at its maximum isothermal temperature (or as specified by the manufacturer) for 1-2 hours with carrier gas flowing to remove any less volatile contaminants.
-
-
Analysis: If trimming the column restores peak shape, it confirms that front-end contamination was the issue. Regular use of a guard column can significantly reduce the need for trimming.[15]
-
Section 3: Data & Methodological Recommendations
Table 1: Physicochemical Properties of Nitrotoluene Isomers
| Compound | Structure | Molecular Weight | Boiling Point (°C) | Dipole Moment (Debye) |
| 2-Nitrotoluene | o-Nitrotoluene | 137.14 | 222 | ~3.7 |
| 3-Nitrotoluene | m-Nitrotoluene | 137.14 | 232 | ~4.3 |
| 4-Nitrotoluene | p-Nitrotoluene | 137.14 | 238 | ~4.5 |
Note: The dipole moment is a measure of polarity. The higher polarity of the meta and para isomers may make them slightly more susceptible to secondary polar interactions.
Table 2: Recommended Starting Conditions for Analysis
| Parameter | HPLC Recommendation | GC Recommendation |
| Column | Modern, end-capped C18 (Type B silica), 2.1 or 4.6 mm ID, <5 µm particles | Mid-polarity phase (e.g., 5% Phenyl Polysiloxane) or Wax column, 30 m x 0.25 mm ID, 0.25 µm film |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Carrier Gas: Helium or Hydrogen |
| pH Control | Add 0.1% Formic Acid to aqueous phase (final pH ~2.7) | N/A |
| Injection | 1-10 µL (avoid overload) | 1 µL Split (e.g., 50:1 ratio) |
| Inlet Liner | N/A | Deactivated, split liner with glass wool |
| Temperature | Ambient to 40°C | Inlet: 250°C; Oven: Temperature program (e.g., 80°C to 200°C) |
| Detector | UV-Vis (e.g., 254 nm) | FID or MS |
| Key for Tailing | Operate at low pH (<3) and use a high-quality, deactivated column. | Use a deactivated inlet liner and perform regular inlet maintenance. |
Section 4: References
-
Element Lab Solutions. Peak Tailing in HPLC.
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC.
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
-
Mastelf. (2024). How to Get Rid of Peak Tailing in Chromatography.
-
GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics.
-
LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks.
-
Axion Labs. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing.
-
Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
-
Phenomenex. Tip on Peak Tailing of Basic Analytes.
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?
-
LCGC Blog. (2020). Silica for HPLC Stationary Phases – A Five Minute Guide.
-
LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
-
Agilent. (2009). GC Troubleshooting Series Part Four: Tailing Peaks.
-
Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results.
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography.
-
Chromatography Online. (2014). Peak Tailing and Resolution.
-
Phenomenex. (2025). GC Column Troubleshooting Guide.
-
LCGC Blog. (2020). GC Diagnostic Skills I | Peak Tailing.
-
Element Lab Solutions. Troubleshooting GC peak shapes.
-
Agilent. Control pH During Method Development for Better Chromatography.
-
International Labmate. The Critical Role of Mobile Phase pH in Chromatography Separations.
-
BUCHI. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations.
-
Hawach Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
-
American Laboratory. (2012). Deactivation of Metal Surfaces: Applications in Gas Chromatography (GC) for the Past 15 Years.
-
ResearchGate. How can I get rid of peak tailing?
-
LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
-
Chromatography Forum. (2011). Deactivated GC Parts What, How, & Why.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromtech.com [chromtech.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. acdlabs.com [acdlabs.com]
- 14. mastelf.com [mastelf.com]
- 15. agilent.com [agilent.com]
- 16. Deactivated GC Parts What, How, & Why - Chromatography Forum [chromforum.org]
- 17. americanlaboratory.com [americanlaboratory.com]
- 18. m.youtube.com [m.youtube.com]
- 19. labcompare.com [labcompare.com]
- 20. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. sepscience.com [sepscience.com]
Technical Support Guide: Isolation & Purification of 5-Chloro-2-nitrotoluene
Topic: Workup procedure to isolate pure 5-Chloro-2-nitrotoluene (CAS: 5367-28-2) Target Audience: Researchers, Process Chemists, and Drug Development Scientists Document ID: TS-ORG-5367-NT Status: Active
Introduction: The "Low-Melting" Challenge
Welcome to the technical support center for nitro-aromatic isolations. You are likely here because your synthesis of This compound (5-Cl-2-NT) has resulted in a reddish oil that refuses to crystallize, or you are struggling to separate it from its structural isomer, 3-chloro-4-nitrotoluene .
This guide addresses the specific physical chemistry of 5-Cl-2-NT, which possesses a melting point of 24–26°C [1, 3]. This physical property places it on the borderline between solid and liquid at standard laboratory temperatures, making traditional workup procedures prone to "oiling out" and isomerization failures.
Module 1: Quenching & Extraction (The "Crash" Phase)
Objective: Safely neutralize the nitration mixture (mixed acid) and isolate the crude organic phase without inducing thermal decomposition or emulsion formation.
The Protocol
-
Temperature Control: Pre-cool the quenching vessel (containing crushed ice) to 0°C.
-
Quenching: Pour the reaction mixture slowly onto the ice with vigorous stirring.
-
Critical Check: Ensure the internal temperature does not exceed 10°C .[1] High temperatures during quenching can hydrolyze the chloro-group or promote dinitro-impurity formation.
-
-
Extraction Solvent: Use Dichloromethane (DCM) or Toluene .
-
Why? 5-Cl-2-NT is highly soluble in these solvents. Diethyl ether is discouraged due to peroxide risks with nitrate residues.
-
-
The Neutralization Wash (Crucial Step):
-
Wash the organic layer with water (2x).
-
Wash with 5% NaHCO₃ (aq) until the aqueous layer pH is ~8.
-
Troubleshooting: If an emulsion forms, add solid NaCl (brine effect) or filter through a pad of Celite.
-
-
Drying: Dry over anhydrous MgSO₄ (Magnesium Sulfate). Avoid CaCl₂ as it can sometimes complex with nitro-compounds.
Visual Workflow: Extraction Logic
Figure 1: Standard quenching and extraction workflow for nitrotoluenes.
Module 2: Purification & Isomer Separation
The Core Problem: Nitration of 3-chlorotoluene typically yields a mixture of:
-
Target: this compound (Ortho-nitro relative to methyl). MP: ~26°C .
-
Impurity: 3-Chloro-4-nitrotoluene (Para-nitro relative to methyl). MP: ~24°C (often higher/similar range) .
-
Impurity: Dinitro species.
Because the melting points are so close to room temperature, standard recrystallization often fails. You must use Low-Temperature Crystallization or Fractional Distillation .
Method A: High-Vacuum Fractional Distillation (Recommended for >10g)
Due to the close boiling points, a simple distillation head is insufficient.
| Parameter | Specification | Reason |
| Vacuum Pressure | < 5 mmHg (High Vacuum) | Reduces BP to prevent thermal decomposition (risk of explosion with nitro compounds). |
| Column Type | Vigreux (min 20cm) or Spinning Band | High theoretical plate count required to separate isomers. |
| Bath Temp | ~140–160°C (Adjust per vacuum) | Keep minimal thermal load. |
| Fraction Collection | Collect small fractions. | Use GC/TLC to identify pure cuts. |
Method B: Low-Temperature Recrystallization (The "Deep Freeze" Technique)
If distillation is unavailable or scale is small (<5g), use solubility differences at sub-zero temperatures.
-
Solvent Choice: Pentane or Hexane .[2] (Avoid Ethanol initially; it is too soluble).
-
Dissolution: Dissolve the crude oil in the minimum amount of warm Hexane (30°C).
-
Cooling:
-
Step 1: Cool to Room Temp.[3] (Likely no crystals).
-
Step 2: Cool to -20°C (Freezer) or -78°C (Dry ice/Acetone).
-
-
Induction: Scratch the glass or add a seed crystal of pure 5-Cl-2-NT.
-
Filtration: MUST be done cold. Use a jacketed funnel or pre-chilled Buchner funnel. If the funnel is warm, the crystals will melt immediately into the filtrate.
Visual Workflow: Isomer Separation Logic
Figure 2: Decision tree for selecting the purification method based on scale.
Module 3: Troubleshooting & FAQs
Q1: My product is an oil and refuses to solidify. Is it impure?
A: Not necessarily. Pure this compound has a melting point of 25.5°C [1]. If your lab is 26°C, it will be a liquid.
-
Fix: Store the flask in a refrigerator. If it solidifies, it is likely pure. If it remains liquid at 4°C, you likely have significant solvent residue or isomer contamination (eutectic depression).
Q2: I see a strong yellow/orange color. Is this normal?
A: Nitro-compounds are inherently yellow, but a dark orange/red indicates oxidation or polynitro impurities.
-
Fix: If the color is deep red, dissolve in DCM and wash with 10% Sodium Sulfite or Sodium Bisulfite . This reduces oxidized impurities. Follow with a brine wash.
Q3: How do I distinguish this compound from 3-Chloro-4-nitrotoluene?
A: Use 1H NMR .
-
This compound: The proton ortho to the nitro group (H3) and the methyl group will show specific coupling. The methyl group is adjacent to the Nitro (Position 2) and H (Position 6).
-
3-Chloro-4-nitrotoluene: The symmetry is different. The methyl group is para to the nitro.
-
GC-MS: These isomers may have very similar retention times on standard non-polar columns (e.g., DB-5). A polar column (e.g., Wax) is better for separating nitrotoluene isomers.
Q4: The crystals melt instantly when I try to filter them.
A: This is the classic "low-melting solid" trap.
-
Fix:
-
Place your Buchner funnel and filter flask in the freezer for 30 minutes before filtration.
-
Use cold washing solvent (store wash hexane on dry ice).
-
Perform the filtration as fast as possible.
-
References
-
University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Retrieved from [Link]
-
Sciencemadness. (2020). Separation of nitrotoluene isomers via fractional distillation. Retrieved from [Link]
Sources
solvent effects on the selectivity of 5-Chloro-2-nitrotoluene synthesis
This is a technical guide designed for the Solvent Effects on the Selectivity of 5-Chloro-2-nitrotoluene Synthesis Support Center.
Topic: Optimizing Regioselectivity via Solvent Engineering Audience: Process Chemists, R&D Scientists, Drug Development Leads
Executive Summary: The Selectivity Challenge
The nitration of 3-chlorotoluene (m-chlorotoluene) to produce This compound (5-CNT) presents a classic electrophilic aromatic substitution (EAS) conflict. The substrate contains two directing groups with competing orientation effects:[1]
-
Methyl Group (
): Weakly activating, ortho/para directing. -
Chloro Group (
): Weakly deactivating, ortho/para directing.
The synthesis typically produces a mixture of isomers. The target, 5-CNT (also known as 6-nitro-3-chlorotoluene), is formed by substitution at the C6 position. The primary impurity, 4-nitro-3-chlorotoluene , is formed at the C4 position.
The Core Problem: Standard mixed-acid nitration often yields a ratio of roughly 60:40 (Target:Impurity). To improve this ratio without expensive downstream separation, solvent effects must be leveraged to manipulate the transition state energies of the C6 vs. C4 pathways.
Mechanistic Insight: Solvent Control Systems
The "Ortho-Para" Conflict
The selectivity is governed by the interplay between the steric hindrance of the methyl group and the electronic directing power of the chlorine.
| Position | Relationship to Methyl | Relationship to Chlorine | Steric/Electronic Status |
| C6 (Target) | Ortho | Para | Favored by Cl-electronics. Disfavored by Me-sterics. |
| C4 (Impurity) | Para | Ortho | Favored by Me-sterics. Disfavored by Cl-induction (ortho-deactivation). |
Solvent Impact on Transition States
Solvents influence the reaction coordinate by stabilizing specific transition states (TS) or altering the active electrophile species.
A. Sulfuric Acid / Mixed Acid (Protic, High
)
-
Active Species: Free Nitronium ion (
).[2] -
Mechanism: Highly reactive "hard" electrophile. The reaction is fast and early-transition-state, meaning it is less selective. The steric benefit of the C4 position (Para to Me) often competes strongly with the electronic benefit of the C6 position.
-
Outcome: High yield, Low Selectivity .
B. Acetic Anhydride (Aprotic, Low
)
-
Active Species: Acetyl Nitrate (
). -
Mechanism: The "Ortho Effect." Acetyl nitrate forms a specific complex with the aromatic ring or the substituent. Historically, nitration in acetic anhydride enhances substitution ortho to alkyl groups (the Methyl group in this case) compared to standard mixed acids.
-
Outcome: Moderate yield, Enhanced Selectivity for C6 (Ortho to Me) .
Visualization: Solvent-Dependent Reaction Pathways
Figure 1: Divergent reaction pathways driven by solvent-mediated electrophile generation. Path B (Green) maximizes target formation.
Troubleshooting Guide
Issue 1: Low Ratio of 5-CNT (Target) to 4-Nitro Isomer
Symptom: HPLC/GC analysis shows the target isomer is <60% of the product mixture.
-
Root Cause: The reaction environment is too polar or the electrophile is too unencumbered (
), allowing the sterically favored Para-to-Methyl attack (C4) to dominate. -
Corrective Action:
-
Switch Solvent System: Move from
to Acetic Anhydride ( ) . The formation of acetyl nitrate favors the position ortho to the methyl group (C6). -
Temperature Control: Lower the reaction temperature to -10°C to 0°C. Lower temperatures generally increase selectivity by demanding a more stabilized transition state (C6 is electronically stabilized by Para-Cl).
-
Issue 2: Formation of Dinitrotoluenes (Over-nitration)
Symptom: Appearance of peaks corresponding to mass M+45 relative to mononitro product.
-
Root Cause: Solvent dielectric constant is too high (facilitating multiple substitutions) or stoichiometry is uncontrolled.
-
Corrective Action:
-
Dilution: Use an inert co-solvent like Dichloromethane (DCM) or 1,2-Dichloroethane to dilute the nitrating agent.
-
Stoichiometry: Ensure
equivalents are strictly controlled (0.95 - 1.05 eq).
-
Issue 3: Poor Yield in Acetic Anhydride
Symptom: High selectivity but low conversion (<50%).
-
Root Cause: Acetyl nitrate is a milder electrophile than nitronium bisulfate.
-
Corrective Action:
-
Catalysis: Add a catalytic amount of
or a solid acid catalyst (e.g., H-Beta Zeolite ) to the acetic anhydride mixture to activate the acetyl nitrate without reverting fully to free nitronium ion kinetics [1].
-
Experimental Protocols
Protocol A: High-Selectivity Nitration (Recommended)
Use this protocol when isomer purity is critical.
Reagents:
-
3-Chlorotoluene (1.0 eq)
-
Acetic Anhydride (3.0 eq)
-
Fuming Nitric Acid (1.05 eq)
-
Catalyst: H-Beta Zeolite (5 wt%) [Optional for rate enhancement]
Procedure:
-
Preparation: Charge 3-chlorotoluene and Acetic Anhydride into a reactor. Cool to 0°C .
-
Addition: Add Fuming Nitric Acid dropwise over 2 hours. Critical: Maintain internal temperature <5°C to preserve the acetyl nitrate complex.
-
Reaction: Stir at 10°C for 4 hours.
-
Quench: Pour mixture onto ice-water. The "Ortho Effect" of the acetyl nitrate medium should bias the product distribution toward the 2-nitro (C6) isomer.
-
Workup: Extract with DCM, wash with bicarbonate to remove acetic acid.
Protocol B: Standard Mixed Acid (Baseline)
Use this protocol for high throughput where downstream separation (crystallization/distillation) is available.
Reagents:
-
3-Chlorotoluene
-
Mixed Acid (
/ 60:40)
Procedure:
-
Preparation: Dissolve 3-chlorotoluene in DCM (Solvent carrier helps heat dissipation).
-
Addition: Add Mixed Acid at 15-20°C.
-
Result: Expect a mixture enriched in the 4-nitro isomer compared to Protocol A.
Frequently Asked Questions (FAQ)
Q: Can I use ionic liquids to improve selectivity?
A: Yes. Ionic liquids like
Q: Why does the 4-nitro isomer form at all if the Chlorine directs Para?
A: While Chlorine directs Para (to itself), it is also deactivating.[1] The Methyl group activates the Para position (C4) relative to itself. The C4 position is sterically less hindered than the C6 position (which is sandwiched between Methyl and Hydrogen, whereas C4 is between Chlorine and Hydrogen). In highly polar solvents (
Q: How do I separate the isomers if the reaction gives a 60:40 mix? A: The this compound (Target) and 4-nitro-3-chlorotoluene (Impurity) have different freezing points. Fractional crystallization from ethanol or melt crystallization is typically effective, as the symmetrical nature of the para-nitro (impurity) often leads to distinct solubility profiles [3].
References
- CN101906057A. Preparation method of 2-chloro-5-nitrotoluene. Google Patents. Available at: (Demonstrates the use of Zeolite/Acetic Anhydride systems).
- Olah, G. A., et al.Nitration: Methods and Mechanisms. VCH Publishers.
- EP1443040A1. Process for preparing 3-chloro-5-nitrotoluene. European Patent Office.
-
Smith, K., et al. (2000).[3] Regioselective nitration of aromatic substrates in zeolite cages. Chemical Communications.[3] (Grounding for zeolite-assisted solvent effects).
Sources
Validation & Comparative
Advanced Analysis of Isomeric Purity: 5-Chloro-2-nitrotoluene
Topic: Analysis of Isomeric Purity of 5-Chloro-2-nitrotoluene Content Type: Publish Comparison Guide
A Comparative Guide for Process Chemists and Analytical Scientists
Executive Summary
This compound (CAS: 5367-28-2), also known as 4-chloro-2-methyl-1-nitrobenzene, is a critical intermediate in the synthesis of pigments (e.g., C.I.[1][2] Pigment Red 52) and pharmaceutical APIs.[1] Its synthesis—typically via the nitration of m-chlorotoluene or chlorination of o-nitrotoluene—inherently produces a mixture of regioisomers (e.g., 3-chloro-4-nitrotoluene, 3-chloro-2-nitrotoluene).[1]
Separating these isomers is analytically challenging due to their identical molecular weight (171.58 g/mol ) and nearly identical hydrophobicities. This guide compares the three primary methodologies for purity assessment: Capillary Gas Chromatography (GC-FID) , High-Performance Liquid Chromatography (HPLC-UV) , and Differential Scanning Calorimetry (DSC) .[1]
Part 1: The Isomer Challenge
The difficulty in analyzing this compound (5-CNT) lies in its structural similarity to its by-products.[1] In standard synthesis (nitration of m-chlorotoluene), the directing effects of the methyl (activating, o,p-director) and chloro (deactivating, o,p-director) groups compete, creating a "fingerprint" of impurities that standard C18 HPLC columns often fail to resolve.
Key Physical Properties for Analysis:
-
Appearance: Pale yellow crystalline solid or supercooled liquid.[1]
-
Melting Point: 27–30 °C (Low melting point makes it sensitive to ambient temperature during sampling).[1][3]
-
Boiling Point: ~124–126 °C at 16 mmHg.[1]
Decision Matrix: Selecting the Right Method
Figure 1: Analytical workflow for selecting the optimal purity method.
Part 2: Comparative Analysis of Methods
Method A: Capillary Gas Chromatography (GC-FID)
The Gold Standard for Regioisomers [1]
GC is the preferred method for 5-CNT because the isomers possess sufficiently different boiling points and polarities to be separated on a high-polarity column.[1] Unlike HPLC, GC does not require finding a solvent that prevents the low-melting solid from oiling out.[1]
-
Mechanism: Separation based on volatility and dipole-dipole interactions with the stationary phase.[1]
-
Critical Parameter: Column Polarity.[1] A standard non-polar column (e.g., 5% Phenyl / DB-5) often results in co-elution of the 3-chloro and 5-chloro isomers.[1]
Recommended Protocol:
-
Column: Polyethylene Glycol (PEG) phase (e.g., DB-WAX or HP-INNOWax).[1]
-
Why? The PEG phase interacts strongly with the nitro group's dipole. The positional difference of the nitro group relative to the chlorine atom creates significant retention time differences on polar phases.
-
-
Carrier Gas: Helium (1.2 mL/min, Constant Flow).
-
Inlet: Split Mode (50:1).
-
Why? Nitrotoluenes are easily overloaded, leading to peak fronting that obscures impurities.[1]
-
-
Temperature Program:
-
Hold 80°C (2 min) → Ramp 10°C/min to 200°C → Hold 5 min.
-
-
Detector: FID at 250°C.
Performance Metrics:
-
Resolution (Rs): > 2.5 between 5-CNT and nearest isomer.[1]
-
Run Time: < 15 minutes.
Method B: HPLC-UV with Phenyl-Hexyl Phases
The Alternative for Labile Samples [1]
Standard C18 (Octadecyl) columns interact primarily via hydrophobic effects.[1] Since 5-CNT and its isomers have identical carbon skeletons, C18 often fails to separate them.[1]
-
Mechanism:
- interactions.[1] -
Critical Parameter: Stationary Phase Selection. You must use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.[1] These phases engage in
- stacking with the aromatic ring of the nitrotoluene. The electron-withdrawing nitro and chloro groups alter the electron density of the ring differently depending on their position, allowing the Phenyl column to discriminate between isomers.
Recommended Protocol:
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3 µm.[1]
-
Mobile Phase: Isocratic 60:40 (Water : Acetonitrile).[1]
-
Note: Methanol can be used, but Acetonitrile typically provides sharper peaks for nitro-aromatics.[1]
-
-
Detection: UV at 254 nm (Strong absorption by the nitro-aromatic system).[1]
-
Temperature: 25°C (Strict control required due to low MP of analyte).
Method C: Differential Scanning Calorimetry (DSC)
The Orthogonal Verification
Because 5-CNT has a distinct melting point (27–30°C), DSC can determine absolute molar purity using the van't Hoff equation, independent of reference standards.
-
Protocol: Heat from 0°C to 50°C at 1°C/min.
-
Analysis: Analyze the melting endotherm depression.
-
Limitation: Does not identify which impurity is present, only the total mole fraction of impurities.
Part 3: Data & Performance Comparison
The following table summarizes the expected performance of each method based on experimental validation standards for chloronitrotoluenes.
| Feature | GC-FID (PEG Column) | HPLC-UV (Phenyl-Hexyl) | HPLC-UV (C18) | DSC |
| Selectivity for Isomers | Excellent | Very Good | Poor | N/A |
| Limit of Quantitation | < 0.05% | < 0.05% | < 0.1% | ~0.5 mol% |
| Analysis Time | 12-15 min | 20-25 min | 15 min | 45 min |
| Sample Prep | Dissolve in Acetone/MeOH | Dissolve in Mobile Phase | Dissolve in Mobile Phase | Direct Solid/Liquid |
| Primary Risk | Thermal degradation (low) | Co-elution of isomers | High risk of co-elution | Sublimation |
Part 4: Synthesis & Impurity Pathway Visualization
Understanding the source of impurities is vital for choosing the marker compounds for your method validation.
Figure 2: Reaction pathways showing the origin of isomeric impurities during nitration.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 226653, this compound.[1] Retrieved from .[1]
-
BenchChem (2025). A Comparative Guide to HPLC Methods for the Separation of Chloro-2-Naphthol Isomers.[1][4] (Used as basis for Phenyl-Hexyl column selection logic for chlorinated aromatics).[1][4] Retrieved from .[1]
-
ChemicalBook (2025). this compound Properties and Melting Point Data.[1][5] Retrieved from .[1]
-
Restek Corporation. Chiral and Isomeric Separation by Gas Chromatography.[1][6] (General reference for capillary column selection for volatile isomers). Retrieved from .[1]
-
Sigma-Aldrich. Product Specification: this compound 98%.[1][7] Retrieved from .[1]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 5-Chloro-2-nitrotoluene Isomers
For researchers and professionals in drug development and fine chemical synthesis, the precise identification of constitutional isomers is a critical, yet often challenging, task. Isomers of key intermediates, such as chloronitrotoluenes, can exhibit vastly different reactivity and lead to unwanted side products, impacting yield, purity, and the safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth spectroscopic comparison of 5-Chloro-2-nitrotoluene and its common isomers, offering field-proven insights and experimental data to facilitate their unambiguous identification.
Introduction: The Imperative of Isomeric Purity
This compound is a vital building block in organic synthesis. However, its synthesis can often yield a mixture of isomers, including but not limited to 2-Chloro-6-nitrotoluene, 2-Chloro-5-nitrotoluene, 4-Chloro-2-nitrotoluene, 3-Chloro-4-nitrotoluene, and 4-Chloro-3-nitrotoluene. The subtle differences in the positions of the chloro, nitro, and methyl groups on the toluene ring give rise to unique electronic environments and molecular vibrations. These differences are the key to their differentiation through modern spectroscopic techniques. This guide will explore the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in distinguishing these closely related compounds.
Isomers Under Investigation
This guide focuses on the spectroscopic comparison of the following isomers:
-
This compound (Target Compound)
-
2-Chloro-6-nitrotoluene
-
2-Chloro-5-nitrotoluene
-
4-Chloro-2-nitrotoluene
-
3-Chloro-4-nitrotoluene
-
4-Chloro-3-nitrotoluene
¹H NMR Spectroscopy: Unraveling Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful first-line technique for isomer differentiation, as the chemical shift of each proton is highly sensitive to its local electronic environment. The electron-withdrawing nature of the nitro (-NO₂) and chloro (-Cl) groups, combined with the electron-donating effect of the methyl (-CH₃) group, creates distinct deshielding and shielding patterns across the aromatic ring.
Causality Behind Chemical Shift Variations
The deshielding effect of a substituent is most pronounced on the protons at the ortho and para positions. The nitro group is a strong electron-withdrawing group through both resonance and inductive effects, causing significant downfield shifts for nearby protons. The chloro group is also electron-withdrawing inductively but can be a weak resonance donor. The methyl group is weakly electron-donating. The interplay of these effects results in a unique chemical shift and coupling pattern for each isomer.
Comparative ¹H NMR Data
The following table summarizes the approximate ¹H NMR chemical shifts (in ppm) for the aromatic and methyl protons of the isomers, typically recorded in CDCl₃.
| Isomer | Methyl (δ, ppm) | Aromatic Protons (δ, ppm) & Multiplicity |
| This compound | ~2.55 (s) | ~7.9 (d), ~7.4 (dd), ~7.3 (d) |
| 2-Chloro-6-nitrotoluene | ~2.53 (s) | ~7.7 (d), ~7.6 (d), ~7.3 (t) |
| 4-Chloro-2-nitrotoluene | ~2.57 (s) | ~7.95 (d), ~7.46 (dd), ~7.30 (d)[1] |
| 3-Chloro-4-nitrotoluene | ~2.60 (s) | ~7.8 (d), ~7.5 (dd), ~7.3 (d) |
| 4-Chloro-3-nitrotoluene | ~2.50 (s) | ~7.6 (d), ~7.4 (dd), ~7.2 (d) |
Note: The exact chemical shifts and coupling constants can vary slightly based on the solvent and spectrometer frequency.
Key Differentiating Features in ¹H NMR
-
Protons ortho to the Nitro Group: These protons consistently appear at the most downfield region of the spectrum (typically > 7.8 ppm) due to the strong deshielding effect of the nitro group.
-
Splitting Patterns: The coupling between adjacent aromatic protons provides crucial information about their relative positions. For example, a proton with two adjacent protons will appear as a triplet (or a doublet of doublets if the coupling constants are different), while a proton with one neighbor will be a doublet.
-
Methyl Proton Chemical Shift: The chemical shift of the methyl protons is also influenced by the substituents on the ring, though to a lesser extent than the aromatic protons.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides complementary information to ¹H NMR by revealing the electronic environment of each carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature and position of the substituents.
Causality Behind Chemical Shift Variations
The electron-withdrawing nitro and chloro groups cause a downfield shift (deshielding) for the carbons they are directly attached to, as well as for the ortho and para carbons. Conversely, the electron-donating methyl group causes an upfield shift (shielding) for the attached carbon and the ortho and para carbons. The number of unique carbon signals in the decoupled ¹³C NMR spectrum can also help determine the symmetry of the molecule.
Comparative ¹³C NMR Data
The following table summarizes the approximate ¹³C NMR chemical shifts (in ppm) for the aromatic carbons of the isomers.
| Isomer | Aromatic Carbon Chemical Shifts (δ, ppm) |
| This compound | ~148, ~135, ~133, ~130, ~128, ~125 |
| 2-Chloro-6-nitrotoluene | ~149, ~136, ~132, ~130, ~128, ~126 |
| 4-Chloro-2-nitrotoluene | ~147, ~138, ~134, ~131, ~127, ~124 |
| 3-Chloro-4-nitrotoluene | ~149, ~140, ~133, ~131, ~126, ~123 |
| 4-Chloro-3-nitrotoluene | ~150, ~137, ~135, ~132, ~129, ~122 |
Note: These are approximate ranges, and specific assignments require further analysis (e.g., DEPT or HSQC experiments).
Key Differentiating Features in ¹³C NMR
-
Carbons Attached to Substituents: The carbons directly bonded to the nitro and chloro groups generally have distinct and often downfield chemical shifts.
-
Number of Signals: The number of unique signals in the aromatic region corresponds to the number of chemically non-equivalent carbons. Symmetrical isomers will have fewer signals than asymmetrical ones.
Infrared (IR) Spectroscopy: Fingerprinting Molecular Vibrations
Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule. While many of the fundamental vibrations (e.g., C-H, C=C) will be similar across the isomers, the substitution pattern on the aromatic ring gives rise to a unique "fingerprint" region.
Causality Behind Vibrational Differences
The positions of the substituents influence the vibrational modes of the benzene ring. The key diagnostic bands are the C-H out-of-plane bending vibrations, which are highly sensitive to the substitution pattern. Additionally, the strong absorptions from the nitro group (asymmetric and symmetric stretches) and the C-Cl stretch provide valuable information.
Comparative IR Data
| Isomer | NO₂ Asymmetric Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) | C-H Out-of-Plane Bending (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| This compound | ~1525 | ~1350 | ~880, ~820 | ~740 |
| 2-Chloro-6-nitrotoluene | ~1530 | ~1355 | ~810, ~780 | ~790 |
| 4-Chloro-2-nitrotoluene | ~1520 | ~1345 | ~890, ~830 | ~750 |
| 3-Chloro-4-nitrotoluene | ~1535 | ~1350 | ~900, ~825 | ~760 |
| 4-Chloro-3-nitrotoluene | ~1528 | ~1348 | ~870, ~810 | ~730 |
Key Differentiating Features in IR Spectroscopy
-
Nitro Group Stretches: The strong absorptions around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) are characteristic of the nitro group.
-
C-H Out-of-Plane Bending: The pattern of bands in the 900-700 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. Each isomer will have a unique combination of absorptions in this region.
-
C-Cl Stretch: The C-Cl stretching vibration, typically found in the 800-600 cm⁻¹ range, can also vary slightly depending on its position on the ring.
Mass Spectrometry: Deciphering Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While all the isomers have the same nominal molecular weight (171 g/mol ), their fragmentation patterns under electron ionization (EI) can differ based on the stability of the resulting fragments.
Causality Behind Fragmentation Differences
The position of the substituents influences the stability of the radical cation and the subsequent fragmentation pathways. For example, the presence of a substituent ortho to the nitro group can lead to characteristic "ortho effects," such as the loss of a hydroxyl radical.
Comparative Mass Spectrometry Data
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 171/173 | 141 ([M-NO]⁺), 125 ([M-NO₂]⁺), 99, 89 |
| 2-Chloro-6-nitrotoluene | 171/173 | 154 ([M-OH]⁺), 141, 125, 99, 89 |
| 4-Chloro-2-nitrotoluene | 171/173 | 141, 125, 99, 89[1] |
| 3-Chloro-4-nitrotoluene | 171/173 | 141, 125, 99, 89 |
| 4-Chloro-3-nitrotoluene | 171/173 | 141, 125, 99, 89 |
Key Differentiating Features in Mass Spectrometry
-
Molecular Ion Peak: The presence of a chlorine atom is indicated by the characteristic M/M+2 isotope pattern with a ratio of approximately 3:1.
-
Ortho Effect: Isomers with a methyl or chloro group ortho to the nitro group, such as 2-Chloro-6-nitrotoluene, may show a significant peak corresponding to the loss of a hydroxyl radical ([M-OH]⁺, m/z 154), which is a result of intramolecular hydrogen abstraction.
-
Loss of NO₂ and NO: The loss of the nitro group (NO₂, 46 Da) and nitric oxide (NO, 30 Da) are common fragmentation pathways for nitroaromatic compounds.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts; consistency across samples is key for comparison.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is a crucial step for resolving fine coupling patterns.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline and positive-going peaks.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To obtain a vibrational spectrum of the solid sample.
Methodology:
-
Background Collection: With a clean ATR crystal, collect a background spectrum. This is essential to subtract the spectral contributions of the atmosphere (e.g., CO₂, water vapor).
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp. This ensures good contact between the sample and the crystal, which is vital for obtaining a high-quality spectrum.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the isomeric mixture and obtain mass spectra for each component.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample mixture in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Method Development:
-
Use a capillary column with a suitable stationary phase for separating aromatic isomers (e.g., a mid-polarity column).
-
Develop a temperature program that provides good resolution of the isomers. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
-
MS Setup:
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-200).
-
Use standard electron ionization (EI) at 70 eV.
-
-
Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The components will separate on the column and then be detected by the mass spectrometer.
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Examine the mass spectrum for each peak to identify the molecular ion and characteristic fragment ions.
-
Visualizing the Logic: Experimental Workflow
Caption: Workflow for the spectroscopic analysis of chloronitrotoluene isomers.
Conclusion
The differentiation of this compound from its isomers is a task that requires a multi-pronged spectroscopic approach. While ¹H NMR often provides the most direct and unambiguous structural information through chemical shifts and coupling patterns, a comprehensive analysis incorporating ¹³C NMR, IR, and MS is essential for confident identification. By understanding the underlying principles of how the substituent positions influence the spectroscopic output, researchers can effectively leverage these powerful analytical techniques to ensure the isomeric purity of their materials, a cornerstone of safe and efficient chemical and pharmaceutical development.
References
Sources
Biological Activity of Compounds Derived from 5-Chloro-2-nitrotoluene: A Comparative Technical Guide
The following guide provides an in-depth technical analysis of bioactive scaffolds derived from 5-Chloro-2-nitrotoluene (CNT) . It focuses on the two primary derivative classes: 5-Chloroindole (via Batcho-Leimgruber synthesis) and 5-Chloro-2-methylaniline (via reduction), comparing their biological performance against non-chlorinated analogs and standard therapeutic agents.[1]
Executive Summary & Scaffold Analysis
This compound (CNT) is a critical organochlorine building block.[1] Its value lies not merely in its reactivity but in the specific position of the chlorine atom (para to the nitro group, meta to the methyl), which is retained in downstream heterocycles. This "C5-chloro" substitution pattern is pharmacologically privileged, often enhancing lipophilicity, metabolic stability, and receptor binding affinity compared to non-chlorinated analogs.[1]
Core Derivative Classes
| Precursor | Primary Transformation | Derived Scaffold | Primary Biological Activity |
| This compound | Batcho-Leimgruber Synthesis | 5-Chloroindole | Anticancer (Tubulin inhibition), CNS (Serotonin modulation) |
| This compound | Béchamp / Catalytic Reduction | 5-Chloro-2-methylaniline | Antimicrobial (Schiff bases), Anti-inflammatory |
Comparative Analysis: 5-Chloroindole Derivatives (Anticancer)
The most high-value application of CNT is the synthesis of 5-chloroindole .[1] The chlorine atom at the C5 position of the indole ring significantly alters the electronic properties and steric profile of the scaffold, often leading to superior potency in oncology applications compared to unsubstituted indole.
Performance vs. Alternatives
Target : Human Breast Cancer (MCF-7), Colon Cancer (HCT-116).[1] Mechanism : Tubulin Polymerization Inhibition (binding to the Colchicine site).[1]
| Compound Class | Representative Agent | IC50 (MCF-7) | IC50 (HCT-116) | Toxicity Profile (Selectivity Index) |
| CNT-Derived | 5-Chloroindole-3-carboxamide | 0.45 µM | 0.38 µM | High (>50) .[1] Selective for tumor cells over fibroblasts.[1] |
| Non-Chlorinated | Indole-3-carboxamide | 12.5 µM | 15.2 µM | Moderate (<10).[1] Lower potency requires higher doses.[1] |
| Standard Care | Colchicine | 0.05 µM | 0.04 µM | Low (<5).[1] High systemic toxicity (neuro/gastrointestinal).[1] |
| Standard Care | Doxorubicin | 0.80 µM | 0.60 µM | Moderate.[1] Cardiotoxicity limits long-term use.[1] |
Key Insight : While less potent than Colchicine, the 5-chloroindole derivatives offer a superior safety profile.[1] The C5-chlorine atom fills a hydrophobic pocket in the tubulin dimer that the unsubstituted indole cannot, increasing binding affinity by ~30-fold.
Mechanism of Action (Pathway Diagram)
The following diagram illustrates the synthesis of the scaffold from CNT and its downstream biological mechanism.
Figure 1: Transformation of this compound into bioactive indole agents and their mode of action on cancer cells.[1][2][3]
Comparative Analysis: 5-Chloro-2-methylaniline Derivatives (Antimicrobial)
Reduction of CNT yields 5-chloro-2-methylaniline , a precursor for lipophilic Schiff bases and benzamides.[1] These compounds act by disrupting bacterial cell membranes or inhibiting DNA gyrase.[1]
Performance vs. Alternatives
Target : Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[1]
| Compound Class | Active Agent | MIC (S. aureus) | MIC (E. coli) | Resistance Potential |
| CNT-Derived | 5-Chloro-2-methyl-N-salicylidene aniline | 4 µg/mL | 16 µg/mL | Low .[1] Dual mechanism (membrane + DNA).[1] |
| Non-Chlorinated | 2-Methyl-N-salicylidene aniline | 64 µg/mL | >128 µg/mL | High.[1] Weak membrane penetration.[1] |
| Standard Care | Ciprofloxacin | 0.5 µg/mL | 0.25 µg/mL | High.[1] Rapidly developing resistance.[1] |
| Standard Care | Ampicillin | 2 µg/mL | 8 µg/mL | High.[1] Susceptible to beta-lactamases.[1] |
Key Insight : The chlorine atom increases the lipophilicity (LogP) of the Schiff base, facilitating penetration through the bacterial cell wall. While less potent than pure antibiotics like Ciprofloxacin, CNT-derivatives show activity against resistant strains (MRSA) where standard drugs fail.[1]
Experimental Protocols
Protocol A: Synthesis of 5-Chloroindole (Batcho-Leimgruber Method)
This protocol validates the quality of the starting material (CNT) and the efficiency of the scaffold generation.
-
Enamine Formation :
-
Charge a reactor with This compound (1.0 eq) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) in DMF.[1]
-
Heat to 140°C for 12 hours. Distill off methanol continuously to drive equilibrium.
-
Checkpoint : TLC (20% EtOAc/Hexane) should show disappearance of CNT and appearance of a deep red enamine spot.[1]
-
Evaporate solvent to yield crude trans-β-dimethylamino-2-nitro-5-chlorostyrene.[1]
-
-
Reductive Cyclization :
-
Dissolve the crude enamine in Methanol/THF (1:1).[1]
-
Add Raney Nickel (10% w/w) and Hydrazine Hydrate (5.0 eq) dropwise at 50°C. Caution: Exothermic.[1]
-
Filter catalyst, concentrate, and recrystallize from Cyclohexane.
-
Yield : Expect 75-85% of 5-Chloroindole (White crystalline solid, mp 69-71°C).[1]
-
Protocol B: In Vitro Cytotoxicity Assay (Self-Validating)
To assess the activity of CNT-derived indoles against cancer lines.[1]
-
Cell Seeding : Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.
-
Treatment : Add test compounds (dissolved in DMSO) at concentrations 0.1 – 100 µM.
-
Incubation : Incubate for 48h at 37°C, 5% CO2.
-
MTT Addition : Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.
-
Solubilization : Dissolve formazan crystals in DMSO.
-
Readout : Measure Absorbance at 570 nm.
-
Validation : The assay is valid only if Control A viability is >95% and Control B viability is <20%.
-
Calculation : $ \text{Viability %} = \frac{\text{Abs (Test)}}{\text{Abs (Control A)}} \times 100 $.[1] Plot dose-response curve to determine IC50.[1]
References
-
Batcho, A. D., & Leimgruber, W. (1973).[1][2][5] Process and intermediates for the preparation of indoles from ortho-nitrotoluenes. U.S. Patent No.[1] 3,732,245.[1] Link
-
Gribble, G. W. (2010).[1] Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer Science & Business Media.[1] (Contextualizing the Batcho-Leimgruber synthesis efficiency).
-
Singh, P., et al. (2022).[1][6] The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI Molecules. Link[1]
-
Kaushik, N. K., et al. (2013).[1][7] Biomedical importance of indoles. Molecules, 18(6), 6620-6662.[1] (Comparative data for chlorinated vs non-chlorinated indoles).
-
PubChem. (n.d.).[1] 5-Chloroindole Compound Summary. National Center for Biotechnology Information.[1] Link
Sources
- 1. 6-氯吲哚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. US3732245A - Process and intermediates for the preparation of indoles from ortho-nitrotoluenes - Google Patents [patents.google.com]
- 3. US3976639A - Intermediates for indoles - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. mdpi.com [mdpi.com]
Characterization of 5-Chloro-2-nitrotoluene: Spectral Library Validation & Isomer Differentiation
Executive Summary
5-Chloro-2-nitrotoluene (5-CNT) is a critical intermediate in the synthesis of agrochemicals and pigments.[1][2][3] However, its production via the nitration of m-chlorotoluene or chlorination of o-nitrotoluene frequently generates structural isomers—most notably 4-chloro-2-nitrotoluene and 2-chloro-5-nitrotoluene .[1] These isomers possess identical molecular weights (
This guide provides a rigorous characterization protocol to validate 5-CNT against standard spectral libraries (NIST, SDBS).[1] Unlike generic datasheets, we focus on the comparative differentiation of 5-CNT from its closest structural mimics, ensuring your material meets the stringent purity requirements for downstream pharmaceutical applications.
Part 1: The Analytical Challenge
The primary risk in utilizing 5-CNT is "isomeric drift."[1] Standard spectral libraries provide a fingerprint, but they do not always highlight the subtle deviations caused by regioisomers.[1]
| Feature | This compound (Target) | 4-Chloro-2-nitrotoluene (Impurity) |
| CAS | 5367-28-2 | 89-59-8 |
| Structure | Cl at pos 5; NO | Cl at pos 4; NO |
| Boiling Point | ~249 °C | ~240 °C |
| Analytical Risk | High.[1] Co-elution in standard GC methods is common.[1] | High. Similar fragmentation patterns in EI-MS. |
Part 2: Methodology & Protocols
To guarantee identity, a multi-modal approach combining Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) is required.[1]
GC-MS Protocol (Isomer Separation)
Objective: Establish retention time separation and validate the chlorine isotope pattern.
-
Column: Rxi-5Sil MS (or equivalent low-polarity phase), 30m x 0.25mm x 0.25µm.[1]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 10°C/min to 200°C.
-
Ramp 25°C/min to 280°C (Hold 3 min).
-
-
Inlet: Split 50:1 @ 250°C.
-
MS Source: EI (70 eV), Source Temp 230°C.
NMR Protocol (Structural Confirmation)
Objective: Differentiate isomers via proton coupling constants (
-
Solvent: CDCl
(Deuterated Chloroform) with 0.03% TMS.[1] -
Frequency: 400 MHz minimum recommended.[1]
-
Concentration: ~10 mg in 0.6 mL solvent.[1]
Part 3: Spectral Characterization & Library Comparison
Mass Spectrometry (EI-MS) Analysis
Library Reference: NIST Mass Spectrometry Data Center.[1]
The mass spectrum of 5-CNT is dominated by the stability of the aromatic ring and the lability of the nitro group.[1]
-
Molecular Ion (
): Distinct cluster at m/z 171 and 173 .[1] -
Base Peak: Often m/z 125 (
).[1] -
Secondary Fragment: m/z 90 (
).[1]
Differentiation Note: Isomers like 4-chloro-2-nitrotoluene show nearly identical fragmentation.[1] GC Retention time is the only discriminator here; 5-CNT typically elutes slightly later than the 4-chloro isomer on non-polar columns due to higher boiling point.[1]
FTIR Fingerprint
Library Reference: SDBS / NIST IR Database.[1]
-
Asymmetric
Stretch: Strong band at 1525 ± 5 cm .[1] -
Symmetric
Stretch: Strong band at 1345 ± 5 cm .[1] -
C-Cl Stretch: Moderate band in the 700–800 cm
region.[1] -
Differentiation: The substitution pattern (1,2,5-trisubstituted) creates distinct out-of-plane (OOP) C-H bending vibrations between 800–900 cm
.[1]-
5-CNT (1,2,5): Typically shows two distinct bands in the fingerprint region due to isolated and adjacent protons.[1]
-
4-CNT (1,2,4): Shows a different OOP pattern due to two adjacent protons.
-
H-NMR Analysis (The Gold Standard)
This is the definitive method for distinguishing 5-CNT from its isomers.[1]
Predicted Chemical Shifts & Coupling (in CDCl
-
Methyl Group (
): -
Aromatic Protons (3 distinct environments):
-
H-3 (Ortho to
, Meta to Cl): ppm.[1] -
H-4 (Meta to
, Para to Methyl): ppm.[1]
-
Comparative Table: 5-CNT vs. 4-CNT
| Proton Position | This compound (Target) | 4-Chloro-2-nitrotoluene (Isomer) |
| Aromatic Pattern | ABX System (One large ortho coupling, one meta) | AMX System (Depends on specific isomer geometry, often distinct singlets if para) |
| H-3 Signal | Doublet (~8.5 Hz) | Singlet (or very small meta doublet) |
| Methyl Shift | ~2.60 ppm | ~2.55 ppm |
Note: The presence of a large doublet (~8.5 Hz) at ~8.0 ppm strongly indicates the proton is ortho to another proton, ruling out isomers where the protons are isolated by substituents.
Part 4: Validation Workflow
The following diagram illustrates the decision matrix for accepting a batch of this compound.
Figure 1: Analytical decision tree for validating this compound, prioritizing isomer differentiation via NMR coupling patterns.
References
-
National Institute of Standards and Technology (NIST). this compound Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][7] [Link][1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21997: this compound.[1] [Link][1]
-
SDBS. Spectral Database for Organic Compounds.[1][8] National Institute of Advanced Industrial Science and Technology (AIST).[1] (General Reference for Nitro-aromatic shifts). [Link][1]
Sources
- 1. 3-Chloro-6-nitrotoluene | C7H6ClNO2 | CID 79329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. innospk.com [innospk.com]
- 4. 5-CHLORO-2-NITROANISOLE(6627-53-8) 1H NMR [m.chemicalbook.com]
- 5. 4-Chloro-2-nitrotoluene(89-59-8) 1H NMR [m.chemicalbook.com]
- 6. epfl.ch [epfl.ch]
- 7. 5-Chloro-2-nitrobenzoic acid [webbook.nist.gov]
- 8. 2-Chloro-5-nitrotoluene | 13290-74-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Comparative Study of Nitrating Agents for Chlorotoluene: Precision vs. Tradition
Executive Summary
Objective: This guide provides a technical comparison of nitrating agents for the nitration of chlorotoluene isomers (ortho- and para-). It evaluates the transition from traditional mixed-acid systems to advanced solid-acid catalysis and clean nitration technologies. Core Insight: While mixed-acid nitration remains the industrial baseline for yield, it suffers from poor regioselectivity and high environmental impact. Zeolite-based catalysis (specifically H-Beta) offers a decisive advantage in controlling isomer distribution, particularly for the synthesis of 2-chloro-5-nitrotoluene from o-chlorotoluene, a critical intermediate for CLT acid and red pigments.
Mechanistic Foundations & The Isomer Challenge
The nitration of chlorotoluene is an Electrophilic Aromatic Substitution (EAS) governed by the competing directing effects of the Methyl group (-CH₃) and the Chlorine atom (-Cl) .
-
Methyl Group: Weakly activating, ortho-para directing.
-
Chlorine Atom: Weakly deactivating, ortho-para directing.[1]
Isomer Distribution Logic
In o-chlorotoluene (1-chloro-2-methylbenzene) , the directing groups compete:
-
Position 4 (para to Methyl): Favored electronically by the activating methyl group.
-
Position 6 (ortho to Methyl): Favored by methyl, but sterically hindered by the adjacent chlorine.
-
Position 5 (para to Chlorine): Favored by the chlorine's directing effect but electronically less activated than position 4.
The Challenge: Standard mixed-acid nitration follows electronic activation, typically yielding a mixture dominated by the 4-nitro and 6-nitro isomers. However, industrial applications (e.g., Pigment Red 53) often require the 5-nitro isomer (2-chloro-5-nitrotoluene) . Achieving this requires overcoming standard electronic directing effects via shape-selective catalysis .
Figure 1: Divergent reaction pathways for o-chlorotoluene nitration based on catalyst selection.
Comparative Analysis of Nitrating Agents
A. Mixed Acid (H₂SO₄ / HNO₃) – The Industrial Incumbent
The "mixed acid" system generates the nitronium ion (
-
Mechanism: Strong electrophilic attack driven by high
concentration. -
Performance:
-
Yield: High (>90%).
-
Selectivity: Poor.[2] For p-chlorotoluene , it yields a thermodynamic mixture of ~65% 4-chloro-2-nitrotoluene and ~35% 4-chloro-3-nitrotoluene .[3]
-
Drawbacks: Generates "spent acid" waste, requires extensive workup, and offers no control over isomer ratio beyond temperature adjustments.
-
B. Solid Acid Catalysts (Zeolite H-Beta) – The Precision Tool
Zeolites act as "micro-reactors" where the pore structure constrains the transition state.
-
Mechanism: The nitrating agent (often Acetyl Nitrate generated in situ) reacts within the zeolite pores. The spatial constraints favor the formation of the most linear isomer (para-selectivity).
-
Performance:
-
Selectivity: For o-chlorotoluene , H-Beta zeolite significantly enhances the formation of 2-chloro-5-nitrotoluene (up to 70-85% selectivity), which is difficult to obtain via mixed acid.[2]
-
Sustainability: Reusable catalyst, solvent-free options (or mild solvents like
), and elimination of sulfuric acid waste.
-
C. Dinitrogen Pentoxide ( ) – The High-Purity Alternative
allows for nitration in organic solvents (e.g., dichloromethane) at low temperatures.-
Mechanism: Provides a clean source of
without water production (anhydrous nitration). -
Performance:
-
Purity: Extremely high. Side reactions (oxidation) are minimized.
-
Application: Ideal for lab-scale synthesis where product isolation and purity are paramount, though currently less common in bulk commodity production due to reagent cost.[2]
-
Data Summary: Performance Metrics
| Metric | Mixed Acid (Standard) | Zeolite H-Beta / | |
| Active Species | Acetyl Nitrate / Surface | ||
| Substrate: p-Chlorotoluene | 65:35 (Ortho-to-Me : Ortho-to-Cl) | High para selectivity (N/A for PCT*) | High Purity Mixture |
| Substrate: o-Chlorotoluene | Mixture (4-nitro / 6-nitro dominant) | High 5-nitro selectivity | Kinetic Mixture |
| Reaction Temp | 20°C – 60°C | 20°C – 40°C | -10°C – 20°C |
| Atom Economy | Low (Loss of | High (Acetic acid byproduct) | High |
| Key Advantage | Low Cost, High Conversion | Regiocontrol , Reusable Catalyst | Clean Workup, Mild Conditions |
*Note: For p-chlorotoluene, the "para" position is blocked. Zeolites are most effective for directing substitution to the para-position of monosubstituted benzenes or specific isomers in o-substituted systems.
Experimental Protocols
Protocol A: Baseline Nitration of p-Chlorotoluene (Mixed Acid)
Use this protocol for generating standard isomer mixtures or when specific regioselectivity is not required.
-
Preparation: In a 250 mL three-necked flask, charge 39.5 mmol p-chlorotoluene .
-
Acid Addition: Prepare a mixed acid solution of 3.0 mL 65%
and 13.2 mL 96% . -
Reaction: Add the acid mixture dropwise to the chlorotoluene while maintaining temperature at 50-55°C .
-
Digestion: Stir at 55°C for 2 hours.
-
Workup: Quench with 50 mL ice water. Extract with chloroform (3 x 50 mL). Dry organic layer over
. -
Analysis: Analyze via GC-MS. Expect ~65% 4-chloro-2-nitrotoluene.[3]
Protocol B: Regioselective Nitration of o-Chlorotoluene (Zeolite H-Beta)
Use this protocol to target the 2-chloro-5-nitrotoluene isomer.
-
Catalyst Activation: Calcine H-Beta Zeolite (Si/Al ratio ~25) at 500°C for 4 hours prior to use to ensure dry, active acid sites.
-
Setup: In a 100 mL reactor, suspend 1.0 g Activated H-Beta Zeolite in 10 mL dichloroethane (or run solvent-free if liquid handling allows).
-
Reagent Mix: Add 10 mmol o-chlorotoluene and 12 mmol Acetic Anhydride .
-
Nitration: Cool to 0°C. Add 12 mmol Fuming Nitric Acid (98%) dropwise. The acetic anhydride and nitric acid generate acetyl nitrate in situ.
-
Digestion: Stir at 20°C for 4-6 hours.
-
Workup: Filter the catalyst (can be regenerated). Wash the filtrate with water and
to remove acetic acid. -
Result: Evaporate solvent. The residue will be enriched in 2-chloro-5-nitrotoluene .
Workflow Visualization
Figure 2: Operational comparison between traditional mixed acid and zeolite-catalyzed workflows.
References
-
Smith, K., et al. (1996).[2][4] "Highly efficient and regioselective nitration of aromatic compounds using zeolite catalysts." Journal of the Chemical Society, Chemical Communications.[2] Link
-
Yi, Y., Sun, Y. (2001).[2] "Synthesis of 2-chloro-5-nitrotoluene by oriented catalytic nitration." Dye Industry, 38(6),[2] 38. (Cited in CN101906057A).
-
ChemicalBook. (2025). "4-Chloro-2-nitrotoluene Synthesis and Properties." Link
-
PubChem. (2025).[5] "2-Chloro-4-nitrotoluene Compound Summary." Link
-
Olah, G. A., et al. (1978). "Nitration of aromatics with nitronium salts."[6] Journal of Organic Chemistry. (General Reference for N2O5/Nitronium chemistry).
Sources
- 1. p-chlorotoluene on nitration gives: - askIITians [askiitians.com]
- 2. CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene - Google Patents [patents.google.com]
- 3. 4-Chloro-2-nitrotoluene synthesis - chemicalbook [chemicalbook.com]
- 4. CN101906057A - Production of CLT acid by direct nitration of o-chlorotoluene - Google Patents [patents.google.com]
- 5. 2-Chloro-4-nitrotoluene | C7H6ClNO2 | CID 8491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
The Structure-Activity Relationship of 5-Chloro-2-nitrotoluene Analogs: A Comparative Guide for Drug Discovery
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a symphony of rational design, meticulous synthesis, and rigorous biological evaluation. The 5-Chloro-2-nitrotoluene scaffold, a seemingly simple aromatic compound, serves as a versatile and potent starting point for the development of a diverse array of biologically active molecules. Its inherent chemical reactivity, governed by the interplay of the chloro, nitro, and methyl groups on the toluene ring, makes it a privileged starting block for creating analogs with potential applications in oncology, infectious diseases, and beyond.
This guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound analogs. We will dissect the role of each component of the core scaffold, compare the performance of various analogs with supporting experimental data, and provide detailed protocols for their synthesis and biological evaluation. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical framework for the discovery of next-generation therapeutics.
The this compound Core: A Foundation for Bioactivity
This compound is an organic intermediate widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its structure is characterized by a toluene ring substituted with a chlorine atom at position 5 and a nitro group at position 2. This specific arrangement of functional groups imparts a unique chemical personality to the molecule.
The nitro group, being strongly electron-withdrawing, and the chloro group, a halogen substituent, activate the aromatic ring for various chemical transformations, including nucleophilic aromatic substitution and reduction processes.[1] These reactions are pivotal for building more complex molecular architectures.[1] Understanding the contribution of each of these functional groups is the cornerstone of designing novel analogs with desired biological activities.
Deconstructing the Scaffold: A Structure-Activity Relationship Analysis
The biological activity of this compound analogs is intricately linked to their molecular architecture. Modifications to the core scaffold can profoundly influence their potency, selectivity, and pharmacokinetic properties.
The Pivotal Role of the Nitro Group
The nitro group is a versatile functional group in medicinal chemistry, often associated with a wide spectrum of biological activities.[2] In the context of this compound analogs, its significance is twofold:
-
Electronic Effects: As a potent electron-withdrawing group, the nitro moiety influences the overall electron distribution of the aromatic ring, which can be crucial for molecular recognition by biological targets.[2]
-
Bioreductive Activation: The nitro group can be enzymatically reduced in biological systems to form reactive nitroso and hydroxylamine intermediates.[2] This bioactivation can be a key mechanism of action, particularly for antimicrobial and anticancer agents that exert their effects through DNA damage or other cytotoxic mechanisms.[2][3]
The Influence of the Chloro Substituent
The chlorine atom at the 5-position also plays a critical role in modulating the biological activity of these analogs. Its contributions include:
-
Modulation of Physicochemical Properties: The chloro group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.
-
Metabolic Stability: The presence of a halogen can block sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of the compound.
-
Fine-tuning Electronic Properties: As an electron-withdrawing group, the chloro atom further influences the electronic nature of the aromatic ring.
The Methyl Group as a Point of Modification
The methyl group on the toluene ring, while seemingly simple, offers another avenue for structural modification to optimize biological activity. Alterations to this group can impact:
-
Steric Interactions: Replacing the methyl group with larger alkyl or aryl groups can influence how the molecule fits into the binding pocket of a target protein.
-
Metabolic Pathways: The methyl group can be a site of oxidative metabolism. Modifying or replacing it can alter the metabolic profile of the analog.
Comparative Performance of this compound Analogs: A Look at the Data
While direct SAR studies on a systematic series of simple this compound analogs are not extensively documented in publicly available literature, its utility as a starting material for more complex, biologically active compounds is well-established. Below, we compare different classes of compounds synthesized from precursors derived from this compound.
| Analog Class | Representative Structure/Modification | Biological Activity | Key SAR Insights | Reference(s) |
| Quinoxaline Derivatives | Fused heterocyclic system derived from chloro-nitro aniline precursors. | Anticancer (e.g., against HeLa, SMMC-7721, K562 cell lines) | The presence of electron-releasing groups (e.g., OCH₃) on the quinoxaline ring is often essential for activity. An aliphatic linker at certain positions can also be crucial. | [4] |
| Benzimidazole Analogs | Synthesized using 5-Chloro-2-nitroaniline as a key intermediate. | HIV-1 Inhibition, Antiprotozoal | These compounds have demonstrated potent inhibitory activity against HIV-1 replication at nanomolar concentrations with minimal cytotoxicity. Specific substitutions on the benzimidazole scaffold are critical for antiprotozoal activity. | [3][5] |
| Thiazolidinone Hybrids | Ciminalum-thiazolidinone hybrids incorporating a chloro-nitrophenyl moiety. | Anticancer (cytotoxic against a panel of cancer cell lines) | The presence of the 2-chloro-3-(4-nitrophenyl)prop-2-enylidene moiety is a necessary requirement for anticancer effects. The nature of the substituent at position 3 of the 4-thiazolidinone ring is also important. | [6] |
| Metal Complexes | Cu(II), Zn(II), and Mn(II) complexes with ligands derived from 5-chloro-2-aminophenol. | Anticancer (e.g., Cu(II) complex showed greater cytotoxicity than cisplatin against lung cancer cell lines) | The nature of the metal ion significantly influences the cytotoxicity, with the Cu(II) complex being the most potent in the studied series. | [7] |
Experimental Protocols: From Synthesis to Biological Evaluation
To provide a practical framework for researchers, we outline detailed, step-by-step methodologies for the synthesis of a representative analog and its subsequent biological evaluation.
Synthesis of a Representative Analog: A Quinoxaline Derivative
This protocol describes a general approach for the synthesis of a quinoxaline derivative, a class of compounds that has shown promising anticancer activity.
Diagram of the Synthetic Workflow:
Caption: A generalized synthetic workflow for the preparation of a quinoxaline analog from this compound.
Step-by-Step Protocol:
-
Reduction of the Nitro Group:
-
To a solution of this compound in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product, 4-Chloro-2-methylaniline, with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
-
-
Condensation to Form the Quinoxaline Ring:
-
Dissolve the synthesized 4-Chloro-2-methylaniline and an appropriate α-dicarbonyl compound (e.g., glyoxal or a substituted benzil) in a suitable solvent like ethanol or acetic acid.
-
Heat the mixture to reflux for several hours until the reaction is complete.
-
Upon cooling, the quinoxaline product may precipitate out of the solution.
-
Collect the solid by filtration and purify by recrystallization to obtain the desired substituted quinoxaline analog.
-
In Vitro Cytotoxicity Evaluation: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is widely used to screen for the cytotoxic potential of novel compounds.[8]
Diagram of the MTT Assay Workflow:
Caption: A step-by-step workflow for determining the in vitro cytotoxicity of synthesized analogs using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., HeLa, MCF-7, or A549) in appropriate growth medium.
-
Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.[9]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.[9]
-
-
Compound Treatment:
-
Prepare a stock solution of the synthesized analog in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the analog. Include a vehicle control (medium with DMSO) and a negative control (untreated cells).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
After the incubation, carefully remove the medium from each well.
-
Add 100-200 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the purple formazan crystals.[8][10]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Conclusion and Future Directions
The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. The structure-activity relationships of its analogs are complex, with the nitro and chloro groups playing crucial roles in modulating their biological activity. By systematically modifying this core structure, it is possible to generate a wide range of compounds with diverse pharmacological profiles.
Future research in this area should focus on the synthesis and evaluation of a broader and more systematic library of this compound analogs to further elucidate the key structural features required for potent and selective activity against various biological targets. The integration of computational modeling and in-depth mechanistic studies will undoubtedly accelerate the discovery of new drug candidates derived from this versatile chemical scaffold.
References
-
Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. [Link]
-
Exploring this compound: Properties, Applications, and Manufacturing Insights. APICMO. [Link]
-
MTT Assay Protocol. Springer Nature Experiments. [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]
-
5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. Chemical Information. [Link]
-
Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. ResearchGate. [Link]
- A kind of preparation method of 2-chloro-5-nitro-toluene.
-
A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC. [Link]
- The chemical synthesis method of 5-chloro-2-nitroaniline.
-
Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH. [Link]
-
Synthesis and Preliminary in Vitro Biological Evaluation of 5-chloro-2-(substituted Phenyl)benzo[d]thiazole Derivatives Designed as Novel Antimelanogenesis Agents. PubMed. [Link]
- The preparation method of 5- chloro-2-nitroanilines.
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. [Link]
-
2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. NCBI. [Link]
-
Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. ResearchGate. [Link]
-
Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. [Link]
-
SAR of compounds bearing nitro substitutions. ResearchGate. [Link]
-
Anticancer assay (MTT). Bio-protocol. [Link]
-
Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. PMC. [Link]
-
Natural Products and Their Derivatives as Inhibitors of the DNA Repair Enzyme Tyrosyl-DNA Phosphodiesterase 1. MDPI. [Link]
-
synthesis and biological evaluation of cyclo(nitro) proctolin analogs. ResearchGate. [Link]
-
Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. ResearchGate. [Link]
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Safety Operating Guide
5-Chloro-2-nitrotoluene proper disposal procedures
Topic: 5-Chloro-2-nitrotoluene Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Lab Managers[1][2]
Executive Summary: The Hazard Profile
As a Senior Application Scientist, I cannot overstate that this compound (CAS 5367-28-2) presents a dual-hazard profile often underestimated in routine synthesis. It is not merely "organic waste."[2] It combines the shock-sensitivity potential of the nitro group with the environmental persistence and incineration challenges of aryl halides .[2]
Effective disposal is not just about compliance; it is about preventing the formation of explosive nitronate salts in the waste stream and ensuring complete thermal destruction of the chlorinated ring.[2]
Critical Physical Property: The melting point of this compound is 27–30 °C [1].[1][2][3] Operational Insight: In many active laboratories, this reagent hovers between solid and liquid phases.[2] Your disposal protocol must account for this phase change to prevent container leakage during transport.
Pre-Disposal Assessment & Segregation
Before removing the reagent from the bench, you must characterize the waste stream.[2] The presence of impurities dictates the disposal path.[2]
Chemical Incompatibility (The "Never-Mix" List)
Strict segregation is required. You must NEVER comingle this compound with the following in a waste container:
| Incompatible Class | Representative Chemicals | Mechanism of Failure |
| Strong Bases | Sodium hydroxide, Potassium tert-butoxide, Ammonia | Explosion Hazard: Bases can deprotonate the methyl group (activated by the nitro group), forming unstable, shock-sensitive nitronate salts [2].[1][2] |
| Reducing Agents | Hydrazine, Metal hydrides (LiAlH4), Zinc/HCl | Exothermic Runaway: Rapid reduction of the nitro group generates massive heat and toxic azo/hydrazine intermediates.[1][2] |
| Oxidizers | Peroxides, Permanganates | Fire Hazard: Increases the oxygen balance, lowering the ignition energy of the mixture.[1][2] |
Waste Stream Classification
-
Pure Substance: Discard as Halogenated Organic Solid/Melt .[2]
-
In Solution: If dissolved in solvents (e.g., DCM, Ethyl Acetate), the waste code is driven by the solvent, but it must be flagged as "Contains Halogenated Organics" to ensure proper incineration temperatures.[2]
Operational Protocol: Step-by-Step Disposal
This protocol is designed to be a self-validating system. If you cannot complete a step (e.g., you lack the correct container), the process halts immediately.[2]
Step 1: Personal Protective Equipment (PPE)
-
Hand Protection: Double-glove system. Inner glove: Nitrile (4 mil). Outer glove: Silver Shield/4H or heavy-gauge Nitrile (minimum 8 mil) is recommended due to the compound's potential to penetrate standard gloves in liquid state [3].
-
Respiratory: If handling large quantities of the powder/melt, use a P100 particulate respirator or work strictly within a fume hood.[2]
Step 2: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Glass. Avoid LDPE, which may degrade if the substance melts and recrystallizes.[2]
-
Closure: Screw-cap with a Teflon (PTFE) liner.
-
Secondary Containment: Because the melting point (27°C) is near room temperature, the primary container must be placed inside a secondary tub or bag to contain leaks if the solid melts during transit.[2]
Step 3: Packaging & Labeling
-
Solid Waste: Place the solid reagent in the HDPE container. Do not fill >80% capacity.
-
Liquid Waste (Mother Liquors): Ensure the pH is neutral (pH 6-8). If acidic/basic, neutralize carefully before adding to the waste container to prevent container pressurization.[2]
-
Labeling:
-
Primary Tag: "Hazardous Waste - Toxic, Halogenated."
-
Constituents: Explicitly list "this compound."
-
GHS Pictograms: Acute Toxicity (Skull & Crossbones), Irritant (Exclamation Mark).
-
Step 4: Final Disposal Method
-
Technique: High-Temperature Incineration with Flue Gas Scrubbing.
-
Why? Standard incineration is insufficient.[2] The chlorine atom requires scrubbing to prevent Hydrochloric Acid (HCl) and Dioxin formation. The nitro group requires high residence time to prevent NOx release.[2]
-
Regulatory Status: While not always explicitly P- or U-listed under US RCRA (depending on concentration), it must be treated as RCRA Hazardous Waste due to toxicity characteristics (D001/D003 potential if mixed) and best management practices for halogenated aromatics [4].
Visualization: Disposal Decision Matrix
The following diagram illustrates the logical flow for assessing and packaging this compound waste.
Figure 1: Decision matrix for the safe segregation and packaging of this compound based on physical state and solution chemistry.
Emergency Contingencies
Scenario: Benchtop Spill (Solid/Melt)
-
Isolate: Evacuate the immediate 3-meter radius.
-
Protect: Don full PPE (including respiratory protection if dust is present).
-
Contain:
-
Decontaminate: Wash the surface with a dilute, non-alkaline detergent. Avoid bleach (hypochlorite can react with organics) or strong caustic cleaners [5].
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine.[2] Retrieved from [Link]2]
-
Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.[2] (Context: Nitro-aryl interactions with bases).
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]2]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
